molecular formula C64H110N20O23 B15598952 Leptin (93-105), human

Leptin (93-105), human

Katalognummer: B15598952
Molekulargewicht: 1527.7 g/mol
InChI-Schlüssel: OFDBWUQCFOBTMQ-BPVWZOJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leptin (93-105), human is a useful research compound. Its molecular formula is C64H110N20O23 and its molecular weight is 1527.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C64H110N20O23

Molekulargewicht

1527.7 g/mol

IUPAC-Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1

InChI-Schlüssel

OFDBWUQCFOBTMQ-BPVWZOJZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Leptin (93-105) Human: A Technical Guide to its Discovery, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid protein predominantly secreted by adipose tissue, plays a pivotal role in regulating energy homeostasis, neuroendocrine function, and metabolism. Extensive research has focused on understanding the structure-function relationship of this complex hormone, leading to the investigation of various peptide fragments to identify specific bioactive domains. This technical guide delves into the core aspects of the human leptin fragment spanning amino acids 93-105, with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR). We will explore its discovery, detail its synthesis, and discuss its known biological activities, providing a comprehensive resource for researchers in the fields of endocrinology, metabolism, and drug development.

Discovery and Biological Activity of Leptin (93-105)

The identification of specific functional domains within the leptin molecule has been a key area of investigation. Structure-activity relationship studies have sought to pinpoint the precise amino acid sequences responsible for the diverse biological effects of leptin.

A significant breakthrough in understanding the role of the 93-105 fragment came from in vivo studies in rats. Research indicated that while the full leptin molecule exerts a range of effects, the insulinostatic (insulin-inhibiting) effect is likely mediated specifically by the 93-105 amino acid sequence.[1] In these studies, acute administration of various leptin fragments was performed to assess their impact on plasma concentrations of aldosterone, corticosterone, insulin (B600854), and glucagon. While multiple fragments influenced corticosteroid secretion, only fragments including the 93-105 sequence demonstrated a notable insulin antisecretagogue effect.[1]

This discovery positions leptin (93-105) as a critical region of the parent hormone, specifically involved in the regulation of insulin secretion. This finding has significant implications for the development of targeted therapeutics for metabolic disorders where insulin dysregulation is a key pathological feature.

Synthesis of Leptin (93-105) Human

The chemical synthesis of peptides like leptin (93-105) is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The following provides a generalized experimental protocol based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Physicochemical Properties
PropertyValue
Amino Acid SequenceAsn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg
One-Letter SequenceNVIQISNDLENLR
Molecular FormulaC64H110N20O23
Molecular Weight1527.70 g/mol
CAS Registry Number200436-43-7
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Materials:

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, etc.)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The resin is then washed.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Leu, Asn, Glu, etc.) until the full peptide chain is assembled.

  • Final Deprotection: The Fmoc group from the final amino acid (Asn) is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect1->Couple_Arg Wash1 Wash Couple_Arg->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Leu Couple Fmoc-Leu-OH Deprotect2->Couple_Leu Wash2 Wash Couple_Leu->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection Repeat->Cleave Purify Purification (HPLC) Cleave->Purify Characterize Characterization (MS) Purify->Characterize

Figure 1: Generalized workflow for the solid-phase peptide synthesis of Leptin (93-105).

Experimental Protocols for Biological Activity Assessment

The following sections outline generalized protocols for assessing the biological activity of leptin (93-105), based on methodologies used for full-length leptin and its fragments.

In Vivo Administration in Rodent Models

Objective: To determine the effect of leptin (93-105) on circulating insulin levels and other metabolic parameters in vivo.

Animal Model: Male Wistar rats.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Peptide Preparation: Leptin (93-105) is dissolved in a sterile vehicle (e.g., saline).

  • Administration: The peptide solution or vehicle control is administered to the animals via a defined route (e.g., intraperitoneal or intravenous injection).

  • Blood Sampling: Blood samples are collected at specified time points post-administration.

  • Hormone Analysis: Plasma concentrations of insulin, glucose, and other relevant hormones are determined using commercially available assay kits (e.g., ELISA or RIA).

  • Data Analysis: Statistical analysis is performed to compare the effects of leptin (93-105) treatment with the vehicle control group.

Quantitative Data from In Vivo Studies

The following table summarizes the conceptual quantitative data that would be collected from an in vivo study as described above. The values are for illustrative purposes to demonstrate how data would be presented.

Treatment GroupDosePlasma Insulin (μU/mL)Plasma Glucose (mg/dL)
Vehicle Control-25.3 ± 2.1110.5 ± 5.4
Leptin (93-105)10 nmol/kg18.7 ± 1.9115.2 ± 6.1
Leptin (93-105)50 nmol/kg15.2 ± 1.5 118.9 ± 5.8
Full-Length Leptin50 nmol/kg14.8 ± 1.7105.3 ± 4.9
p < 0.05, **p < 0.01 compared to vehicle control.

Hypothesized Signaling Pathway

While the precise signaling pathway for the leptin (93-105) fragment has not been definitively elucidated, it is hypothesized to interact with the long form of the leptin receptor (Ob-Rb), similar to the full-length hormone. The Ob-Rb is a member of the class I cytokine receptor superfamily and lacks intrinsic kinase activity. Upon ligand binding, it is thought to activate intracellular signaling cascades, primarily the JAK/STAT pathway.

Hypothesized Mechanism:

  • Receptor Binding: Leptin (93-105) binds to the extracellular domain of the Ob-Rb.

  • JAK2 Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2).

  • STAT3 Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the Ob-Rb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).

  • STAT3 Dimerization and Nuclear Translocation: STAT3 is then phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus.

  • Gene Transcription Modulation: In the nucleus, STAT3 dimers bind to the promoter regions of target genes, modulating their transcription to regulate insulin secretion.

Other signaling pathways activated by full-length leptin, such as the PI3K/AKT and MAPK/ERK pathways, may also be involved, but their specific activation by the 93-105 fragment requires further investigation.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_93_105 Leptin (93-105) ObRb Leptin Receptor (Ob-Rb) Leptin_93_105->ObRb Binding JAK2_inactive JAK2 ObRb->JAK2_inactive JAK2_active p-JAK2 ObRb->JAK2_active Activation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA Target Gene Promoters STAT3_dimer->DNA Nuclear Translocation & Binding Transcription Modulation of Gene Transcription DNA->Transcription Insulin_Secretion Insulin_Secretion Transcription->Insulin_Secretion Inhibition of Insulin Secretion

Figure 2: Hypothesized signaling pathway of Leptin (93-105) via the Ob-Rb receptor.

Conclusion and Future Directions

The human leptin fragment (93-105) has emerged as a key bioactive domain of the parent hormone, specifically implicated in the inhibition of insulin secretion. Its targeted action presents a promising avenue for the development of novel therapeutics for metabolic diseases. The synthesis of this peptide is readily achievable through standard solid-phase peptide synthesis protocols.

Future research should focus on several key areas:

  • Detailed In Vivo Studies: Comprehensive in vivo experiments are needed to fully characterize the dose-response relationship and pharmacokinetic profile of leptin (93-105).

  • Receptor Binding Affinity: Quantitative studies to determine the binding affinity of the 93-105 fragment to the Ob-Rb receptor are crucial.

  • Elucidation of Signaling Pathways: Detailed molecular studies are required to definitively confirm the signaling pathways activated by leptin (93-105) and to determine if they diverge from those of the full-length hormone.

  • Therapeutic Potential: Preclinical studies in animal models of diabetes and obesity are warranted to explore the therapeutic potential of this peptide fragment.

This technical guide provides a foundational understanding of leptin (93-105) human, offering valuable insights for researchers dedicated to advancing our knowledge of metabolic regulation and developing next-generation therapies.

References

The Biological Activity of Leptin Fragment 93-105: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control appetite and energy expenditure. Beyond its metabolic roles, leptin and its fragments have been shown to possess a range of biological activities, influencing endocrine function and cell proliferation. This technical guide focuses on the biological activity of the human leptin fragment 93-105, with the amino acid sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR). This document provides a comprehensive overview of its known effects, the experimental methodologies used to elucidate these activities, and the current understanding of its mechanism of action, tailored for researchers and professionals in drug development.

Effects on Adrenocortical Steroidogenesis

The influence of leptin fragment 93-105 on the adrenal cortex has been a subject of investigation, yielding intriguing and somewhat context-dependent results. Studies have primarily focused on its impact on the secretion of aldosterone (B195564) and corticosterone (B1669441), the principal mineralocorticoid and glucocorticoid in rats, respectively.

In Vivo Effects on Aldosterone and Corticosterone Secretion

In a study utilizing a regenerating rat adrenal cortex model, subcutaneous administration of human leptin fragment 93-105 was found to increase the plasma levels of both aldosterone and corticosterone.[1] This suggests a stimulatory role for this fragment in adrenocortical steroidogenesis in this specific physiological state.

In Vitro Effects on Corticosterone Secretion

Research on cultured rat adrenocortical cells has revealed a more complex, dose-dependent biphasic effect of leptin fragment 93-105 on corticosterone secretion.[2] At a lower concentration (10⁻⁸ M), the fragment stimulated corticosterone production, whereas at a higher concentration (10⁻⁶ M), it had an inhibitory effect.[2] This suggests that the fragment may interact with different receptor isoforms or downstream signaling pathways in a concentration-dependent manner.

However, a separate study using freshly dispersed rat adrenocortical cells reported that human leptin fragment 93-105 was ineffective in modulating either aldosterone or corticosterone secretion.[3] This discrepancy may be attributable to the different experimental preparations (cultured vs. freshly dispersed cells), which could alter cell surface receptor expression or signaling pathway integrity.

Data Summary: Adrenocortical Steroid Secretion
Study Type Experimental Model Fragment Concentration Effect on Aldosterone Effect on Corticosterone Reference
In VivoRegenerating rat adrenal cortex3 nmol/100 g body weightIncreased plasma levelsIncreased plasma levels[1]
In VitroCultured rat adrenocortical cells10⁻⁸ MNot AssessedStimulatory[2]
In VitroCultured rat adrenocortical cells10⁻⁶ MNot AssessedInhibitory[2]
In VitroFreshly dispersed rat adrenocortical cells10⁻⁸ M and 10⁻⁶ MIneffectiveIneffective[3]

Effects on Pancreatic Insulin (B600854) Secretion

Effects on Adrenocortical Cell Proliferation

In addition to its effects on hormone secretion, leptin fragment 93-105 has been shown to modulate the proliferation of cultured rat adrenocortical cells in a dose-dependent manner.[2] At a concentration of 10⁻⁸ M, the fragment exhibited a proliferogenic (growth-promoting) effect.[2] Conversely, at a higher concentration of 10⁻⁶ M, it had an antiproliferative effect.[2] This dual action further highlights the complex nature of its biological activity.

Data Summary: Adrenocortical Cell Proliferation
Experimental Model Fragment Concentration Effect on Cell Proliferation Reference
Cultured rat adrenocortical cells10⁻⁸ MProliferogenic[2]
Cultured rat adrenocortical cells10⁻⁶ MAntiproliferative[2]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms through which leptin fragment 93-105 exerts its biological effects are not yet fully elucidated. However, it is presumed to act through the leptin receptor (Ob-R), of which several isoforms exist (e.g., Ob-Ra and Ob-Rb).[2][3] The diverse and sometimes contradictory effects of the fragment suggest that it may interact differently with these various receptor isoforms compared to the full-length leptin molecule.[2][3]

Full-length leptin is known to activate several intracellular signaling cascades upon binding to the long-form leptin receptor (Ob-Rb). The primary and best-characterized of these is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[6][7][8][9] Leptin binding leads to the autophosphorylation of JAK2, which then phosphorylates tyrosine residues on the intracellular domain of Ob-Rb.[9] This creates docking sites for STAT3, which is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[9]

Another key signaling pathway activated by leptin is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][10][11] This pathway is crucial for many of leptin's metabolic effects. While direct evidence linking leptin fragment 93-105 to the activation of these specific pathways is currently lacking, it is a critical area for future research. The observed biological effects on steroidogenesis and cell proliferation strongly imply the engagement of intracellular signaling cascades.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Leptin Fragment 93-105 Leptin Fragment 93-105 Leptin Receptor (Ob-R) Leptin Receptor (Ob-R) Leptin Fragment 93-105->Leptin Receptor (Ob-R) Binding JAK2 JAK2 Leptin Receptor (Ob-R)->JAK2 Activation PI3K PI3K Leptin Receptor (Ob-R)->PI3K Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene Transcription Gene Transcription STAT3->Gene Transcription Regulation Akt Akt PI3K->Akt Activation Insulin Secretion Insulin Secretion Akt->Insulin Secretion Inhibition Steroidogenesis Steroidogenesis Gene Transcription->Steroidogenesis Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation

Caption: Postulated signaling pathways for leptin fragment 93-105.

Experimental Protocols

In Vivo Administration and Hormone Measurement in Rats

Objective: To determine the effect of leptin fragment 93-105 on plasma aldosterone and corticosterone levels in a regenerating rat adrenal cortex model.

Methodology:

  • Animal Model: Adult male Wistar rats are subjected to left adrenal enucleation to induce regeneration of the adrenal cortex.

  • Peptide Administration: Three subcutaneous injections of human leptin fragment 93-105 (3 nmol/100 g body weight) are administered at 28, 16, and 4 hours before sacrifice.[1]

  • Blood Collection: At the time of sacrifice, trunk blood is collected into tubes containing EDTA.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma.

  • Hormone Analysis: Plasma concentrations of aldosterone and corticosterone are determined by specific radioimmunoassays (RIA).

start Rat Model (Regenerating Adrenal Cortex) subq_injection Subcutaneous Injection of Leptin Fragment 93-105 start->subq_injection blood_collection Trunk Blood Collection subq_injection->blood_collection plasma_separation Centrifugation to Separate Plasma blood_collection->plasma_separation ria Radioimmunoassay (RIA) for Aldosterone and Corticosterone plasma_separation->ria end Data Analysis ria->end

Caption: Workflow for in vivo analysis of hormone secretion.

In Vitro Adrenocortical Cell Culture and Steroid Secretion Assay

Objective: To assess the direct effects of leptin fragment 93-105 on corticosterone secretion and proliferation of cultured rat adrenocortical cells.

Methodology:

  • Cell Isolation and Culture: Adrenal glands are harvested from adult male Wistar rats. The capsules (containing zona glomerulosa cells) and the inner zones (containing zona fasciculata and reticularis cells) are separated. The tissues are minced and enzymatically digested (e.g., with collagenase) to obtain a single-cell suspension. Cells are plated in culture dishes with appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Peptide Treatment: After a period of stabilization in culture, the cells are incubated with human leptin fragment 93-105 at various concentrations (e.g., 10⁻⁸ M and 10⁻⁶ M) for a specified duration (e.g., 96 hours).[2]

  • Corticosterone Measurement: The culture medium is collected, and the concentration of corticosterone is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Cell Proliferation Assay: The number of cells can be determined using various methods, such as direct cell counting with a hemocytometer, or colorimetric assays like the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability and proliferation.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To evaluate the effect of leptin fragment 93-105 on insulin secretion from isolated rat pancreatic islets.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a density gradient (e.g., Ficoll).

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

  • Insulin Secretion Assay: Islets are pre-incubated in a low-glucose buffer and then incubated with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of leptin fragment 93-105 at various concentrations.

  • Insulin Measurement: The supernatant is collected, and the concentration of secreted insulin is determined by a specific radioimmunoassay (RIA) for rat insulin.

Conclusion and Future Directions

Leptin fragment 93-105 is a bioactive peptide with complex and context-dependent effects on adrenocortical function and a likely role in the regulation of insulin secretion. Its ability to modulate steroidogenesis and cell proliferation in a dose-dependent manner suggests a nuanced interaction with leptin receptors and downstream signaling pathways. The conflicting results observed between different experimental models underscore the need for further research to fully delineate its physiological and pharmacological properties.

For drug development professionals, the potential for this and other leptin fragments to be developed into targeted therapeutics with improved properties, such as enhanced blood-brain barrier permeability, remains an area of interest. Future research should focus on:

  • Quantitative Dose-Response Studies: To precisely quantify the effects of leptin fragment 93-105 on aldosterone, corticosterone, and insulin secretion.

  • Receptor Binding Affinity: To determine the binding kinetics of the fragment to different leptin receptor isoforms.

  • Signaling Pathway Elucidation: To identify the specific intracellular signaling cascades activated by this fragment in different cell types.

A deeper understanding of the biological activity of leptin fragment 93-105 will be instrumental in harnessing its therapeutic potential and advancing our knowledge of the multifaceted roles of leptin in physiology and disease.

References

Leptin (93-105) Human: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized in adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its effects are mediated through interaction with the leptin receptor (ObR), a member of the class I cytokine receptor superfamily. The human leptin fragment (93-105) is a specific sequence within the full-length protein that has been investigated for its potential biological activity. This technical guide provides a comprehensive overview of the current understanding of the structure and function of human Leptin (93-105), with a focus on quantitative data, experimental methodologies, and signaling pathways.

Structure of Leptin (93-105) Human

The Leptin (93-105) fragment is a short peptide segment of the full-length human leptin protein.[1] Its primary structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg[2]
One-Letter Code NVIQISNDLENLR[2]
Molecular Formula C64H110N20O23[2]
Molecular Weight 1527.7 g/mol [2]
CAS Number 200436-43-7[2]

While a specific 3D structure for the isolated Leptin (93-105) fragment is not available in the Protein Data Bank (PDB), its conformation is understood within the context of the full-length leptin protein. Full-length leptin adopts a four-helix bundle structure.[3] The (93-105) region is located within a loop connecting two of these alpha-helices.

Function of Leptin (93-105) Human

The precise physiological role and pharmacological potential of the Leptin (93-105) fragment are still under investigation. However, several studies have suggested its involvement in mediating some of the effects of the full-length leptin hormone.

In Vivo and In Vitro Effects

A key study investigating the in vivo effects of various leptin fragments in rats demonstrated that the insulinostatic (insulin-inhibiting) effect of leptin is likely mediated by the 93-105 amino acid sequence.[1] Furthermore, this fragment was shown to elicit a significant insulin (B600854) antisecretagogue effect.[1]

Another study on cultured rat adrenocortical cells revealed that Leptin (93-105) exerts a dose-dependent biphasic effect on corticosterone (B1669441) secretion.[4] At a concentration of 10⁻⁸ M, it stimulated corticosterone production, while at a higher concentration of 10⁻⁶ M, it had an inhibitory effect.[4] These findings suggest a complex interaction with adrenocortical cell receptors.

The following table summarizes the observed biological activities of the Leptin (93-105) fragment.

Biological EffectModel SystemConcentrationObserved OutcomeReference
Insulin SecretionIn vivo (rat)Not specifiedAntisecretagogue effect[1]
Corticosterone SecretionIn vitro (cultured rat adrenocortical cells)10⁻⁸ MStimulation[4]
Corticosterone SecretionIn vitro (cultured rat adrenocortical cells)10⁻⁶ MInhibition[4]

It is important to note that while some studies have explored various leptin fragments, much of the research on leptin's active domains has focused on other regions, such as the 116-130 fragment, which has shown effects on body weight and food intake.[5][6]

Signaling Pathways

Specific signaling pathways activated directly by the Leptin (93-105) fragment have not been fully elucidated. However, it is hypothesized that its effects are mediated through the leptin receptor (ObR) and the downstream pathways activated by the full-length hormone. The primary signaling cascades initiated by leptin binding to the long-form of its receptor (ObRb) are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[7][8][9]

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical mediator of leptin's effects on energy homeostasis.

JAK_STAT_Pathway Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Recruitment STAT3 STAT3 ObR->STAT3 Recruitment pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation pJAK2->ObR Phosphorylates Receptor pJAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression Transcriptional Regulation

Caption: Leptin-induced JAK/STAT signaling cascade.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also activated by leptin and plays a role in neuronal function and metabolism.

PI3K_Akt_Pathway Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR IRS IRS ObR->IRS Recruitment & Phosphorylation PI3K PI3K IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment pAkt pAkt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activation

Caption: Leptin-activated PI3K/Akt signaling pathway.

Experimental Protocols

Receptor Binding Assay

A competitive binding assay can be employed to determine the affinity of Leptin (93-105) for the leptin receptor.

Objective: To quantify the binding affinity (e.g., Kd, IC50) of unlabeled Leptin (93-105) by measuring its ability to compete with a labeled ligand (e.g., ¹²⁵I-leptin) for binding to cells or membranes expressing the leptin receptor.

Materials:

  • HEK293 cells stably expressing the human leptin receptor (ObRb).

  • Radiolabeled leptin (e.g., ¹²⁵I-leptin).

  • Unlabeled full-length leptin (for positive control).

  • Unlabeled Leptin (93-105) peptide.

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Multi-well plates (e.g., 96-well).

  • Scintillation counter or gamma counter.

Procedure:

  • Cell Preparation: Culture and harvest HEK293-ObRb cells. Resuspend in binding buffer to a desired concentration.

  • Assay Setup: In a 96-well plate, add a constant amount of radiolabeled leptin to each well.

  • Competition: Add increasing concentrations of unlabeled Leptin (93-105) or unlabeled full-length leptin to the wells. Include wells with only radiolabeled leptin (total binding) and wells with an excess of unlabeled full-length leptin (non-specific binding).

  • Incubation: Add the cell suspension to each well and incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Separate bound from free radiolabeled leptin by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation or gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd can be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cells HEK293-ObRb Cells Incubation Incubate Cells with Labeled and Unlabeled Ligands Cells->Incubation Labeled_Leptin Radiolabeled Leptin Labeled_Leptin->Incubation Unlabeled_Peptide Unlabeled Leptin (93-105) Unlabeled_Peptide->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate Specific Binding Determine IC50 and Kd Counting->Analysis

Caption: Workflow for a competitive receptor binding assay.

In Vitro Functional Assay (Cell-Based)

A cell-based functional assay can be used to measure the efficacy (e.g., EC50) of Leptin (93-105) in activating downstream signaling pathways.

Objective: To determine the ability of Leptin (93-105) to stimulate a measurable cellular response, such as STAT3 phosphorylation or reporter gene expression.

Materials:

  • Cell line responsive to leptin (e.g., HEK293-ObRb or a neuronal cell line).

  • Leptin (93-105) peptide.

  • Full-length leptin (positive control).

  • Cell lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-total-STAT3).

  • Reporter gene construct (e.g., STAT3-responsive luciferase reporter) and transfection reagents (if applicable).

  • Luciferase assay reagents (if applicable).

Procedure (for STAT3 Phosphorylation):

  • Cell Culture and Starvation: Culture cells to near confluence. Serum-starve the cells for several hours to reduce basal signaling.

  • Stimulation: Treat the cells with increasing concentrations of Leptin (93-105) or full-length leptin for a short period (e.g., 15-30 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-STAT3 and total STAT3.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total STAT3.

  • Data Analysis: Plot the fold-change in STAT3 phosphorylation against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion

The human Leptin (93-105) fragment has demonstrated specific biological activities, particularly in modulating insulin and corticosterone secretion. While its exact role and the full extent of its functions are still being elucidated, it represents an interesting region of the leptin molecule for further investigation. The lack of extensive quantitative data on its binding affinity and efficacy highlights an area for future research. The experimental protocols and signaling pathway information provided in this guide, based on the well-established knowledge of full-length leptin, offer a framework for scientists and drug development professionals to design and conduct further studies on this and other leptin-derived peptides.

References

An In-depth Technical Guide to the Mechanism of Action of Human Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of the human leptin fragment (93-105). Leptin, a pleiotropic hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. The fragment encompassing amino acids 93-105 has been identified as a biologically active peptide with distinct modulatory effects, particularly on steroidogenesis and insulin (B600854) secretion. This document synthesizes available data on its receptor interactions, downstream signaling implications, and quantitative effects, supported by detailed experimental methodologies and visual representations of relevant pathways. While the complete signaling cascade specific to this fragment remains an area of active investigation, this guide serves as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of leptin-based peptides.

Introduction

Leptin exerts its diverse physiological effects through interaction with a family of specific receptors, primarily the long-form leptin receptor (Ob-Rb), which is highly expressed in the hypothalamus and other peripheral tissues. The full-length leptin molecule is a 16 kDa protein, and various fragments have been studied to identify the minimal domains responsible for its biological activities. The human leptin fragment (93-105) has emerged as a significant area of interest due to its demonstrated effects on adrenal steroidogenesis and its potential role in mediating the insulinostatic properties of the parent hormone. Understanding the precise mechanism of action of this fragment is critical for the development of novel therapeutic agents targeting metabolic and endocrine disorders.

Receptor Interaction and Binding

The biological effects of leptin (93-105) are mediated through its interaction with leptin receptors (Ob-Rs). At least two major isoforms, Ob-Ra and Ob-Rb, are expressed in target tissues such as the adrenal cortex. It is hypothesized that leptin fragments, including 93-105, may interact differently with these isoforms compared to the full-length leptin molecule, potentially leading to varied downstream signaling and physiological responses.[1][2][3] However, specific quantitative data on the binding affinities of the 93-105 fragment to individual Ob-R isoforms are not yet available in the public domain.

Signaling Pathways

The canonical signaling pathways activated by full-length leptin upon binding to the Ob-Rb receptor are well-characterized and include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. While it is presumed that leptin (93-105) exerts its effects through these same receptors, direct evidence detailing which of these pathways are specifically activated by this fragment is currently limited.

General Leptin Signaling Cascade

The following diagram illustrates the established signaling pathways for the full-length leptin molecule. It is plausible that leptin (93-105) utilizes one or more of these cascades to elicit its biological effects.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation SHP2 SHP2 JAK2->SHP2 Activation GeneExpression Gene Expression STAT3->GeneExpression Transcription Regulation Akt Akt PI3K->Akt Activation Akt->GeneExpression ERK ERK SHP2->ERK Activation ERK->GeneExpression Adrenal_Cell_Workflow Start Isolate Rat Adrenocortical Cells Culture Primary Cell Culture Start->Culture Treatment Incubate with Leptin (93-105) (10⁻⁸ M and 10⁻⁶ M) Culture->Treatment Analysis Analyze Endpoints Treatment->Analysis Corticosterone Measure Corticosterone (RIA) Analysis->Corticosterone Proliferation Assess Cell Proliferation Analysis->Proliferation

References

The Enigmatic Signaling of Leptin (93-105): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the human leptin fragment (93-105) and its signaling pathway. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on the fragment's biological activities, potential mechanisms of action, and the experimental methodologies used in its study. While the complete intracellular signaling cascade of Leptin (93-105) remains an area of active investigation, this guide offers a foundational understanding based on existing literature.

Introduction to Leptin and the (93-105) Fragment

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control appetite and energy expenditure. The human leptin (93-105) fragment is a specific peptide sequence within the full-length leptin protein. Research has indicated that this fragment possesses distinct biological activities, separate from or as a part of the holistic effects of the parent hormone. Notably, studies have pointed towards a significant role of the Leptin (93-105) fragment in modulating insulin (B600854) secretion.

Biological Activity of Leptin (93-105)

The primary and most consistently reported biological effect of the human leptin fragment (93-105) is its insulinostatic, or insulin-inhibiting, action. In-vivo studies in rats have demonstrated that this fragment can elicit a "sizeable insulin antisecretagogue effect," suggesting a direct or indirect role in the regulation of pancreatic beta-cell function.

Beyond its influence on insulin, some studies have suggested that Leptin (93-105) may also impact adrenocortical hormone secretion. Specifically, research on regenerating rat adrenal cortex indicated that this fragment could increase plasma concentrations of both aldosterone (B195564) and corticosterone (B1669441). However, it is crucial to note that other studies using freshly dispersed rat adrenocortical cells found the fragment to be ineffective, highlighting that the biological context and experimental model are critical determinants of its observed activity.

The Postulated Signaling Pathway of Leptin (93-105)

While a definitive, detailed intracellular signaling pathway for the Leptin (93-105) fragment has not yet been fully elucidated in the scientific literature, current evidence strongly suggests that its effects are mediated through the canonical leptin receptors, Ob-Ra and Ob-Rb. The prevailing hypothesis is that the 93-105 amino acid sequence contains a key motif for a specific subset of leptin's biological functions, particularly its influence on insulin secretion.

The full-length leptin protein is known to activate several downstream signaling cascades upon binding to its receptor, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. It is plausible that the Leptin (93-105) fragment, upon binding to the leptin receptor, may selectively activate one or more of these pathways, or potentially a novel, as-yet-uncharacterized signaling cascade.

Given its pronounced effect on insulin secretion, it is hypothesized that the signaling pathway initiated by Leptin (93-105) converges on the cellular machinery that governs insulin exocytosis in pancreatic beta-cells.

Visualizing the Hypothesized Signaling Initiation

The following diagram illustrates the initial step of the proposed signaling pathway, where the Leptin (93-105) fragment interacts with the leptin receptor.

Leptin_93_105_Signaling_Initiation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin (93-105) Leptin (93-105) Leptin Receptor (ObR) Leptin Receptor (ObR) Extracellular Domain Transmembrane Domain Intracellular Domain Leptin (93-105)->Leptin Receptor (ObR) Binding Downstream Signaling Downstream Signaling Leptin Receptor (ObR)->Downstream Signaling Signal Transduction (Hypothesized)

Hypothesized initiation of Leptin (93-105) signaling.

Quantitative Data Summary

To date, quantitative data specifically detailing the binding affinity, receptor kinetics, or dose-response relationships of the Leptin (93-105) fragment are limited in publicly available literature. The following table summarizes the qualitative biological effects observed in key studies.

Biological EffectSpeciesExperimental ModelResult
Insulin SecretionRatIn-vivoSizeable antisecretagogue effect
Aldosterone SecretionRatRegenerating Adrenal CortexIncreased plasma concentration
Corticosterone SecretionRatRegenerating Adrenal CortexIncreased plasma concentration
Steroid SecretionRatFreshly Dispersed Adrenocortical CellsIneffective

Experimental Protocols

The following section outlines the general methodologies that have been employed in the study of leptin and its fragments, which are applicable to further investigation of the Leptin (93-105) fragment.

In-Vivo Assessment of Hormonal Effects

Objective: To determine the effect of Leptin (93-105) on plasma hormone levels in a living organism.

Methodology:

  • Animal Model: Wistar rats are commonly used.

  • Peptide Administration: The Leptin (93-105) fragment is dissolved in a sterile saline solution and administered via subcutaneous or intraperitoneal injection at specified doses.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection via tail vein or cardiac puncture.

  • Hormone Quantification: Plasma concentrations of insulin, aldosterone, and corticosterone are measured using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Hormone levels in the peptide-treated group are compared to a vehicle-treated control group using appropriate statistical tests.

In-Vitro Cell-Based Assays

Objective: To investigate the direct effects of Leptin (93-105) on specific cell types.

Methodology:

  • Cell Culture: Pancreatic beta-cell lines (e.g., INS-1) or primary isolated pancreatic islets are cultured under standard conditions.

  • Peptide Treatment: Cells are incubated with varying concentrations of the Leptin (93-105) fragment for defined periods.

  • Functional Assays:

    • Insulin Secretion: Glucose-stimulated insulin secretion (GSIS) assays are performed. The amount of insulin released into the culture medium is quantified by ELISA.

    • Signaling Pathway Analysis: Western blotting is used to detect the phosphorylation status of key signaling proteins (e.g., STAT3, ERK, Akt) in cell lysates following peptide treatment.

  • Data Analysis: Results from treated cells are compared to untreated or vehicle-treated controls.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Leptin (93-105) on insulin secretion.

Experimental_Workflow Start Start Prepare Leptin (93-105) Solution Prepare Leptin (93-105) Solution Start->Prepare Leptin (93-105) Solution Administer to Animal Model Administer to Animal Model Prepare Leptin (93-105) Solution->Administer to Animal Model Collect Blood Samples Collect Blood Samples Administer to Animal Model->Collect Blood Samples Measure Hormone Levels (ELISA/RIA) Measure Hormone Levels (ELISA/RIA) Collect Blood Samples->Measure Hormone Levels (ELISA/RIA) Analyze Data Analyze Data Measure Hormone Levels (ELISA/RIA)->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Workflow for in-vivo analysis of hormonal changes.

Future Directions and Conclusion

The human leptin fragment (93-105) presents an intriguing area for further research, particularly concerning its insulinostatic properties. While its biological activity is becoming increasingly recognized, the precise intracellular signaling pathway remains the critical missing piece of the puzzle. Future research should focus on:

  • Receptor Binding Studies: Quantitative analysis of the binding affinity of Leptin (93-105) to Ob-R isoforms.

  • Phosphorylation Profiling: Comprehensive analysis of the phosphorylation status of downstream signaling molecules in the JAK-STAT, MAPK, and PI3K pathways in response to fragment stimulation.

  • Structure-Activity Relationship Studies: Identification of the specific amino acid residues within the 93-105 sequence that are essential for its biological activity.

The Human Leptin (93-105) Fragment and its Receptor Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the interaction between the human leptin fragment (93-105) and the human leptin receptor (ObR). While direct quantitative data for this specific fragment is limited in publicly available literature, this document synthesizes the existing knowledge on the broader context of leptin receptor signaling and outlines the experimental methodologies required to elucidate the specific interactions of the 93-105 fragment.

Introduction to Leptin and the Leptin (93-105) Fragment

Leptin is a 16 kDa pleiotropic hormone, primarily secreted by adipose tissue, that plays a critical role in the regulation of energy homeostasis, neuroendocrine function, and metabolism.[1][2] Its effects are mediated through its interaction with the leptin receptor (ObR), a member of the class I cytokine receptor family.[3]

The human leptin (93-105) fragment, with the amino acid sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg, represents a specific region of the full-length leptin protein.[4] This and other leptin fragments have been investigated for their potential to act as agonists or antagonists of the leptin receptor, with the aim of developing novel therapeutics for obesity and other metabolic disorders.[5] One in vivo study in rats suggested that the insulinostatic effect of leptin may be mediated by the 93-105 sequence.[6] However, a detailed characterization of its binding affinity and signaling capabilities is not yet available in peer-reviewed publications.

The Human Leptin Receptor (ObR)

The human leptin receptor exists in several isoforms, with the long form (ObRb) being the primary signaling-competent receptor. ObRb is highly expressed in the hypothalamus, a key region of the brain for the control of appetite and energy expenditure.[7] The extracellular domain of the ObR is responsible for leptin binding, and upon ligand engagement, the intracellular domain initiates a cascade of downstream signaling events.

Leptin Receptor Signaling Pathways

The binding of leptin to the ObRb activates several key intracellular signaling pathways. While the specific effects of the 93-105 fragment on these pathways have not been quantitatively determined, it is hypothesized that any interaction with the receptor would modulate one or more of these cascades.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade activated by leptin.[8][9] Upon leptin binding, JAK2, a tyrosine kinase associated with the intracellular domain of ObRb, becomes activated and phosphorylates key tyrosine residues on the receptor.[10] This creates docking sites for STAT3, which is then itself phosphorylated by JAK2. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor, modulating the expression of genes involved in energy homeostasis, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).[11]

JAK_STAT_Pathway cluster_membrane Cell Membrane ObR Leptin Receptor (ObRb) JAK2_inactive JAK2 ObR->JAK2_inactive recruits JAK2_active P-JAK2 JAK2_inactive->JAK2_active autophosphorylation Leptin Leptin (or 93-105 fragment) Leptin->ObR STAT3_inactive STAT3 JAK2_active->STAT3_inactive phosphorylates STAT3_active P-STAT3 Dimer STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression

Figure 1. The JAK/STAT signaling pathway activated by leptin receptor engagement.

The PI3K/Akt Pathway

Leptin can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12][13] This pathway is crucial for leptin's effects on neuronal function and glucose metabolism.[14] Activation of this pathway is thought to occur through the phosphorylation of insulin (B600854) receptor substrate (IRS) proteins, which then recruit and activate PI3K.[15] Downstream effectors of this pathway are involved in cell survival, growth, and metabolism.

PI3K_Akt_Pathway cluster_membrane Cell Membrane ObR_JAK2 Leptin Receptor -P-JAK2 Complex IRS IRS ObR_JAK2->IRS phosphorylates Leptin Leptin (or 93-105 fragment) Leptin->ObR_JAK2 PI3K PI3K IRS->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt_inactive Akt PIP3->Akt_inactive recruits & activates Akt_active P-Akt Akt_inactive->Akt_active phosphorylation Downstream Downstream Cellular Effects Akt_active->Downstream

Figure 2. The PI3K/Akt signaling pathway potentially modulated by leptin receptor interaction.

Quantitative Data on Leptin-Leptin Receptor Interaction

While specific quantitative data for the leptin (93-105) fragment is not available, studies on the full-length human leptin provide a benchmark for expected binding affinities.

LigandReceptorMethodKD (nM)ka (M-1s-1)kd (s-1)Reference
Human LeptinHuman Leptin ReceptorBiaCore0.23 ± 0.08(1.9 ± 0.4) x 106(4.4 ± 0.6) x 10-4[16]

Table 1: Kinetic and Affinity Data for Full-Length Human Leptin and its Receptor.

Experimental Protocols for Characterizing the Leptin (93-105) - Receptor Interaction

To determine the binding affinity, kinetics, and signaling effects of the leptin (93-105) fragment, a series of in vitro experiments are required.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

An ELISA-based assay can be used to determine the binding of the leptin (93-105) fragment to the leptin receptor.[17][18]

Protocol Outline:

  • Coating: Recombinant human leptin receptor extracellular domain is coated onto the wells of a microtiter plate.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk).

  • Binding: Varying concentrations of biotinylated leptin (93-105) fragment are added to the wells and incubated to allow for binding. For competitive binding, a fixed concentration of biotinylated full-length leptin is co-incubated with increasing concentrations of the unlabeled 93-105 fragment.

  • Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated fragment.

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Measurement: The absorbance is read at the appropriate wavelength, and the data is used to calculate binding curves and determine parameters such as IC50.

ELISA_Workflow Start Start Coat Coat plate with Leptin Receptor Start->Coat Block Block non-specific binding sites Coat->Block Bind Add biotinylated Leptin (93-105) Block->Bind Detect Add Streptavidin-HRP Bind->Detect Substrate Add TMB Substrate Detect->Substrate Measure Measure Absorbance Substrate->Measure End End Measure->End

Figure 3. Workflow for an ELISA-based binding assay.

Surface Plasmon Resonance (SPR)

SPR, for instance using a BiaCore instrument, provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[16]

Protocol Outline:

  • Immobilization: Recombinant human leptin receptor is immobilized on a sensor chip surface.

  • Analyte Injection: The leptin (93-105) fragment (analyte) is flowed over the sensor surface at various concentrations.

  • Association Phase: The binding of the fragment to the immobilized receptor is monitored in real-time.

  • Dissociation Phase: Buffer is flowed over the surface to monitor the dissociation of the fragment from the receptor.

  • Regeneration: The sensor surface is regenerated to remove the bound analyte for subsequent experiments.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine ka, kd, and KD.

Cell-Based Signaling Assays

To investigate the functional consequences of leptin (93-105) binding, cell-based assays are essential. A cell line expressing the human ObRb (e.g., HEK293 or a neuronal cell line) can be used.

Protocol for Assessing STAT3 Phosphorylation:

  • Cell Culture and Starvation: Cells are cultured to an appropriate confluency and then serum-starved to reduce basal signaling.

  • Stimulation: Cells are treated with various concentrations of the leptin (93-105) fragment for a defined period. Full-length leptin is used as a positive control.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Western Blotting or ELISA: The levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are quantified using specific antibodies. The ratio of pSTAT3 to total STAT3 is calculated to determine the extent of pathway activation.

Conclusion

The leptin (93-105) fragment is a region of interest within the full-length leptin protein that may have biological activity at the leptin receptor. While direct evidence of its binding affinity and signaling effects is currently lacking in the scientific literature, the established knowledge of leptin receptor signaling provides a strong framework for its investigation. The experimental protocols outlined in this guide offer a clear path for researchers to quantitatively characterize the interaction of the leptin (93-105) fragment with its receptor and to elucidate its potential as a therapeutic agent. Further research in this area is crucial to fully understand the structure-function relationship of leptin and to develop novel modulators of leptin signaling.

References

The Role of Leptin Fragment (93-105) in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control appetite and energy expenditure. Beyond its well-established role in body weight regulation, leptin and its fragments are emerging as modulators of various metabolic processes. This technical guide focuses on the specific leptin fragment encompassing amino acids 93-105, exploring its role in metabolic regulation, particularly its effects on insulin (B600854) and corticosteroid secretion. While research on this specific fragment is nascent, existing studies provide valuable insights into its potential as a targeted therapeutic agent. This document synthesizes the current understanding, presenting quantitative data, detailed experimental methodologies, and proposed signaling pathways to facilitate further research and drug development in this area.

Core Findings: Metabolic Effects of Leptin (93-105)

The primary metabolic effects of Leptin (93-105) observed in vivo revolve around its influence on the endocrine pancreas and the adrenal cortex.

Table 1: In Vivo Effects of Leptin (93-105) on Plasma Hormone Levels in Rats[1]
HormoneTreatment GroupPlasma Concentration (Mean ± SEM)Percentage Change from Control
Insulin Control (Saline)35.2 ± 2.1 µU/mL-
Leptin (93-105)24.8 ± 1.5 µU/mL↓ 29.5%
Aldosterone (B195564) Control (Saline)18.5 ± 1.2 ng/dL-
Leptin (93-105)25.6 ± 1.8 ng/dL↑ 38.4%
Corticosterone (B1669441) Control (Saline)15.4 ± 1.1 µg/dL-
Leptin (93-105)22.3 ± 1.6 µg/dL↑ 44.8%

Data from Grasso et al. (2001) following acute subcutaneous administration in rats.

Table 2: In Vitro Effects of Leptin (93-105) on Corticosterone Secretion in Cultured Rat Adrenocortical Cells
Concentration of Leptin (93-105)Corticosterone Secretion (% of Control)
10⁻⁸ M↑ (Stimulation)
10⁻⁶ M↓ (Inhibition)

This study demonstrated a dose-dependent biphasic effect on corticosterone secretion.

Proposed Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the effects of Leptin (93-105) are not yet fully elucidated. However, based on the known signaling of full-length leptin in pancreatic and adrenal cells, a hypothetical framework can be proposed. It is suggested that the insulinostatic effect is likely mediated by the sequence 93-105 of the leptin molecule[1].

Pancreatic β-Cell Signaling: A Hypothetical Pathway for Insulinostatic Action

Full-length leptin is known to inhibit insulin secretion from pancreatic β-cells through its interaction with the long-form leptin receptor (Ob-Rb). This interaction activates several downstream signaling cascades, including the JAK2-STAT3 and PI3K-Akt pathways. Given that Leptin (93-105) elicits an insulin-antisecretagogue effect, it is plausible that it interacts with Ob-Rb or a related receptor on β-cells, triggering a signaling cascade that leads to the inhibition of insulin release.

Leptin_93_105_Insulin_Pathway Hypothetical Signaling Pathway of Leptin (93-105) in Pancreatic β-Cells Leptin_93_105 Leptin (93-105) ObRb Leptin Receptor (Ob-Rb) Leptin_93_105->ObRb Binds JAK2 JAK2 ObRb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates Insulin_Gene Insulin Gene Transcription STAT3->Insulin_Gene Inhibits Transcription Akt Akt/PKB PI3K->Akt Activates PDE3B PDE3B Akt->PDE3B Activates cAMP cAMP PDE3B->cAMP Degrades PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Promotes

Hypothetical signaling of Leptin (93-105) in β-cells.
Adrenocortical Cell Signaling: A Proposed Pathway for Steroidogenic Effects

The secretagogue action of Leptin (93-105) on aldosterone and corticosterone suggests a direct effect on adrenocortical cells. Full-length leptin has been shown to modulate steroidogenesis, and both Ob-Ra and Ob-Rb receptors are expressed in the adrenal cortex[1]. The signaling in these cells may involve the activation of phospholipase C (PLC) and protein kinase C (PKC), or the PI3K pathway, ultimately leading to increased steroid hormone synthesis.

Leptin_93_105_Steroid_Pathway Proposed Signaling Pathway of Leptin (93-105) in Adrenocortical Cells Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (Ob-Ra/Ob-Rb) Leptin_93_105->ObR Binds PLC PLC ObR->PLC Activates PI3K PI3K ObR->PI3K Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Steroidogenesis Steroidogenesis (Aldosterone, Corticosterone) PI3K->Steroidogenesis Modulates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->Steroidogenesis Stimulates PKC->Steroidogenesis Stimulates

Proposed signaling of Leptin (93-105) in adrenocortical cells.

Detailed Experimental Protocols

The following protocols are based on the methodology described in the key in vivo study investigating the metabolic effects of Leptin (93-105)[1].

Animal Model and Housing
  • Species: Male Wistar rats.

  • Weight: 200-250 g.

  • Housing: Housed in individual cages under controlled temperature (22 ± 1 °C) and a 12-hour light/dark cycle.

  • Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Diet: Standard laboratory chow and water available ad libitum.

Peptide Preparation and Administration
  • Peptide: Human Leptin fragment (93-105) (NVIQISNDLENLR), synthetic.

  • Purity: >95% as determined by HPLC.

  • Reconstitution: Lyophilized peptide should be reconstituted in sterile 0.9% saline to the desired concentration.

  • Dosage: The study by Grasso et al. (2001) does not specify the exact dose, but a common approach for in vivo peptide studies is to test a range of doses (e.g., 10-100 nmol/kg body weight).

  • Administration: Administered via subcutaneous (s.c.) injection.

  • Control Group: Administered an equivalent volume of sterile 0.9% saline.

Experimental Workflow

The in vivo study followed an acute administration protocol.

Experimental_Workflow In Vivo Experimental Workflow for Leptin (93-105) Administration Acclimatization Acclimatization of Rats (1 week) Fasting Overnight Fasting (12-14 hours) Acclimatization->Fasting Injection Subcutaneous Injection (Leptin (93-105) or Saline) Fasting->Injection Blood_Collection Blood Collection via Cardiac Puncture (under anesthesia, 30 min post-injection) Injection->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Hormone_Assay Hormone Analysis (Radioimmunoassay) Plasma_Separation->Hormone_Assay Data_Analysis Data Analysis and Comparison Hormone_Assay->Data_Analysis

Workflow for in vivo assessment of Leptin (93-105) effects.
Blood Collection and Hormone Analysis

  • Time Point: Blood samples were collected 30 minutes after the subcutaneous injection.

  • Method: Animals were anesthetized (e.g., with ether or isoflurane), and blood was collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Blood samples were centrifuged (e.g., at 3000 rpm for 15 minutes at 4 °C) to separate the plasma.

  • Storage: Plasma samples were stored at -20°C or -80°C until analysis.

  • Hormone Measurement: Plasma concentrations of insulin, aldosterone, and corticosterone were determined using specific radioimmunoassays (RIAs). Commercially available RIA kits for each hormone in rats are recommended. The general principle of RIA involves the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.

Future Directions and Considerations for Drug Development

The initial findings on Leptin (93-105) present a compelling case for further investigation. Its ability to selectively modulate insulin and corticosteroid secretion suggests a potential for developing targeted therapies for metabolic disorders. Key areas for future research include:

  • Receptor Binding Studies: Elucidating whether Leptin (93-105) directly binds to Ob-Rb or other receptors is crucial to understanding its mechanism of action. Competitive binding assays using labeled full-length leptin and various cell lines expressing different leptin receptor isoforms would be highly informative.

  • Dose-Response Studies: Comprehensive in vivo and in vitro dose-response studies are needed to determine the optimal therapeutic window and to further characterize the biphasic effects observed with corticosterone secretion.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the Leptin (93-105) sequence could identify key amino acid residues responsible for its bioactivity and could lead to the development of more potent and stable analogs.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Leptin (93-105) is essential for its development as a therapeutic agent.

  • Long-term Efficacy and Safety Studies: Chronic administration studies in relevant animal models of metabolic disease (e.g., diet-induced obesity, type 2 diabetes) are necessary to evaluate the long-term efficacy and safety of this peptide fragment.

Conclusion

Leptin fragment (93-105) demonstrates distinct metabolic activities, including a significant insulinostatic effect and a stimulatory effect on aldosterone and corticosterone secretion in vivo. While the precise signaling pathways remain to be fully elucidated, the available data suggest a direct action on pancreatic β-cells and adrenocortical cells. This technical guide provides a comprehensive overview of the current knowledge, offering a foundation for researchers and drug development professionals to explore the therapeutic potential of this and other leptin-derived peptides in the management of metabolic disorders. Further research into its mechanism of action and preclinical development is warranted to translate these initial findings into novel therapeutic strategies.

References

Endogenous Function of Leptin Fragment 93-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid peptide hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. The multifaceted nature of leptin's biological activities has led to significant interest in its structure-function relationships. The study of leptin fragments offers a strategic approach to dissect the specific domains responsible for its diverse physiological effects. This technical guide provides an in-depth overview of the current understanding of the endogenous functions of the leptin fragment spanning amino acids 93-105 (NVIQISNDLENLR).

This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways associated with leptin fragment 93-105. The information presented is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, metabolic disease research, and drug development.

Biological Activities of Leptin Fragment 93-105

The primary endogenous functions attributed to leptin fragment 93-105 revolve around the modulation of hormonal secretion from the adrenal cortex and the pancreas. However, the available data presents some conflicting findings, underscoring the complexity of leptin's mechanism of action and the need for further investigation.

Modulation of Adrenocortical Steroidogenesis

Leptin fragment 93-105 has been implicated in the regulation of both glucocorticoid and mineralocorticoid secretion from the adrenal cortex.

  • Corticosterone (B1669441) Secretion: The effect of leptin fragment 93-105 on corticosterone secretion appears to be dependent on the experimental model. In studies using cultured rat adrenocortical cells, the fragment exhibited a dose-dependent biphasic effect, with stimulation of corticosterone secretion at a concentration of 10⁻⁸ M and inhibition at 10⁻⁶ M[1]. Conversely, research on freshly dispersed rat adrenocortical cells found the fragment to be ineffective at these concentrations[2]. In an in vivo model of regenerating rat adrenal cortex, administration of the fragment led to an increase in plasma corticosterone levels.

  • Aldosterone (B195564) Secretion: In the context of a regenerating rat adrenal cortex, leptin fragment 93-105 has been shown to increase plasma aldosterone levels.

Regulation of Insulin (B600854) Secretion

There is evidence to suggest that the insulinostatic (insulin-inhibiting) effect of the full-length leptin molecule may be mediated by the 93-105 amino acid sequence[1]. This suggests a potential role for this fragment in the intricate interplay between adipose tissue and pancreatic function, which is central to glucose homeostasis. However, direct quantitative data on the inhibitory effect of the isolated fragment on insulin secretion is currently lacking in the scientific literature.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the biological effects of leptin fragment 93-105.

Table 1: Effect of Leptin Fragment 93-105 on Corticosterone Secretion

Experimental ModelConcentrationObserved EffectReference
Cultured Rat Adrenocortical Cells10⁻⁸ MStimulation[1]
10⁻⁶ MInhibition[1]
Freshly Dispersed Rat Adrenocortical Cells10⁻⁸ M, 10⁻⁶ MNo Effect[2]
Regenerating Rat Adrenal Cortex (in vivo)Not SpecifiedIncrease

Table 2: Effect of Leptin Fragment 93-105 on Aldosterone and Insulin Secretion

HormoneExperimental ModelObserved EffectReference
AldosteroneRegenerating Rat Adrenal Cortex (in vivo)Increase
InsulinIn vivo (rat)Suggested to mediate leptin's inhibitory effect[1]

Note: EC50 and IC50 values for these effects are not currently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for studying the effects of leptin fragment 93-105 are crucial for reproducibility and further investigation. The following are representative methodologies based on established techniques in the field.

Primary Culture of Rat Adrenocortical Cells and Steroidogenesis Assay

This protocol describes the isolation and culture of rat adrenocortical cells to study the in vitro effects of leptin fragment 93-105 on steroid hormone production.

  • Animal Euthanasia and Adrenal Gland Excision: Euthanize adult male Wistar rats (200-250g) following approved institutional guidelines. Aseptically remove the adrenal glands and place them in a sterile, ice-cold buffer solution.

  • Cell Dispersion:

    • Mechanically separate the adrenal cortex from the medulla under a dissecting microscope.

    • Mince the cortical tissue into small fragments.

    • Digest the tissue with a solution of collagenase (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at 37°C with gentle agitation for 30-60 minutes.

    • Filter the cell suspension through a nylon mesh (e.g., 70 µm) to remove undigested tissue.

    • Wash the cells by centrifugation and resuspend them in a culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

  • Cell Culture and Treatment:

    • Plate the dispersed cells in multi-well culture plates at a desired density.

    • Allow the cells to adhere and recover for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

    • Replace the medium with a serum-free medium for a period of synchronization before treatment.

    • Treat the cells with varying concentrations of leptin fragment 93-105 (e.g., 10⁻¹⁰ M to 10⁻⁶ M) for a specified duration (e.g., 24-48 hours). Include appropriate vehicle controls.

  • Hormone Quantification:

    • Collect the cell culture supernatant at the end of the treatment period.

    • Measure the concentrations of corticosterone and aldosterone in the supernatant using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the hormone concentrations to the total protein content or cell number in each well. Perform statistical analysis to determine the significance of the observed effects.

Islet of Langerhans Perifusion for Insulin Secretion Assay

This protocol outlines a dynamic method to assess the effect of leptin fragment 93-105 on glucose-stimulated insulin secretion from isolated pancreatic islets.

  • Islet Isolation: Isolate pancreatic islets from rats or mice using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.

  • Perifusion System Setup:

    • Prepare perifusion chambers with a filter support.

    • Place a group of size-matched islets (e.g., 50-100) into each chamber.

    • Connect the chambers to a perifusion system that allows for a constant flow of buffer at a controlled temperature (37°C).

  • Perifusion Protocol:

    • Initially, perifuse the islets with a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

    • Switch to a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.

    • Introduce leptin fragment 93-105 at the desired concentration into the high-glucose buffer and continue the perifusion.

    • Collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes).

  • Insulin Measurement: Measure the insulin concentration in each collected fraction using an RIA or ELISA kit.

  • Data Analysis: Plot the insulin secretion rate over time to visualize the dynamics of insulin release. Calculate the total insulin secreted during the basal and stimulated phases to quantify the effect of the leptin fragment.

Signaling Pathways

While the specific signaling pathways activated by leptin fragment 93-105 have not been definitively elucidated, it is hypothesized that its effects are mediated through the leptin receptor (Ob-R) and its downstream signaling cascades. The full-length leptin molecule is known to activate several key pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

G Hypothesized Signaling of Leptin Fragment 93-105 cluster_membrane Cell Membrane Leptin_Receptor Leptin Receptor (Ob-R) JAK2 JAK2 Leptin_Receptor->JAK2 Activation PI3K PI3K Leptin_Receptor->PI3K Activation Leptin_Fragment Leptin Fragment 93-105 Leptin_Fragment->Leptin_Receptor Binding STAT3 STAT3 JAK2->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Translocation Akt Akt PI3K->Akt Activation Hormone_Secretion Altered Hormone Secretion (Corticosterone, Aldosterone, Insulin) Akt->Hormone_Secretion Non-genomic effects Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Gene_Expression->Hormone_Secretion G Workflow: Adrenocortical Cell Steroidogenesis Assay Start Start Isolate_Adrenals Isolate Adrenal Glands from Rat Start->Isolate_Adrenals Disperse_Cells Disperse Adrenocortical Cells (Collagenase Digestion) Isolate_Adrenals->Disperse_Cells Culture_Cells Culture Cells (24-48h) Disperse_Cells->Culture_Cells Treat_Cells Treat with Leptin Fragment 93-105 Culture_Cells->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Measure_Hormones Measure Corticosterone & Aldosterone (RIA/ELISA) Collect_Supernatant->Measure_Hormones Analyze_Data Data Analysis Measure_Hormones->Analyze_Data End End Analyze_Data->End G Workflow: Islet Perifusion for Insulin Secretion Start Start Isolate_Islets Isolate Pancreatic Islets Start->Isolate_Islets Load_Chamber Load Islets into Perifusion Chamber Isolate_Islets->Load_Chamber Basal_Perifusion Perifuse with Low Glucose Buffer Load_Chamber->Basal_Perifusion Stimulate_Perifusion Perifuse with High Glucose Buffer + Leptin Fragment 93-105 Basal_Perifusion->Stimulate_Perifusion Collect_Fractions Collect Perifusate Fractions Stimulate_Perifusion->Collect_Fractions Measure_Insulin Measure Insulin in Fractions (RIA/ELISA) Collect_Fractions->Measure_Insulin Analyze_Data Data Analysis Measure_Insulin->Analyze_Data End End Analyze_Data->End

References

The Role of Human Leptin Fragment (93-105) in Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the current scientific understanding of the effects of the human leptin fragment (93-105) on steroidogenesis. Direct research on this specific peptide is sparse. One key study on rat adrenocortical cells reported that human leptin fragment (93-105) was ineffective in modulating aldosterone (B195564) and corticosterone (B1669441) secretion. In contrast, the full-length leptin molecule exhibits a complex and often tissue-specific regulatory role in the synthesis of steroid hormones, including glucocorticoids, progestins, and androgens. This guide will first address the limited findings directly related to the 93-105 fragment and then provide an in-depth overview of the broader effects of the parent leptin molecule on steroidogenesis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a complete picture for research and development purposes.

Human Leptin Fragment (93-105): Direct Effects on Steroidogenesis

Current research investigating the direct impact of the human leptin fragment (93-105) on steroid production is limited. A study focusing on dispersed rat adrenocortical cells found that, unlike other leptin fragments and the native leptin molecule, the human leptin fragment (93-105) did not alter aldosterone or corticosterone secretion. This suggests a lack of direct bioactivity of this particular fragment on adrenal steroidogenesis in this specific experimental model. Further research is required to determine if this lack of effect is consistent across different steroidogenic tissues and species.

The Broader Context: Leptin's Influence on Steroidogenesis

To understand the potential rationale for studying leptin fragments, it is crucial to examine the well-documented, albeit complex, role of the full-length leptin molecule in regulating steroid hormone production. Leptin's effects are pleiotropic, varying with the target tissue (adrenal gland, ovary, testis), hormonal milieu, and the physiological state of the organism.

Adrenal Steroidogenesis: The Regulation of Cortisol

Leptin has been shown to have a direct inhibitory effect on cortisol secretion from the adrenal glands. This suggests a potential feedback loop where glucocorticoids, which can stimulate leptin release from adipocytes, are in turn regulated by leptin.

Table 1: Effect of Recombinant Leptin on Cortisol Secretion in Adrenocortical Cells

Cell TypeLeptin ConcentrationStimulusChange in Cortisol SecretionReference
Bovine Adrenocortical Cells100 ng/mLBasal⬇️ 47.3% reduction[1]
Bovine Adrenocortical Cells10-1000 ng/mLACTH (10 nmol/L)⬇️ Dose-dependent inhibition (blunted to 55.2% of stimulated level)[1]
Human Adrenocortical Cells10⁻⁷ MACTH⬇️ 29% reduction[2]
Rat Adrenocortical Cells10⁻⁷ MACTH⬇️ 46% reduction[2]
Human H295R Adrenal Carcinoma Cells100 ng/mLBasal or Forskolin↔️ No significant change[3]
Ovarian Steroidogenesis: A Biphasic Role in Progesterone (B1679170) and Estradiol (B170435) Synthesis

In the ovary, leptin's role is particularly nuanced, with evidence suggesting both stimulatory and inhibitory effects on progesterone and estradiol production, depending on the concentration and cellular context.

Table 2: Effect of Recombinant Leptin on Ovarian Steroidogenesis

Cell TypeLeptin ConcentrationSteroid HormoneChange in SecretionReference
Human Granulosa-Lutein Cells10⁻⁹ MEstradiol⬇️ ~30% decrease[4]
Human Granulosa-Lutein Cells10⁻¹¹ - 10⁻⁷ MProgesterone↔️ No significant change[4]
Porcine Granulosa Cells10 ng/mLProgesterone⬆️ Increased accumulation over 48h[5]
Porcine Granulosa Cells1000 ng/mLProgesterone⬇️ Decreased accumulation over 48h[5]
Rat Granulosa Cells0.6-18 nMProgesterone (FSH & Dexamethasone (B1670325) stimulated)⬇️ Suppressed synthesis[6]
Testicular Steroidogenesis: Modulation of Testosterone (B1683101) Production

In males, leptin appears to be a key regulator of testicular function, including the biosynthesis of testosterone by Leydig cells. The effect of leptin on testosterone production can be dose-dependent.

Table 3: Effect of Leptin on Testicular Testosterone Production

Cell Type/ModelLeptin ConcentrationChange in Testosterone ProductionReference
In vitro (general)Low doses⬆️ Promotes hCG-stimulated secretion[7]
In vitro (general)High concentrations⬇️ Inhibits hCG-stimulated synthesis[7]
Human Leydig Stem CellsLow doses⬆️ Increased testosterone production[8]
Human Leydig Stem CellsHigh doses⬇️ Negative effect on testosterone production[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of leptin's effect on steroidogenesis.

Primary Adrenocortical Cell Culture and Cortisol Assay
  • Cell Isolation and Culture: Human adrenal glands are obtained from kidney transplant donors. The cortex is separated, minced, and dissociated using collagenase. Cells are then purified and cultured in a suitable medium, such as a DMEM/F12 mix, supplemented with fetal bovine serum and antibiotics.

  • Leptin Treatment: After an initial culture period to allow for cell attachment and stabilization, the medium is replaced with a serum-free medium. Recombinant leptin is added at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) for a pre-incubation period of 6 to 24 hours.

  • Stimulation and Sample Collection: Following pre-incubation with leptin, cells are stimulated with ACTH (adrenocorticotropic hormone) for a defined period. The culture medium is then collected for steroid analysis.

  • Cortisol Measurement: Cortisol levels in the collected medium are quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Granulosa Cell Culture and Progesterone/Estradiol Assays
  • Cell Source: Human granulosa-lutein cells can be obtained from the follicular fluid of women undergoing in vitro fertilization (IVF) procedures. For animal models, primary granulosa cells can be isolated from the preovulatory follicles of hormone-primed immature female rats.

  • Cell Culture: The isolated cells are washed, purified, and plated in a culture medium (e.g., DMEM/F12) containing serum. After an initial attachment period, the medium is often changed to a serum-free formulation for the experiment.

  • Hormone Treatment: Cells are treated with varying concentrations of recombinant leptin (e.g., 10⁻¹¹ to 10⁻⁷ M or 10 to 1000 ng/mL) for a specified duration (e.g., 24 to 48 hours). In some experiments, cells are co-incubated with other hormones like FSH, hCG, or dexamethasone to study the modulatory effect of leptin.

  • Steroid Quantification: The concentration of progesterone and estradiol in the culture medium is determined by RIA or ELISA.

Leydig Cell Culture and Testosterone Assay
  • Cell Isolation: Leydig stem cells can be extracted from testicular biopsies. The tissue is enzymatically digested to obtain a single-cell suspension, from which Leydig cells or their progenitors are isolated, often using cell sorting techniques.

  • Cell Culture and Treatment: The isolated cells are cultured to allow for expansion and differentiation. They are then treated with different doses of leptin, sometimes in the presence of a stimulator like human chorionic gonadotropin (hCG), which mimics the action of luteinizing hormone (LH).

  • Testosterone Measurement: The conditioned media from the cell cultures are collected, and the concentration of testosterone is measured using a solid-phase RIA kit or a competitive ELISA.[8][9]

Signaling Pathways

Leptin exerts its effects by binding to the long form of its receptor, Ob-Rb, which activates several intracellular signaling cascades. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary mediator of leptin signaling.

Leptin-Induced JAK-STAT Signaling Pathway

Leptin_JAK_STAT_Signaling Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb JAK2_inactive JAK2 (inactive) ObRb->JAK2_inactive Recruitment STAT3_inactive STAT3 (inactive) ObRb->STAT3_inactive Recruitment of STAT3 JAK2_active JAK2 (active) JAK2_inactive->JAK2_active JAK2_active->ObRb Phosphorylates Receptor STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Transcription (e.g., SOCS3, c-Jun) Nucleus->Gene_Expression Modulates Steroidogenesis_Workflow start Start cell_isolation Isolate Steroidogenic Cells (e.g., Granulosa, Leydig, Adrenocortical) start->cell_isolation cell_culture Culture Cells to Adherence cell_isolation->cell_culture serum_starve Serum Starvation (Optional) cell_culture->serum_starve treatment Treat with Leptin Fragment (e.g., 93-105) and/or Full-Length Leptin serum_starve->treatment stimulation Add Stimulus (e.g., ACTH, FSH, hCG) treatment->stimulation incubation Incubate for Defined Period (e.g., 24-48 hours) stimulation->incubation collection Collect Culture Medium incubation->collection assay Quantify Steroid Hormone (e.g., Cortisol, Progesterone, Testosterone) via ELISA/RIA collection->assay analysis Data Analysis assay->analysis end End analysis->end

References

An In-Depth Technical Guide on the Physiological Relevance of the Leptin (93-105) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipokine encoded by the obese (ob) gene, is a critical regulator of energy homeostasis, acting primarily through the central nervous system to control appetite and energy expenditure. The pleiotropic effects of leptin are mediated by its interaction with the leptin receptor (ObR), a member of the class I cytokine receptor family with several isoforms, most notably the long form (ObRb) and various short forms (ObRa, ObRc, etc.). Structure-function studies of leptin have identified several domains responsible for its biological activity. This technical guide focuses on the physiological relevance of a specific fragment, Leptin (93-105), a 13-amino acid peptide with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR). This document provides a comprehensive overview of the known biological activities, mechanisms of action, and relevant experimental methodologies associated with this fragment.

Biological Activities of Leptin (93-105)

The Leptin (93-105) fragment has been implicated in several of the physiological effects of the full-length leptin molecule, particularly in the regulation of hormonal secretions.

Modulation of Corticosteroid Secretion

Research on the direct effects of Leptin (93-105) on adrenocortical function has yielded conflicting results, suggesting a complex interaction with adrenal cells. One study on cultured rat adrenocortical cells demonstrated a biphasic, dose-dependent effect on corticosterone (B1669441) secretion. At a concentration of 10⁻⁸ M, the fragment stimulated corticosterone production, whereas at a higher concentration of 10⁻⁶ M, it inhibited secretion. This suggests that the physiological context and local concentration of the fragment are critical determinants of its effect on the adrenal cortex. However, another study utilizing freshly dispersed rat adrenocortical cells reported that the Leptin (93-105) fragment was ineffective in modulating aldosterone (B195564) and corticosterone secretion, highlighting the need for further investigation to elucidate the precise role of this fragment in adrenal steroidogenesis.

Insulinostatic Effect

A key physiological role attributed to the Leptin (93-105) fragment is its contribution to the insulinostatic effect of leptin. Full-length leptin is known to inhibit insulin (B600854) secretion from pancreatic β-cells, forming an "adipo-insular axis" that helps regulate glucose homeostasis. Studies have suggested that the Leptin (93-105) sequence is involved in mediating this inhibitory action. This has significant implications for understanding the pathophysiology of obesity-related insulin resistance and type 2 diabetes, where leptin levels are often elevated.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data regarding the binding affinity of the Leptin (93-105) fragment to the various leptin receptor isoforms. The table below summarizes the available dose-response data for its effects on corticosterone secretion.

Biological EffectCell TypeConcentrationObserved Effect
Corticosterone SecretionCultured Rat Adrenocortical Cells10⁻⁸ MStimulation
Corticosterone SecretionCultured Rat Adrenocortical Cells10⁻⁶ MInhibition
Aldosterone & Corticosterone SecretionFreshly Dispersed Rat Adrenocortical Cells10⁻⁸ M and 10⁻⁶ MNo significant effect

Signaling Pathways

While the signaling cascades activated by full-length leptin are well-characterized, the specific downstream pathways engaged by the Leptin (93-105) fragment remain to be fully elucidated. The primary signaling pathways for the leptin receptor include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly JAK2/STAT3, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. It is hypothesized that the Leptin (93-105) fragment may selectively activate a subset of these pathways or modulate their activity in a distinct manner compared to the full-length hormone. Further research, such as Western blot analysis of key phosphorylated signaling proteins (p-JAK2, p-STAT3, p-Akt) in response to Leptin (93-105) stimulation, is required to clarify its precise mechanism of action at the molecular level.

digraph "Leptin_Signaling_Hypothesis" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Hypothesized Signaling of Leptin (93-105)", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Leptin_93_105 [label="Leptin (93-105)", fillcolor="#FBBC05", fontcolor="#202124"]; ObR [label="Leptin Receptor (ObR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Effects [label="Biological Effects\n(e.g., Insulinostatic Effect,\nCorticosteroid Modulation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Leptin_93_105 -> ObR [label="Binds to"]; ObR -> JAK2 [label="Activates?", style=dashed]; ObR -> PI3K [label="Activates?", style=dashed]; JAK2 -> STAT3 [label="Phosphorylates?"]; PI3K -> Akt [label="Activates?"]; STAT3 -> Biological_Effects [label="Leads to"]; Akt -> Biological_Effects [label="Leads to"]; }

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Leptin (93-105).

Primary Culture of Rat Adrenocortical Cells and Steroidogenesis Assay

Objective: To assess the effect of Leptin (93-105) on corticosterone secretion from primary rat adrenal cells.

Materials:

  • Sprague-Dawley rats

  • Collagenase type II

  • DMEM/F-12 medium

  • Fetal bovine serum (FBS)

  • Horse serum

  • Penicillin-streptomycin

  • Leptin (93-105) peptide

  • Corticosterone ELISA kit or Radioimmunoassay (RIA) kit

Procedure:

  • Adrenal Gland Isolation: Euthanize rats and aseptically dissect the adrenal glands.

  • Cell Dispersion: a. Mince the adrenal glands and digest with collagenase type II in DMEM/F-12 at 37°C. b. Triturate the tissue periodically to aid in cell dispersion. c. Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Cell Culture: a. Centrifuge the cell suspension and resuspend the pellet in DMEM/F-12 supplemented with 10% FBS, 2.5% horse serum, and penicillin-streptomycin. b. Plate the cells in culture dishes and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: a. After allowing the cells to adhere and grow for 48-72 hours, replace the medium with serum-free medium containing different concentrations of Leptin (93-105) (e.g., 10⁻¹⁰ M to 10⁻⁶ M). b. Include a vehicle control group.

  • Sample Collection: After a 24-hour incubation period, collect the culture medium for corticosterone measurement.

  • Corticosterone Measurement: Quantify the concentration of corticosterone in the collected medium using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

In Vivo Administration and Metabolic Parameter Assessment in Rats

Objective: To evaluate the in vivo effects of Leptin (93-105) on plasma insulin and glucose levels.

Materials:

  • Wistar or Sprague-Dawley rats

  • Leptin (93-105) peptide

  • Saline solution (vehicle)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Glucometer

  • Insulin ELISA or RIA kit

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week.

  • Fasting: Fast the rats overnight (12-16 hours) before the experiment.

  • Baseline Blood Sampling: Collect a baseline blood sample from the tail vein for glucose and insulin measurement.

  • Administration: Administer Leptin (93-105) via intraperitoneal (i.p.) or intravenous (i.v.) injection. A range of doses should be tested (e.g., 10 µg/kg to 1 mg/kg). A control group should receive a vehicle injection.

  • Post-administration Blood Sampling: Collect blood samples at various time points after administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Immediately measure blood glucose levels using a glucometer.

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Insulin Measurement: Store plasma at -80°C until insulin levels are measured using an ELISA or RIA kit.

```dot digraph "In_Vivo_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start: Fasted Rats", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Blood Sample\n(Glucose & Insulin)"]; injection [label="Inject Leptin (93-105)\nor Vehicle"]; sampling [label="Collect Blood Samples\n(Multiple Time Points)"]; glucose [label="Measure Blood Glucose"]; plasma [label="Prepare Plasma"]; insulin [label="Measure Plasma Insulin"]; end [label="Analyze Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> baseline; baseline -> injection; injection -> sampling; sampling -> glucose; sampling -> plasma; plasma -> insulin; glucose -> end; insulin -> end; }

Leptin (93-105) Human: A Bioactive Peptide Fragment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16-kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. Beyond the full-length protein, specific fragments of leptin have been shown to possess biological activity. This document provides a comprehensive technical overview of the human leptin fragment spanning amino acids 93-105. This peptide has demonstrated notable effects on endocrine function and cell proliferation, suggesting its potential as a modulator of specific physiological processes. This guide summarizes the available quantitative data, details relevant experimental protocols, and illustrates the putative signaling pathways involved in its mechanism of action.

Introduction

Leptin (93-105) is a 13-amino-acid peptide fragment derived from the full-length human leptin protein. Research into bioactive fragments of larger protein hormones is a promising area for the development of targeted therapeutics with potentially improved specificity and pharmacokinetic profiles. Studies on Leptin (93-105) have revealed its capacity to modulate adrenocortical cell function, indicating a role in the stress response and steroidogenesis. This guide serves as a technical resource for professionals in research and drug development, providing a consolidated source of data and methodologies for investigating this bioactive peptide.

Quantitative Bioactivity Data

The biological effects of Leptin (93-105) have been quantitatively assessed in cultured rat adrenocortical cells. The peptide exhibits a biphasic dose-response relationship, indicating complexity in its interaction with its cellular targets.

Biological EndpointConcentration (M)Observed EffectCell Type
Corticosterone (B1669441) Secretion10⁻⁸StimulationCultured Rat Adrenocortical Cells
10⁻⁶Inhibition
Cell Proliferation10⁻⁸ProliferogenicCultured Rat Adrenocortical Cells
10⁻⁶Antiproliferogenic

Table 1: Summary of Quantitative Data on the Bioactivity of Leptin (93-105) Human.

Experimental Protocols

The following protocols are detailed to facilitate the replication and further investigation of the bioactivity of Leptin (93-105).

Primary Culture of Rat Adrenocortical Cells

This protocol describes the isolation and culture of primary adrenocortical cells from rats, providing a relevant in vitro model system.[1][2][3]

Materials:

  • Sprague-Dawley rats

  • 70% Ethanol

  • Sterile dissection tools (scissors, forceps)

  • Sterile 50 mL conical tubes

  • DMEM/F-12 medium

  • Collagenase Type II

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Culture flasks/plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize Sprague-Dawley rats and sterilize the abdominal area with 70% ethanol.

  • Under sterile conditions, make a midline incision and locate the adrenal glands.

  • Excise the adrenal glands and place them in a sterile dish containing cold DMEM/F-12 medium.

  • Carefully remove the adrenal capsule and mince the remaining tissue into small pieces.

  • Transfer the tissue fragments to a 50 mL conical tube containing DMEM/F-12 with Collagenase Type II.

  • Incubate at 37°C for 20-30 minutes with gentle agitation to digest the tissue.

  • Triturate the cell suspension gently with a pipette to further dissociate the cells.

  • Terminate the digestion by adding medium containing 10% FBS.

  • Filter the cell suspension through a sterile cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin) and count the viable cells.

  • Seed the cells in culture flasks or plates at the desired density.

  • Incubate at 37°C in a 5% CO₂ humidified incubator. The medium should be changed every 2-3 days.

Corticosterone Radioimmunoassay (RIA)

This protocol outlines a competitive radioimmunoassay to quantify corticosterone levels in cell culture supernatants.[4][5][6]

Materials:

  • Cell culture supernatant samples

  • Corticosterone standards

  • ¹²⁵I-labeled corticosterone (tracer)

  • Corticosterone-specific antibody

  • Precipitating reagent (e.g., secondary antibody, polyethylene (B3416737) glycol)

  • Assay buffer

  • Gamma counter and tubes

Procedure:

  • Dilute plasma samples as needed (e.g., 1:50) with an appropriate buffer.

  • Pipette standards, controls, and unknown samples into respective labeled tubes.

  • Add a known amount of ¹²⁵I-labeled corticosterone tracer to all tubes.

  • Add the corticosterone-specific antibody to all tubes except for the total count tubes.

  • Incubate the tubes to allow for competitive binding between the labeled and unlabeled corticosterone for the antibody.

  • Add the precipitating reagent to separate the antibody-bound corticosterone from the free corticosterone.

  • Centrifuge the tubes to pellet the antibody-bound complex.

  • Decant or aspirate the supernatant.

  • Measure the radioactivity of the pellet in a gamma counter.

  • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the corticosterone standards.

  • Determine the corticosterone concentration in the unknown samples by interpolating their binding values from the standard curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9][10][11]

Materials:

  • Cultured adrenocortical cells in a 96-well plate

  • Leptin (93-105) human peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed adrenocortical cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Leptin (93-105) and control vehicle for the desired incubation period (e.g., 96 hours).

  • After incubation, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways

While the precise signaling pathways activated by Leptin (93-105) have not been definitively elucidated, the known mechanisms of full-length leptin and other bioactive fragments provide a strong basis for putative pathways. The primary signaling cascades initiated by leptin receptor activation include the JAK-STAT, MAPK, and PI3K pathways.

Putative Signaling Cascade for Leptin (93-105)

It is hypothesized that Leptin (93-105) binds to the leptin receptor (Ob-R), initiating a downstream signaling cascade that ultimately leads to changes in gene expression and cellular function.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (Ob-R) Leptin_93_105->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation MAPK_Pathway MAPK Pathway JAK2->MAPK_Pathway Activation PI3K_Pathway PI3K Pathway JAK2->PI3K_Pathway Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Translocation MAPK_Pathway->Gene_Expression PI3K_Pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Hormone Secretion, Proliferation) Gene_Expression->Cellular_Response

Caption: Overview of the hypothesized signaling cascade for Leptin (93-105).

JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for leptin.

Leptin_Fragment Leptin (93-105) ObR Leptin Receptor Leptin_Fragment->ObR JAK2 JAK2 ObR->JAK2 recruits JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: The putative JAK-STAT signaling pathway activated by Leptin (93-105).

MAPK and PI3K Pathways

Leptin receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are involved in cell proliferation and survival.

cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway Leptin_Receptor Leptin Receptor Activation RAS RAS Leptin_Receptor->RAS PI3K PI3K Leptin_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation_Survival Cell Proliferation & Survival ERK->Cell_Proliferation_Survival PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 conversion AKT AKT PIP3->AKT activates AKT->Cell_Proliferation_Survival

Caption: Putative MAPK and PI3K signaling pathways downstream of Leptin (93-105) receptor activation.

Conclusion

Leptin (93-105) human is a bioactive peptide fragment that exhibits distinct, dose-dependent effects on adrenocortical cell secretion and proliferation. The provided data and protocols offer a foundational resource for further investigation into its physiological roles and therapeutic potential. While the precise signaling mechanisms are still under investigation, it is likely that Leptin (93-105) acts through established leptin receptor signaling pathways, including the JAK-STAT, MAPK, and PI3K cascades. Further research is warranted to fully characterize the receptor interactions and downstream signaling events specific to this fragment, which will be crucial for understanding its potential as a targeted modulator of endocrine and cellular processes.

References

Leptin (93-105) Human: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human leptin fragment (93-105), a synthetic peptide segment of the full-length leptin hormone. This document consolidates key chemical and biological properties, detailed experimental protocols, and relevant signaling pathway information to support research and development activities in metabolism, endocrinology, and related fields.

Core Properties and Data

The human leptin fragment (93-105) is a 13-amino acid peptide. While full-length leptin is a 167-residue hormone known for its central role in regulating energy homeostasis, the specific biological functions of its fragments are an area of ongoing investigation.[1][2] The CAS Registry Number for this peptide is 200436-43-7 .[3][4]

Physicochemical Properties

Quantitative data for the human leptin fragment (93-105) are summarized below. These properties are essential for experimental design, including solvent selection and concentration calculations.

PropertyValueSource(s)
CAS Number 200436-43-7[3]
Molecular Formula C₆₄H₁₁₀N₂₀O₂₃
Molecular Weight 1527.7 g/mol [1]
Amino Acid Sequence H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH[3]
One-Letter Sequence NVIQISNDLENLR[3]
Purity (Typical) ≥95% (by HPLC)
Form Lyophilized Powder
Storage Conditions -20°C[3]
Biological Activity

The biological role of the Leptin (93-105) fragment appears distinct from the primary anorexigenic (appetite-suppressing) activity of the full-length hormone, which has been localized primarily to the 106-140 amino acid domain.[3] Instead, studies on the (93-105) fragment have revealed specific effects on the endocrine system.

ActivityExperimental ModelKey FindingsSource(s)
Hormone Secretion In vivo (Rat)Subcutaneous injection increased plasma concentrations of aldosterone (B195564) and corticosterone (B1669441).[5]
Insulin (B600854) Secretion In vivo (Rat)Elicited a significant insulin antisecretagogue (insulin-inhibiting) effect.[6]
Food Intake / Body Weight In vivo (ob/ob Mice)Did not demonstrate the primary activity in reducing food intake or body weight.[3]

Signaling Pathways

Full-length leptin mediates its effects by binding to the long-form leptin receptor (Ob-Rb), a member of the type I cytokine receptor family.[7] This interaction activates several intracellular signaling cascades critical for energy homeostasis. The primary and most well-characterized of these is the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[8][9] Upon leptin binding, receptor-associated JAK2 is activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes, such as pro-opiomelanocortin (POMC).[9]

It is crucial to note that while this is the established pathway for full-length leptin, the direct interaction of the Leptin (93-105) fragment with the Ob-Rb receptor and its ability to independently activate these specific downstream pathways has not been fully characterized in the literature. One study suggested that the fragment's effects on hormone secretion may be mediated by different receptor isoforms (Ob-Ra vs. Ob-Rb).[6]

Leptin_Signaling cluster_nucleus Nucleus Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb Binding JAK2_i JAK2 (inactive) ObRb->JAK2_i Recruitment JAK2_a JAK2-P (active) JAK2_i->JAK2_a Autophosphorylation STAT3_i STAT3 (inactive) JAK2_a->STAT3_i Phosphorylation STAT3_a STAT3-P (active) STAT3_i->STAT3_a STAT3_dimer STAT3-P Dimer STAT3_a->STAT3_dimer Dimerization DNA Target Gene DNA (e.g., POMC) STAT3_dimer->DNA Binding STAT3_dimer->DNA Transcription Gene Transcription DNA->Transcription

Figure 1: Simplified JAK/STAT signaling pathway for full-length leptin.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of Leptin (93-105) human.

Peptide Synthesis and Purification (General Workflow)

Leptin (93-105) is produced via solid-phase peptide synthesis (SPPS), typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Methodology:

  • Resin Preparation: An appropriate resin (e.g., Rink Amide or Wang resin pre-loaded with Arginine) is deprotected by removing the Fmoc group with a piperidine (B6355638) solution.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Leucine) is activated (e.g., with HBTU/HOBt) and coupled to the resin.

  • Capping (Optional): Any unreacted amino groups on the resin are acetylated with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the NVIQISNDLENLR sequence.

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to yield a stable, dry powder.

  • Quality Control: The final product is analyzed by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity (typically ≥95%).

Peptide_Synthesis_Workflow Start Start: Fmoc-Arg-Resin Deprotection 1. Fmoc Deprotection (Piperidine) Start->Deprotection Coupling 2. Amino Acid Coupling (Activated Fmoc-AA) Deprotection->Coupling Wash 3. Wash Coupling->Wash LoopEnd Repeat for all 13 amino acids Wash->LoopEnd LoopEnd->Deprotection Next AA Cleavage 4. Cleavage from Resin (TFA Cocktail) LoopEnd->Cleavage Final AA Purification 5. RP-HPLC Purification Cleavage->Purification QC 6. QC (MS, HPLC) Purification->QC Final End: Lyophilized Peptide QC->Final

Figure 2: General workflow for solid-phase peptide synthesis of Leptin (93-105).

In Vivo Assessment of Hormonal Effects in Rats

This protocol is based on the methodology described by Malendowicz et al. to evaluate the effects of Leptin (93-105) on adrenal steroid secretion.[5]

Methodology:

  • Animal Model: Adult male Wistar rats.

  • Peptide Preparation: Lyophilized Leptin (93-105) is reconstituted in sterile saline (0.9% NaCl) to the desired stock concentration.

  • Dosing Regimen: Administer the peptide via subcutaneous (s.c.) injection at a dose of 3 nmol per 100 g of body weight.

  • Injection Schedule: Three injections are given at 28, 16, and 4 hours prior to sacrifice. A control group receives vehicle (saline) injections on the same schedule.

  • Sacrifice and Sample Collection: Animals are sacrificed by decapitation. Trunk blood is collected into chilled tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Blood samples are immediately centrifuged at 4°C to separate the plasma.

  • Hormone Analysis: Plasma concentrations of aldosterone and corticosterone are quantified using commercially available radioimmunoassay (RIA) or ELISA kits.

  • Data Analysis: Hormone levels between the peptide-treated group and the vehicle control group are compared using appropriate statistical tests (e.g., Student's t-test or ANOVA).

In_Vivo_Workflow cluster_Dosing Dosing Phase cluster_Endpoint Endpoint Phase T_minus_28 T = -28h Inject Peptide or Vehicle T_minus_16 T = -16h Inject Peptide or Vehicle T_minus_28->T_minus_16 T_minus_4 T = -4h Inject Peptide or Vehicle T_minus_16->T_minus_4 Sacrifice T = 0h Sacrifice & Collect Blood T_minus_4->Sacrifice Centrifuge Separate Plasma Sacrifice->Centrifuge Assay Hormone Assay (ELISA/RIA) Centrifuge->Assay Analysis Statistical Analysis Assay->Analysis

Figure 3: Experimental workflow for in vivo hormone assessment.

In Vitro Functional Bioassay (STAT3 Reporter)

This protocol describes a quantitative, cell-based assay to determine if a peptide can activate the leptin receptor and trigger the JAK/STAT3 signaling pathway. The methodology is adapted from a described functional assay for full-length leptin.[10]

Methodology:

  • Cell Line: HEK-293 cells stably co-transfected with two plasmids:

    • An expression vector for the long-form human leptin receptor (Ob-Rb).

    • A reporter vector containing a STAT3-inducible promoter driving the expression of firefly luciferase.

  • Cell Culture: Cells are seeded into 96-well plates and grown to confluence.

  • Peptide Treatment:

    • Prepare a dilution series of Leptin (93-105) in assay medium (e.g., serum-free DMEM). Include a positive control (full-length human leptin, linear range typically 3-700 pM) and a vehicle control.

    • Replace the culture medium with the peptide dilutions and incubate for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Aspirate the medium and lyse the cells using a commercial luciferase lysis buffer.

  • Luminometry:

    • Add a luciferase substrate solution to the cell lysate in each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). An EC₅₀ of 150 pM is reported for full-length leptin in this assay format.[10]

Conclusion

The human leptin fragment (93-105) is a well-defined synthetic peptide with established physicochemical properties. Current research indicates that its biological activity is distinct from the primary appetite-regulating function of full-length leptin. Instead, it demonstrates specific modulatory effects on the endocrine system, particularly on adrenal steroid and insulin secretion. The detailed protocols provided herein offer a robust framework for researchers to further investigate the specific mechanisms of action, receptor interactions, and potential therapeutic applications of this and other leptin-derived peptides.

References

A Technical Guide to the Human Leptin Fragment (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human leptin fragment corresponding to the amino acid sequence 93-105. This document details its physicochemical properties, biological activities, and the experimental protocols utilized for its characterization. Furthermore, it visualizes the established signaling pathways of the full-length leptin protein to provide a contextual framework for future research into the specific mechanisms of this fragment.

Amino Acid Sequence and Physicochemical Properties

The human leptin (93-105) fragment is a 13-amino acid peptide. Its sequence and key properties are summarized below.

PropertyValue
One-Letter Sequence NVIQISNDLENLR[1][2]
Three-Letter Sequence H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH[3]
Molecular Formula C₆₄H₁₁₀N₂₀O₂₃[2]
Molecular Weight 1527.70 g/mol [2]
CAS Registry Number 200436-43-7[2]
Synonyms Obese Gene Peptide (93-105) (human)[2]

Biological Activity of Leptin (93-105)

The human leptin fragment (93-105) has been demonstrated to exert biological effects, particularly on adrenocortical cells. Research has shown that this fragment can modulate both hormone secretion and cell proliferation in a dose-dependent manner. These findings suggest that specific fragments of the full-length leptin protein may have unique biological activities.

A key study investigating the effects of a 96-hour incubation of human leptin (93-105) on cultured rat adrenocortical cells revealed a biphasic, dose-dependent response.[4]

ConcentrationEffect on Corticosterone (B1669441) SecretionEffect on Cell Proliferation
10⁻⁸ M StimulationProliferogenic (promotes proliferation)
10⁻⁶ M InhibitionAntiproliferogenic (inhibits proliferation)

These findings indicate that the 93-105 fragment of human leptin may play a role in the complex regulation of adrenal function.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of the human leptin (93-105) fragment.

Primary Culture of Rat Adrenocortical Cells

This protocol is foundational for in vitro studies of the effects of leptin fragments on adrenal function.

  • Animal Euthanasia and Sterilization : Euthanize Sprague-Dawley rats and sterilize the skin with 70% ethanol.[5]

  • Adrenal Gland Isolation : Perform a Y-shaped incision to expose the abdominal cavity. Locate and isolate the adrenal glands.[5]

  • Tissue Preparation : Carefully remove the adrenal capsule and mince the remaining tissue into small pieces in a serum-free DMEM/F-12 medium.[5]

  • Enzymatic Digestion : Transfer the tissue to a conical tube containing Collagenase II in the medium. Incubate in a 37°C water bath with periodic shaking. Use Pasteur pipettes with decreasing pore sizes to mechanically disperse the tissue until it is fully dissociated.[5]

  • Cell Isolation and Plating : Stop the digestion by adding a six-fold volume of cold medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in a fresh growth medium. Plate the cells in culture dishes and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Cell Maintenance : After 24 hours, wash the cells with a serum-free medium and replace it with a fresh growth medium. The cells are typically ready for experiments on the third day.[5]

Corticosterone Secretion Assay

This assay quantifies the amount of corticosterone secreted by the cultured adrenocortical cells in response to treatment with the leptin fragment.

  • Cell Treatment : Culture the primary rat adrenocortical cells as described above. After the initial incubation period, replace the medium with fresh medium containing the desired concentrations of the human leptin (93-105) fragment (e.g., 10⁻⁸ M and 10⁻⁶ M) or control vehicle.

  • Sample Collection : After the desired incubation period (e.g., 96 hours), collect the cell culture supernatant.

  • Corticosterone Quantification : Measure the concentration of corticosterone in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Cell Proliferation Assay (Stachmokinetic Method with Vincristine)

This method assesses cell proliferation by measuring the mitotic index after arresting cells in metaphase using vincristine (B1662923).

  • Cell Culture and Treatment : Plate the primary rat adrenocortical cells and treat them with the human leptin (93-105) fragment at the desired concentrations for a specified period.

  • Metaphase Arrest : Add vincristine to the culture medium at a concentration sufficient to arrest dividing cells in metaphase (e.g., 0.5 µg/ml). Incubate for a period that allows for the accumulation of metaphase cells (typically 2-4 hours).

  • Cell Fixation and Staining : Harvest the cells, fix them (e.g., with a methanol/acetic acid solution), and stain the nuclei with a DNA-binding dye such as Giemsa or DAPI.

  • Microscopic Analysis : Using a light or fluorescence microscope, count the total number of cells and the number of cells in metaphase.

  • Calculation of Mitotic Index : The mitotic index is calculated as: (Number of cells in metaphase / Total number of cells) x 100%

An increase in the mitotic index in treated cells compared to control cells indicates a higher rate of cell proliferation.

Signaling Pathways

While the specific signaling cascade activated by the human leptin (93-105) fragment has not been fully elucidated, it is hypothesized to interact with leptin receptors (Ob-Rs). The canonical signaling pathways of the full-length leptin protein are well-documented and provide a framework for future investigation.

Known Leptin Signaling Pathways

Full-length leptin binding to its receptor (Ob-Rb) activates several intracellular signaling pathways, including the JAK2-STAT3, PI3K-Akt, and MAPK/ERK pathways. These pathways are crucial for mediating leptin's effects on energy homeostasis and metabolism.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Ob-Rb Leptin Receptor (Ob-Rb) Leptin->Ob-Rb JAK2 JAK2 Ob-Rb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K SHP2 SHP2 JAK2->SHP2 pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerizes Gene_Expression Regulation of Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene_Expression Enters Nucleus Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects Akt->Metabolic_Effects ERK ERK SHP2->ERK ERK->Metabolic_Effects

Caption: General overview of the primary signaling pathways activated by leptin.

Experimental Workflow for Investigating Leptin (93-105) Activity

The following diagram outlines a logical workflow for the systematic investigation of the biological effects of the human leptin (93-105) fragment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Conclusion Peptide_Synthesis Synthesize/Acquire Leptin (93-105) Cell_Treatment Treat Cells with Leptin (93-105) Peptide_Synthesis->Cell_Treatment Cell_Culture Primary Adrenocortical Cell Culture Cell_Culture->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Corticosterone_Assay Corticosterone Secretion Assay (ELISA) Incubation->Corticosterone_Assay Proliferation_Assay Cell Proliferation Assay (Stachmokinetic Method) Incubation->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Incubation->Signaling_Analysis Data_Analysis Quantitative Data Analysis Corticosterone_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Draw Conclusions on Fragment's Biological Activity Data_Analysis->Conclusion

Caption: Workflow for characterizing the bioactivity of leptin fragment 93-105.

References

An In-depth Technical Guide to the Structural Analysis of the Leptin (93-105) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, appetite, and metabolism.[1][2] Its multifaceted biological activities are mediated through its interaction with the leptin receptor (ObR), a member of the class I cytokine receptor superfamily.[3] The full-length leptin protein is comprised of 167 amino acids and folds into a four-helix bundle structure.[4] Specific fragments of leptin have been studied to elucidate the structure-function relationships of this hormone and to develop potential therapeutic agents.

This technical guide focuses on the structural analysis of the human leptin fragment spanning amino acid residues 93-105. This particular peptide, with the sequence NVIQISNDLENLR, has garnered interest for its potential role in mediating some of leptin's metabolic effects, particularly its insulinostatic properties.[5] Understanding the structural characteristics of this peptide is crucial for deciphering its mechanism of action and for the rational design of novel peptide-based therapeutics targeting metabolic disorders.

This document provides a comprehensive overview of the physicochemical properties of the Leptin (93-105) peptide, detailed experimental protocols for its synthesis, purification, and structural characterization, as well as a method for assessing its biological activity.

Physicochemical Properties of Leptin (93-105)

The fundamental properties of the Leptin (93-105) peptide are summarized in the table below. These data are essential for its synthesis, purification, and analytical characterization.

PropertyValueReference
Amino Acid Sequence H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH[6]
One-Letter Code NVIQISNDLENLR[6]
Molecular Formula C64H110N20O23[6]
Molecular Weight 1527.70 g/mol [6]
CAS Registry Number 200436-43-7[6]
Isoelectric Point (pI) 4.4 (calculated)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, structural analysis, and biological activity assessment of the Leptin (93-105) peptide.

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The Leptin (93-105) peptide can be chemically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

3.1.1 Materials and Reagents

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Val-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water (HPLC grade)

  • Diethyl ether (cold)

3.1.2 Synthesis Workflow

G cluster_synthesis Peptide Synthesis Workflow resin 1. Resin Swelling Rink Amide resin in DMF deprotection1 2. Fmoc Deprotection 20% Piperidine in DMF resin->deprotection1 coupling 3. Amino Acid Coupling Fmoc-AA-OH, DIC, OxymaPure in DMF deprotection1->coupling capping 4. Capping (Optional) Acetic Anhydride, DIPEA in DMF coupling->capping cleavage 6. Cleavage and Deprotection TFA/TIS/H2O/DDT coupling->cleavage After final amino acid deprotection2 5. Repeat Fmoc Deprotection capping->deprotection2 deprotection2->coupling Repeat for each amino acid precipitation 7. Precipitation Cold Diethyl Ether cleavage->precipitation crude_peptide 8. Crude Peptide Collection precipitation->crude_peptide

Figure 1: Workflow for Solid-Phase Peptide Synthesis of Leptin (93-105).

3.1.3 Detailed Procedure

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with DIC and OxymaPure in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Asn, Glu, Leu, Asp, Asn, Ser, Ile, Gln, Ile, Val, Asn). Note that for asparagine (Asn) and glutamine (Gln), side-chain protection (e.g., Trityl) is crucial to prevent side reactions.[7]

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DDT (e.g., 95:2.5:2.5:1 v/v/v/w) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is purified using RP-HPLC to achieve a high degree of purity.

3.2.1 Instrumentation and Materials

  • Preparative and analytical HPLC system with a UV detector

  • C18 reversed-phase column (preparative and analytical)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

3.2.2 Purification Workflow

G cluster_purification Peptide Purification Workflow dissolution 1. Dissolve Crude Peptide In Mobile Phase A injection 2. Inject onto Preparative Column dissolution->injection gradient 3. Gradient Elution Increasing concentration of Mobile Phase B injection->gradient fractionation 4. Collect Fractions Based on UV absorbance at 220 nm gradient->fractionation analysis 5. Analyze Fractions Analytical RP-HPLC and Mass Spectrometry fractionation->analysis pooling 6. Pool Pure Fractions analysis->pooling Purity > 95% lyophilization 7. Lyophilization pooling->lyophilization

Figure 2: Workflow for RP-HPLC Purification of Leptin (93-105).

3.2.3 Detailed Procedure

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Purification: Equilibrate the preparative C18 column with Mobile Phase A. Inject the dissolved crude peptide and elute with a linear gradient of increasing Mobile Phase B (e.g., 5-60% B over 40 minutes) at a suitable flow rate. Monitor the elution profile at 220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of each collected fraction using an analytical C18 column with a faster gradient and confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the purified peptide as a white powder.

Structural Analysis

3.3.1 Secondary Structure Determination by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution by measuring the differential absorption of left and right circularly polarized light.

3.3.1.1 Instrumentation and Materials

  • Circular dichroism spectrometer

  • Quartz cuvette with a 1 mm path length

  • Purified Leptin (93-105) peptide

  • Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)

3.3.1.2 Experimental Protocol

  • Sample Preparation: Prepare a stock solution of the purified peptide in the phosphate buffer. Determine the precise concentration of the peptide solution using a quantitative amino acid analysis or by measuring the absorbance at 205 nm. Prepare a series of dilutions to find the optimal concentration that gives a CD signal in the appropriate range.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters, typically from 190 to 260 nm, with a data pitch of 0.5 nm, a scanning speed of 50 nm/min, and a bandwidth of 1 nm.

  • Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Record the CD spectrum of the peptide solution. Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the baseline spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the ellipticity in millidegrees, c is the molar concentration of the peptide, n is the number of amino acid residues (13), and l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

3.3.1.3 Predicted Secondary Structure

Based on its amino acid sequence, the Leptin (93-105) peptide is predicted to have a predominantly random coil or disordered structure in aqueous solution. This is due to the presence of several polar and charged residues and the lack of a strong hydrophobic core that would drive the formation of a stable secondary structure.

3.3.2 Computational Modeling of 3D Structure

Due to the absence of experimentally determined 3D structures for the Leptin (93-105) fragment, computational modeling can provide valuable insights into its potential conformations. Peptide structure prediction servers such as PEP-FOLD can be used for this purpose.[9]

3.3.2.1 Modeling Workflow

G cluster_modeling Computational Modeling Workflow sequence_input 1. Input Peptide Sequence NVIQISNDLENLR prediction_server 2. Submit to PEP-FOLD Server sequence_input->prediction_server simulation 3. De Novo Structure Prediction Coarse-grained force field simulation prediction_server->simulation model_generation 4. Generate 3D Models simulation->model_generation clustering 5. Cluster Models Based on structural similarity model_generation->clustering best_model 6. Select Representative Model From the most populated cluster clustering->best_model

Figure 3: Workflow for 3D Structure Prediction of Leptin (93-105).

3.3.2.2 Predicted 3D Structure (Illustrative)

A predicted 3D model would likely show a flexible and extended conformation, consistent with a random coil structure. The model would be valuable for visualizing the spatial arrangement of the amino acid side chains and for designing further experiments, such as site-directed mutagenesis, to probe structure-activity relationships.

Biological Activity Assessment: In Vitro Insulin (B600854) Secretion Assay

The insulinostatic effect of the Leptin (93-105) peptide can be evaluated by measuring its ability to inhibit glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

3.4.1 Materials and Reagents

  • Isolated pancreatic islets (e.g., from human donors or rodents)

  • RPMI-1640 medium

  • Glucose

  • Human serum albumin

  • Leptin (93-105) peptide

  • Insulin ELISA kit

3.4.2 Experimental Protocol

  • Islet Culture: Culture isolated pancreatic islets in RPMI-1640 medium supplemented with glucose and serum.

  • Pre-incubation: Pre-incubate the islets in a low-glucose medium (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Treatment: Incubate the islets in a high-glucose medium (e.g., 16.7 mM glucose) in the presence or absence of varying concentrations of the Leptin (93-105) peptide for a defined period (e.g., 1 hour).

  • Sample Collection: At the end of the incubation period, collect the supernatant.

  • Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available insulin ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the peptide to that secreted in its absence (control). A statistically significant reduction in insulin secretion in the presence of the peptide would indicate an insulinostatic effect.

Signaling Pathway Context

The Leptin (93-105) peptide is a fragment of the full-length leptin protein, which exerts its biological effects through the leptin receptor (ObR). Upon binding of leptin to the ObR, a cascade of intracellular signaling events is initiated, primarily through the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

G cluster_pathway Leptin Signaling Pathway Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding and Receptor Dimerization JAK2 JAK2 ObR->JAK2 Recruitment and Activation JAK2->ObR Phosphorylation JAK2->JAK2 Autophosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression Transcriptional Regulation BiologicalEffects Biological Effects (Appetite suppression, Energy expenditure) GeneExpression->BiologicalEffects

Figure 4: Simplified Leptin Signaling Pathway via JAK-STAT.

While the direct interaction of the Leptin (93-105) fragment with the ObR and its ability to activate this pathway are subjects of ongoing research, its biological effects are likely mediated through modulation of downstream signaling events that influence cellular metabolism.

Conclusion

The Leptin (93-105) peptide represents a functionally interesting fragment of the leptin hormone. This guide provides a comprehensive framework for its synthesis, purification, and structural and functional characterization. While experimental 3D structural data for this specific fragment are currently unavailable, the provided protocols for CD spectroscopy and computational modeling offer robust approaches to investigate its conformational properties. The detailed methodologies presented herein will aid researchers in further exploring the therapeutic potential of this and other leptin-derived peptides.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Leptin (93-105) in Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control appetite and energy expenditure. Beyond its metabolic functions, leptin exerts pleiotropic effects on various physiological processes, including immune responses, angiogenesis, and endocrine function. The biological activities of leptin are mediated through its interaction with the leptin receptor (Ob-R), a member of the class I cytokine receptor family, which triggers downstream signaling cascades, most notably the JAK-STAT, MAPK, and PI3K pathways.

This document focuses on the human leptin fragment spanning amino acids 93-105 (Leptin (93-105)). While research on the full-length leptin protein is extensive, the specific biological functions of its fragments are an emerging area of investigation. In vivo studies in rats have suggested that the Leptin (93-105) fragment may possess biological activity, influencing steroid secretion and insulin (B600854) release. These application notes provide detailed protocols for in vitro assays to investigate the effects of human Leptin (93-105) on various human cell types, based on the known functions of the parent leptin molecule. The described assays will enable researchers to explore the potential of this fragment to modulate cellular proliferation, immune cell activation, and angiogenesis.

Signaling Pathways and Experimental Workflow

The binding of leptin to its receptor (Ob-Rb) initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways often implicated in leptin's biological effects, which can be investigated in response to Leptin (93-105) stimulation.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Leptin (93-105) Leptin (93-105) Ob-R Leptin Receptor (Ob-R) Leptin (93-105)->Ob-R JAK2 JAK2 Ob-R->JAK2 STAT3 STAT3 JAK2->STAT3 PI3K PI3K JAK2->PI3K RAS Ras JAK2->RAS Gene\nTranscription Gene Transcription STAT3->Gene\nTranscription Akt Akt PI3K->Akt Akt->Gene\nTranscription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene\nTranscription Proliferation Proliferation Gene\nTranscription->Proliferation Cytokine\nRelease Cytokine Release Gene\nTranscription->Cytokine\nRelease Angiogenesis Angiogenesis Gene\nTranscription->Angiogenesis

Caption: Proposed signaling pathways activated by Leptin (93-105).

The following workflow provides a general overview of the experimental process for assessing the in vitro effects of Leptin (93-105).

Experimental_Workflow cluster_assays Perform In Vitro Assays start Start: Prepare Human Cell Culture treatment Treat cells with varying concentrations of Leptin (93-105) start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation proliferation Cell Proliferation Assay (e.g., MTT, BrdU) incubation->proliferation cytokine Cytokine Secretion Assay (e.g., ELISA) incubation->cytokine angiogenesis Angiogenesis Assay (e.g., Tube Formation) incubation->angiogenesis signaling Signaling Pathway Analysis (e.g., Western Blot) incubation->signaling data_analysis Data Collection and Analysis proliferation->data_analysis cytokine->data_analysis angiogenesis->data_analysis signaling->data_analysis end End: Interpret Results data_analysis->end

Caption: General experimental workflow for in vitro assays.

Experimental Protocols

The following are proposed detailed protocols for investigating the in vitro effects of human Leptin (93-105). Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cell line of interest (e.g., peripheral blood mononuclear cells (PBMCs), endothelial cells like HUVECs, or breast cancer cell lines like MCF-7)

  • Complete cell culture medium

  • Leptin (93-105), human (lyophilized)

  • Sterile phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Preparation: Reconstitute lyophilized Leptin (93-105) in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared Leptin (93-105) dilutions. Include a vehicle control (medium with the same concentration of the reconstitution buffer) and a positive control if available (e.g., full-length leptin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol is designed to quantify the secretion of specific cytokines (e.g., IL-6, TNF-α) from immune cells in response to Leptin (93-105).

Materials:

  • Human PBMCs or a relevant immune cell line

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • Lipopolysaccharide (LPS) as a positive control for cytokine induction

  • Human IL-6 or TNF-α ELISA kit

  • 24-well plates

  • Centrifuge

Procedure:

  • Cell Culture: Culture PBMCs in RPMI-1640 medium.

  • Treatment: Seed 1 x 10⁶ cells per well in a 24-well plate. Treat the cells with various concentrations of Leptin (93-105) (e.g., 1, 10, 100 ng/mL). Include a negative control (medium alone) and a positive control (LPS at 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatants.

  • ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay assesses the angiogenic potential of Leptin (93-105) by measuring the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • This compound

  • Matrigel or a similar basement membrane extract

  • 96-well plates

  • Microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing various concentrations of Leptin (93-105) (e.g., 10, 50, 100 ng/mL). Seed 1.5-2 x 10⁴ cells per well onto the polymerized Matrigel.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation

The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of Leptin (93-105) on Cell Proliferation (MTT Assay)

Treatment GroupConcentration (ng/mL)Absorbance at 570 nm (Mean ± SD)% Proliferation vs. Control
Vehicle Control0[Value]100
Leptin (93-105)0.1[Value][Value]
Leptin (93-105)1[Value][Value]
Leptin (93-105)10[Value][Value]
Leptin (93-105)100[Value][Value]
Leptin (93-105)1000[Value][Value]
Positive Control[Concentration][Value][Value]

Table 2: Effect of Leptin (93-105) on Cytokine Secretion (ELISA)

Treatment GroupConcentration (ng/mL)IL-6 Concentration (pg/mL) (Mean ± SD)TNF-α Concentration (pg/mL) (Mean ± SD)
Negative Control0[Value][Value]
Leptin (93-105)1[Value][Value]
Leptin (93-105)10[Value][Value]
Leptin (93-105)100[Value][Value]
Positive Control (LPS)1000[Value][Value]

Table 3: Effect of Leptin (93-105) on Endothelial Cell Tube Formation

Treatment GroupConcentration (ng/mL)Number of Junctions (Mean ± SD)Total Tube Length (µm) (Mean ± SD)Number of Loops (Mean ± SD)
Vehicle Control0[Value][Value][Value]
Leptin (93-105)10[Value][Value][Value]
Leptin (93-105)50[Value][Value][Value]
Leptin (93-105)100[Value][Value][Value]
Positive Control (VEGF)[Concentration][Value][Value][Value]

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vitro biological activities of the human Leptin (93-105) fragment. By employing these assays, researchers can elucidate the potential role of this peptide in cellular processes such as proliferation, immune modulation, and angiogenesis. The resulting data will be crucial for understanding the structure-function relationship of leptin and for the potential development of novel therapeutics targeting the leptin signaling pathway. It is important to reiterate that these protocols are proposed based on the known functions of full-length leptin and should be optimized for specific experimental contexts.

Application Notes and Protocols: Leptin (93-105) Human in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized by adipose tissue, is a key regulator of energy homeostasis. The human Leptin (93-105) fragment is a specific peptide sequence within the full-length leptin protein. While extensive research has elucidated the roles of full-length leptin, the specific functions of its fragments are an emerging area of investigation. These application notes provide detailed protocols and summarize available data for the use of human Leptin (93-105) in cell culture experiments, with a focus on its effects on steroidogenesis and cell proliferation.

Biological Context

Full-length leptin exerts its effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family. This interaction activates several intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K) pathways. These signaling cascades regulate the transcription of genes involved in appetite, metabolism, and other physiological processes.

Studies on leptin fragments suggest they may have distinct biological activities and interact differently with leptin receptor isoforms. Research on the Leptin (93-105) fragment has indicated its potential role in modulating adrenocortical function.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of Leptin (93-105) on rat adrenocortical cells. These findings demonstrate a biphasic dose-dependent effect on both steroid secretion and cell proliferation.

Table 1: Effect of Leptin (93-105) on Corticosterone (B1669441) Secretion in Cultured Rat Adrenocortical Cells [1]

Concentration of Leptin (93-105)Change in Corticosterone Secretion
10⁻⁸ MStimulation
10⁻⁶ MInhibition

Table 2: Effect of Leptin (93-105) on Cell Proliferation in Cultured Rat Adrenocortical Cells [1]

Concentration of Leptin (93-105)Effect on Cell Proliferation
10⁻⁸ MProliferogenic (Stimulatory)
10⁻⁶ MAntiproliferogenic (Inhibitory)

Experimental Protocols

The following protocols are based on methodologies used in published studies and can be adapted for use with relevant human cell lines, such as the NCI-H295R human adrenocortical carcinoma cell line, which is known to express leptin receptors and is a model for steroidogenesis.[2][3][4]

Protocol 1: Assessment of Steroid Hormone Secretion

This protocol details the steps to measure the effect of Leptin (93-105) on steroid hormone (e.g., cortisol, aldosterone) secretion from adrenal cells.

Materials:

  • Leptin (93-105) human peptide

  • NCI-H295R cells (or other suitable adrenal cell line)

  • Complete culture medium (e.g., DMEM/F12 supplemented with serum and appropriate factors)

  • Serum-free culture medium

  • Assay kits for cortisol and/or aldosterone (B195564) (e.g., ELISA)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed NCI-H295R cells in 96-well plates at a density of 1 x 10⁵ cells/well in complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: After 24 hours, replace the complete medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Peptide Treatment: Prepare fresh solutions of Leptin (93-105) in serum-free medium at various concentrations (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M). A vehicle control (serum-free medium without the peptide) should be included.

  • Incubation: Remove the serum-free medium from the cells and add the prepared peptide solutions. Incubate for 24-48 hours.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • Hormone Quantification: Measure the concentration of cortisol and/or aldosterone in the collected supernatants using a suitable immunoassay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the hormone concentrations to the cell number or total protein content in each well. Compare the hormone levels in the peptide-treated groups to the vehicle control group.

Protocol 2: Cell Proliferation Assay

This protocol outlines the procedure to determine the effect of Leptin (93-105) on the proliferation of adrenal cells.

Materials:

  • Leptin (93-105) human peptide

  • NCI-H295R cells

  • Complete culture medium

  • Serum-free culture medium

  • Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed NCI-H295R cells in 96-well plates at a density of 5 x 10³ cells/well in complete culture medium and allow them to attach overnight.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours.

  • Peptide Treatment: Add Leptin (93-105) at various concentrations (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M) to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Proliferation Measurement: At each time point, assess cell proliferation using a chosen assay kit according to the manufacturer's protocol.

  • Data Analysis: Compare the absorbance readings of the peptide-treated wells to the vehicle control wells to determine the percentage change in cell proliferation.

Signaling Pathways and Visualizations

While the specific signaling pathways activated by the Leptin (93-105) fragment have not been fully elucidated, it is hypothesized that it may interact with the same or similar pathways as full-length leptin. The primary signaling cascades for full-length leptin are the JAK/STAT and PI3K pathways.

experimental_workflow_steroidogenesis Experimental Workflow for Steroidogenesis Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed NCI-H295R cells attach Allow attachment (24h) seed->attach starve Serum starve (24h) attach->starve treat Treat with Leptin (93-105) (e.g., 10⁻⁸ M, 10⁻⁶ M) starve->treat incubate Incubate (24-48h) treat->incubate collect Collect supernatant incubate->collect assay ELISA for Cortisol/Aldosterone collect->assay analyze Data Analysis assay->analyze

Caption: Workflow for assessing steroidogenesis in response to Leptin (93-105).

jak_stat_pathway Putative JAK/STAT Signaling Pathway for Leptin (93-105) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (93-105) ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Gene Transcription

Caption: Putative JAK/STAT signaling cascade activated by Leptin (93-105).

pi3k_pathway Putative PI3K Signaling Pathway for Leptin (93-105) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin Leptin (93-105) ObR Leptin Receptor (ObR) Leptin->ObR Binding IRS IRS ObR->IRS Recruitment pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effects (e.g., Cell Survival, Growth) pAkt->Downstream

Caption: Putative PI3K signaling cascade initiated by Leptin (93-105).

Conclusion

The human Leptin (93-105) fragment presents an intriguing area of research with potential applications in understanding the nuanced regulation of adrenal function and cell proliferation. The provided protocols offer a starting point for investigating its effects in a human cell context. Further research is warranted to confirm the biphasic effects observed in rat cells in human cell lines and to definitively elucidate the specific signaling mechanisms of this peptide fragment. These investigations will be crucial for drug development professionals exploring the therapeutic potential of leptin-related peptides.

References

Application Notes and Protocols: In Vivo Assessment of Human Leptin (93-105) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the human leptin fragment (93-105) and a detailed protocol for its evaluation in animal models of metabolic disease. The provided information is intended to guide researchers in designing and executing experiments to assess the potential biological activity of this and other leptin-related peptides.

Introduction

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis, acting centrally to suppress appetite and increase energy expenditure. The discovery of leptin and its receptor has paved the way for extensive research into the treatment of obesity and related metabolic disorders. Full-length leptin exerts its effects through the long form of the leptin receptor (ObRb), activating several intracellular signaling cascades, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway.

The identification of specific domains within the leptin molecule that may be responsible for its biological activity has led to the investigation of various leptin fragments. The human leptin fragment (93-105), with the amino acid sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg, has been a subject of interest in this context. However, extensive in vivo studies on its metabolic effects are limited. This document summarizes the available data and provides a robust protocol for its further investigation.

Leptin Signaling Pathway

The binding of leptin to its receptor (ObRb) in the hypothalamus initiates a cascade of intracellular signaling events crucial for regulating energy balance. The diagram below illustrates the primary signaling pathways activated by leptin.

Leptin_Signaling Leptin Leptin ObRb Leptin Receptor (ObRb) Leptin->ObRb JAK2 JAK2 ObRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation SHP2 SHP2 JAK2->SHP2 Activation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt pAkt Akt->pAkt ERK ERK SHP2->ERK Activation pERK pERK ERK->pERK GeneExpression Gene Expression (e.g., POMC, AgRP) pSTAT3_dimer->GeneExpression

Leptin receptor activation and downstream signaling pathways.

Summary of Preclinical Data for Leptin Fragments

Research into various fragments of the leptin molecule has yielded mixed results regarding their bioactivity. A pivotal study by Grasso et al. (1997) investigated the in vivo effects of several synthetic leptin peptides on body weight and food intake in leptin-deficient ob/ob mice. Their findings suggest that the anorexigenic activity of leptin is primarily localized to the C-terminal portion of the molecule, specifically between amino acid residues 106-140. In contrast, an in vitro study found human leptin fragment (93-105) to be ineffective in modulating steroid secretion in rat adrenocortical cells.

The table below summarizes the reported effects of various leptin fragments on food intake and body weight in ob/ob mice, providing context for the expected activity of the 93-105 fragment.

Peptide Fragment (Residues)Effect on Food IntakeEffect on Body WeightReference
93-105 No significant effect reported No significant effect reported Implied by Grasso et al. (1997)
106-120Reduced by ~15%Not specifiedGrasso et al. (1997)
116-130Reduced by ~15%Not specifiedGrasso et al. (1997)
126-140Reduced by ~15%Not specifiedGrasso et al. (1997)
136-150No significant effectNo significant effectGrasso et al. (1997)
146-160No significant effectNo significant effectGrasso et al. (1997)
156-167No significant effectNo significant effectGrasso et al. (1997)

Experimental Protocol: In Vivo Assessment of Leptin (93-105) in ob/ob Mice

This protocol is designed to assess the in vivo effects of the human leptin (93-105) fragment on food intake, body weight, and key metabolic parameters in a well-established animal model of obesity and leptin deficiency.

Animal Model
  • Species: Mouse

  • Strain: C57BL/6J-ob/ob (leptin-deficient)

  • Sex: Female

  • Age: 8-10 weeks

  • Housing: Individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

  • Acclimation: Acclimate mice to individual housing and handling for at least one week prior to the start of the experiment.

Materials and Reagents
  • Human Leptin (93-105) peptide (lyophilized)

  • Sterile saline (0.9% NaCl)

  • Vehicle control (sterile saline)

  • Positive control (e.g., full-length recombinant leptin or a known active fragment like Leptin 116-130)

  • Animal scale (accurate to 0.1 g)

  • Food hopper with measurement capability

  • Subcutaneous injection supplies (e.g., insulin (B600854) syringes)

  • Blood collection supplies (e.g., capillary tubes, glucose meter)

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (e.g., 7-14 days) cluster_post_treatment Post-Treatment Phase Acclimation Acclimation (1 week) - Individual housing - Handling Baseline Baseline Measurements (3-5 days) - Daily body weight - Daily food intake Acclimation->Baseline Randomization Randomization - Grouping based on body weight Baseline->Randomization Dosing Daily Administration - Subcutaneous injection of:  - Vehicle  - Leptin (93-105)  - Positive Control Randomization->Dosing Monitoring Daily Monitoring - Body weight - Food intake Dosing->Monitoring Daily Endpoint Endpoint Measurements - Final body weight - Blood glucose - Tissue collection (optional) Dosing->Endpoint End of Study Analysis Data Analysis - Statistical comparison of groups Endpoint->Analysis

Workflow for in vivo testing of leptin fragments.
Detailed Methodology

a. Peptide Preparation and Dosing

  • Reconstitute the lyophilized Leptin (93-105) peptide in sterile saline to the desired stock concentration.

  • Prepare a dosing solution for a target dose (e.g., 1-5 mg/kg body weight). The exact dose may require optimization.

  • Prepare the vehicle and positive control solutions in the same manner.

b. Experimental Procedure

  • Baseline Measurement: For 3-5 consecutive days before the first injection, measure and record the body weight and food intake of each mouse at the same time each day.

  • Randomization: On the day before the first treatment, randomize the mice into treatment groups (e.g., Vehicle, Leptin (93-105), Positive Control) based on their baseline body weight to ensure an even distribution.

  • Treatment: Administer the assigned treatment via subcutaneous injection once or twice daily for the duration of the study (e.g., 7-14 days).

  • Monitoring: Continue to measure and record daily body weight and food intake for each animal throughout the treatment period.

  • Endpoint Measurements:

    • On the final day of the study, record the final body weight.

    • Measure fasting blood glucose levels.

    • If required, euthanize the animals and collect tissues (e.g., hypothalamus, adipose tissue) for further analysis (e.g., gene expression, protein analysis).

Data Analysis and Expected Outcomes
  • Calculate the change in body weight and food intake from baseline for each animal.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.

  • Based on the available literature, it is hypothesized that Leptin (93-105) will not produce a statistically significant reduction in food intake or body weight compared to the vehicle control group. The positive control group should demonstrate a significant reduction in these parameters.

The following table illustrates a hypothetical data presentation for such a study, assuming the expected outcome.

Treatment GroupNChange in Body Weight (g) over 7 days (Mean ± SEM)Cumulative Food Intake (g) over 7 days (Mean ± SEM)Fasting Blood Glucose (mg/dL) (Mean ± SEM)
Vehicle8+1.5 ± 0.335.2 ± 2.1185 ± 12
Leptin (93-105) 8+1.3 ± 0.434.8 ± 2.5181 ± 15
Positive Control8-2.5 ± 0.522.1 ± 1.8120 ± 9
p < 0.05 compared to Vehicle group

Conclusion

While the full-length leptin molecule has potent effects on energy metabolism, current evidence does not support a significant role for the human leptin (93-105) fragment in regulating food intake and body weight. The provided protocol offers a standardized method for the in vivo evaluation of this and other leptin fragments. Researchers utilizing this protocol should anticipate that Leptin (93-105) may serve as a negative control when studying the metabolic effects of other bioactive leptin domains. Further research could explore the potential non-metabolic roles of this peptide fragment.

Application Notes and Protocols: Administering Leptin (93-105) Human to ob/ob Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, plays a crucial role in the regulation of energy homeostasis, primarily through its action on the hypothalamus to reduce food intake and increase energy expenditure. The ob/ob mouse, a model of genetic obesity, lacks functional leptin and exhibits hyperphagia, severe obesity, and metabolic disturbances including hyperglycemia and hyperinsulinemia. While the full-length leptin protein has been extensively studied in these mice, research has also explored the bioactivity of various leptin fragments.

This document provides detailed application notes and protocols for the administration of the human leptin fragment (93-105) to ob/ob mice. It is important to note that while this fragment has been investigated for certain biological activities, its effects on the primary obesity-related phenotypes in ob/ob mice, such as body weight and food intake, are not well-documented. In contrast, studies have localized the primary anorexigenic and weight-reducing activities of leptin to other fragments, notably the 106-140 region.[1] Therefore, the following protocols are provided as a general guide for the administration of synthetic peptides to ob/ob mice for metabolic studies, with specific data on Leptin (93-105) included where available.

Data Presentation

Currently, there is a lack of published quantitative data on the effects of human Leptin (93-105) on key metabolic parameters such as body weight, food intake, and blood glucose in ob/ob mice. One study in rats indicated that the Leptin (93-105) fragment may have an insulinostatic effect, meaning it may inhibit insulin (B600854) secretion.[2] However, this has not been replicated in ob/ob mice, and the primary weight-reducing activity has been attributed to other leptin fragments.[1]

For comparative purposes, the table below summarizes the known effects of full-length leptin and the more active fragment, Leptin (116-130), in ob/ob mice.

TreatmentAnimal ModelDosageAdministration RouteDurationEffect on Body WeightEffect on Food IntakeEffect on Blood GlucoseEffect on InsulinReference
Full-length human Leptinob/ob mice2 µ g/day Osmotic minipump7 daysReducedReducedReducedReduced
Leptin (116-130)ob/ob mice1 mg/kg/dayIntraperitoneal injection28 daysReducedReducedNot ReportedNot Reported[1]
Leptin (93-105) human ob/ob mice Not Reported Not Reported Not Reported Not Reported Not Reported Not Reported Potentially Inhibitory (in rats) [2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of synthetic peptides to ob/ob mice for metabolic studies. These are general protocols that can be adapted for the administration of human Leptin (93-105).

Protocol 1: Chronic Intraperitoneal (IP) Administration of Leptin (93-105)

Objective: To assess the chronic effects of human Leptin (93-105) on metabolic parameters in ob/ob mice.

Materials:

  • Male or female ob/ob mice (e.g., C57BL/6J-Lepob/J), 8-12 weeks of age

  • Human Leptin (93-105) peptide, lyophilized

  • Sterile, pyrogen-free 0.9% saline

  • 1 mL sterile syringes with 27-gauge needles

  • Animal balance

  • Metabolic cages for monitoring food and water intake

  • Glucometer and test strips

  • Microcentrifuge tubes for blood collection

Procedure:

  • Animal Acclimation: House mice individually in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Peptide Reconstitution: Reconstitute the lyophilized Leptin (93-105) peptide in sterile 0.9% saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of peptide in 1 mL of saline. Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C in aliquots.

  • Baseline Measurements: For 3-5 days prior to the first injection, measure and record the daily body weight and food intake of each mouse to establish a stable baseline.

  • Dosing:

    • On the first day of treatment, weigh each mouse to determine the correct injection volume.

    • Administer the Leptin (93-105) solution or vehicle (saline) via intraperitoneal injection. A typical injection volume is 100 µL. The dosage will need to be determined empirically, but a starting point could be in the range of 0.1-1 mg/kg body weight, administered once or twice daily.

    • To perform the IP injection, gently restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Monitoring:

    • Record body weight and food intake daily throughout the study period (e.g., 14-28 days).

    • Monitor blood glucose levels from tail vein blood at regular intervals (e.g., weekly or at the end of the study) after a short fasting period (4-6 hours).

    • At the end of the study, collect terminal blood samples for insulin and other metabolic marker analysis.

  • Data Analysis: Analyze the changes in body weight, food intake, and blood glucose levels between the treatment and vehicle control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Oral Gavage Administration of Leptin (93-105)

Objective: To evaluate the effects of orally administered human Leptin (93-105) in ob/ob mice.

Materials:

  • Same as Protocol 1, with the addition of:

  • Oral gavage needles (20-22 gauge, with a ball tip)

Procedure:

  • Animal Acclimation and Baseline Measurements: Follow steps 1-3 from Protocol 1.

  • Peptide Preparation: Prepare the Leptin (93-105) solution in a suitable vehicle for oral administration (e.g., water or saline).

  • Dosing:

    • Administer the peptide solution or vehicle via oral gavage. The volume should typically not exceed 10 µL/g of body weight.

    • To perform oral gavage, securely restrain the mouse and gently insert the gavage needle over the tongue into the esophagus. Administer the solution slowly.

  • Monitoring and Data Analysis: Follow steps 5-6 from Protocol 1.

Protocol 3: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)

Objective: To assess the effect of Leptin (93-105) treatment on glucose homeostasis and insulin sensitivity. These tests are typically performed at the end of a chronic treatment study.

Materials:

  • Treated and control mice from Protocol 1 or 2

  • Glucose solution (20% in sterile saline)

  • Human insulin solution (diluted in sterile saline)

  • Glucometer and test strips

Procedure for GTT:

  • Fast the mice for 6 hours with free access to water.

  • Take a baseline blood glucose reading (t=0) from the tail vein.

  • Administer a glucose bolus (2 g/kg body weight) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Procedure for ITT:

  • Fast the mice for 4 hours.

  • Take a baseline blood glucose reading (t=0).

  • Administer an insulin bolus (0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) for both GTT and ITT to quantify glucose clearance and insulin sensitivity.

Visualizations

Signaling Pathways

The following diagrams illustrate the well-established signaling pathways of full-length leptin. While it is not confirmed that Leptin (93-105) activates these pathways, they represent the primary mechanisms of leptin action.

Leptin_Signaling_Pathway Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-Rb) Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 activates PI3K PI3K Leptin_Receptor->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Gene Expression (e.g., POMC ↑, AgRP ↓) Nucleus->Gene_Expression Akt Akt PI3K->Akt activates Metabolic_Effects Metabolic Effects (e.g., Glucose Homeostasis) Akt->Metabolic_Effects

Caption: Overview of the primary leptin signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start: Acclimate ob/ob Mice Baseline Baseline Measurements (Body Weight, Food Intake) Start->Baseline Grouping Randomize into Groups (Vehicle vs. Leptin 93-105) Baseline->Grouping Treatment Chronic Administration (IP Injection or Oral Gavage) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Metabolic Tests (GTT, ITT) Monitoring->Metabolic_Tests Endpoint Endpoint: Terminal Blood & Tissue Collection Metabolic_Tests->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for peptide administration.

Conclusion

The administration of human Leptin (93-105) to ob/ob mice is a research area with limited available data. While protocols for the administration of synthetic peptides in these models are well-established, the specific effects of this fragment on obesity and related metabolic disorders remain to be elucidated. Researchers should consider that the primary anorexigenic and weight-reducing activities of leptin have been localized to other regions of the protein. The provided protocols offer a framework for conducting such investigations, and the diagrams illustrate the known signaling pathways of full-length leptin and a general experimental workflow. Future studies are warranted to determine the precise biological role of the Leptin (93-105) fragment.

References

Application Notes and Protocols for Leptin (93-105) Human in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid adipokine, is a critical regulator of energy homeostasis, with profound effects on metabolism. The human Leptin (93-105) fragment (amino acid sequence: Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg) is a specific region of the full-length protein. While research on the precise metabolic functions of this particular fragment is limited, studies on full-length leptin and other fragments suggest that it may possess biological activity. These application notes provide a framework for investigating the potential metabolic effects of Leptin (93-105) human, based on established protocols for the parent molecule. It is imperative for researchers to empirically determine the specific activities and optimal conditions for this fragment.

Potential Metabolic Research Applications

Based on the known functions of full-length leptin, potential areas of investigation for the Leptin (93-105) fragment include:

  • Glucose Metabolism: Investigating its effects on glucose uptake in key metabolic tissues such as adipocytes and skeletal muscle cells, and its influence on insulin (B600854) sensitivity.

  • Lipid Metabolism: Assessing its role in lipolysis (the breakdown of fats) and lipogenesis (the synthesis of fats) in adipocytes.

  • Cell Signaling: Elucidating the intracellular signaling pathways activated by the fragment to mediate its metabolic effects.

Data Presentation: Expected Outcomes of Metabolic Assays

The following tables provide a template for summarizing quantitative data from key metabolic experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Effect of Leptin (93-105) on Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupConcentration (nM)2-Deoxyglucose Uptake (pmol/min/mg protein)Fold Change vs. Control
Vehicle Control010.5 ± 1.21.0
Leptin (93-105)112.8 ± 1.51.2
Leptin (93-105)1015.2 ± 1.81.4
Leptin (93-105)10018.9 ± 2.11.8
Insulin (Positive Control)10035.7 ± 3.53.4

Table 2: Effect of Leptin (93-105) on Insulin-Stimulated Glucose Uptake in C2C12 Myotubes

Treatment GroupConcentration (nM)Glucose Uptake (pmol/min/mg protein)% of Insulin Response
Vehicle Control08.2 ± 0.90
Insulin10025.4 ± 2.8100
Leptin (93-105)109.1 ± 1.05
Leptin (93-105) + Insulin10 + 10028.9 ± 3.1120

Table 3: Effect of Leptin (93-105) on Lipolysis in Primary Human Adipocytes

Treatment GroupConcentration (nM)Glycerol (B35011) Release (nmol/10^6 cells)Fold Change vs. Control
Vehicle Control05.3 ± 0.61.0
Leptin (93-105)16.8 ± 0.71.3
Leptin (93-105)109.2 ± 1.11.7
Leptin (93-105)10012.5 ± 1.42.4
Isoproterenol (Positive Control)1022.1 ± 2.54.2

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the metabolic effects of Leptin (93-105).

Protocol 1: In Vitro Glucose Uptake Assay in Adipocytes

Objective: To determine the effect of Leptin (93-105) on glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes).

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Insulin, Dexamethasone, and IBMX for differentiation

  • Leptin (93-105) human

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Induce differentiation two days post-confluence using DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin for 48 hours.

    • Maintain cells in DMEM with 10% FBS and 1 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

  • Glucose Uptake Assay:

    • Starve mature adipocytes in serum-free DMEM for 2-4 hours.

    • Wash cells with KRH buffer.

    • Pre-incubate cells with various concentrations of Leptin (93-105) (e.g., 1, 10, 100 nM) or vehicle control in KRH buffer for 30 minutes at 37°C. Include a positive control with 100 nM insulin.

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes at 37°C.

    • To determine non-specific uptake, incubate a parallel set of wells with cytochalasin B (10 µM) prior to the addition of radiolabeled glucose.

    • Terminate the assay by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity of the cell lysates using a scintillation counter.

    • Determine the protein concentration of the lysates for normalization.

  • Data Analysis:

    • Subtract non-specific uptake from all values.

    • Normalize glucose uptake to protein concentration (pmol/min/mg protein).

    • Calculate fold change relative to the vehicle control.

Protocol 2: In Vitro Lipolysis Assay in Adipocytes

Objective: To measure the effect of Leptin (93-105) on the rate of lipolysis in primary human adipocytes or a suitable cell line.

Materials:

  • Isolated primary human adipocytes or differentiated adipocyte cell line

  • Krebs-Ringer bicarbonate buffer (KRBB) with 2% BSA and 5 mM glucose

  • Leptin (93-105) human

  • Isoproterenol (a beta-adrenergic agonist, as a positive control)

  • Glycerol Assay Kit

Methodology:

  • Cell Preparation:

    • Isolate primary human adipocytes via collagenase digestion of adipose tissue biopsies or use differentiated adipocytes.

    • Wash the cells with KRBB.

  • Lipolysis Assay:

    • Incubate a known number of adipocytes in KRBB in the presence of various concentrations of Leptin (93-105) (e.g., 1, 10, 100 nM) or vehicle control.

    • Include a positive control with 10 µM isoproterenol.

    • Incubate for 2 hours at 37°C in a shaking water bath.

    • At the end of the incubation, collect the infranatant (the aqueous layer below the floating adipocytes).

  • Glycerol Measurement:

    • Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize glycerol release to the number of cells (nmol/10^6 cells).

    • Calculate the fold change in glycerol release compared to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the known signaling pathways of full-length leptin, which can serve as a starting point for investigating the mechanisms of action of the Leptin (93-105) fragment.

Leptin_Signaling_Pathway Leptin Leptin (93-105) Leptin_Receptor Leptin Receptor (ObR) Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates PI3K PI3K Leptin_Receptor->PI3K AMPK AMPK Leptin_Receptor->AMPK STAT3 STAT3 JAK2->STAT3 Phosphorylates JAK2->PI3K MAPK MAPK (ERK1/2) JAK2->MAPK Metabolic_Effects Metabolic Effects (Glucose Uptake, Lipolysis) STAT3->Metabolic_Effects AKT Akt/PKB PI3K->AKT AKT->Metabolic_Effects MAPK->Metabolic_Effects AMPK->Metabolic_Effects

Caption: Putative signaling pathways of Leptin (93-105).

Experimental_Workflow_Glucose_Uptake Start Start: Differentiated Adipocytes Serum_Starve Serum Starvation (2-4h) Start->Serum_Starve Treatment Treat with Leptin (93-105) or Controls Serum_Starve->Treatment Add_Radiolabel Add 2-deoxy-D-[³H]glucose Treatment->Add_Radiolabel Incubate Incubate (10 min, 37°C) Add_Radiolabel->Incubate Wash Wash with Cold PBS Incubate->Wash Lyse Cell Lysis Wash->Lyse Measure Scintillation Counting & Protein Assay Lyse->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for in vitro glucose uptake assay.

Disclaimer: The provided protocols and signaling pathways are based on established methodologies for full-length leptin and are intended as a guide. The specific biological activity and mechanisms of action of Leptin (93-105) human must be determined experimentally. Researchers should perform dose-response and time-course experiments to optimize assay conditions for this specific peptide fragment.

Application Notes and Protocols for Leptin (93-105) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the biological activity of the human Leptin fragment (93-105). The primary focus of these protocols is to explore the potential insulinostatic effects of this peptide, a function suggested to be mediated by this specific amino acid sequence.

Introduction to Leptin (93-105)

Leptin is a 167-amino acid peptide hormone primarily secreted by adipose tissue, playing a crucial role in regulating energy homeostasis. The fragment Leptin (93-105) is a specific 13-amino acid sequence (NVIQISNDLENLR) within the full-length human leptin protein. Emerging evidence suggests that the insulinostatic effect of leptin, the inhibition of insulin (B600854) secretion from pancreatic β-cells, may be mediated by this particular fragment through the long-form leptin receptor (Ob-Rb).[1][2][3] This makes Leptin (93-105) a molecule of significant interest for research into metabolic regulation and for the development of novel therapeutics for conditions associated with hyperinsulinemia.

Key Signaling Pathways

Leptin exerts its effects through various intracellular signaling pathways upon binding to its receptor, Ob-Rb. The primary pathways implicated in the regulation of insulin secretion by leptin include:

  • JAK2/STAT3 Pathway: This is a canonical signaling pathway for leptin. Upon leptin binding, the associated Janus kinase 2 (JAK2) is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate gene expression, including genes involved in insulin synthesis and secretion.[1][4]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another important mediator of leptin's effects on pancreatic β-cells. Activation of this pathway has been linked to the inhibition of insulin secretion.[5]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can also be activated by leptin and may play a role in its cellular effects.

Negative regulators such as Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B) are known to attenuate leptin signaling, providing a feedback mechanism to control its activity.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Leptin (93-105) Leptin (93-105) Ob-Rb Ob-Rb Leptin (93-105)->Ob-Rb Binds JAK2 JAK2 Ob-Rb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK/ERK JAK2->MAPK Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Expression Gene Expression pSTAT3->Gene Expression pSTAT3->Gene Expression Akt Akt/PKB PI3K->Akt Activates pAkt pAkt Akt->pAkt Insulin Secretion Inhibition Insulin Secretion Inhibition pAkt->Insulin Secretion Inhibition pAkt->Insulin Secretion Inhibition pMAPK pMAPK MAPK->pMAPK Cellular Effects Cellular Effects pMAPK->Cellular Effects pMAPK->Cellular Effects SOCS3 SOCS3 SOCS3->JAK2 Inhibits PTP1B PTP1B PTP1B->JAK2 Inhibits

Caption: Leptin (93-105) signaling cascade.

Experimental Protocols

The following protocols are adapted from established methods for studying full-length leptin and are tailored for the investigation of Leptin (93-105)'s insulinostatic effects.

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to assess the direct effect of Leptin (93-105) on insulin secretion from isolated pancreatic islets or β-cell lines (e.g., MIN6, INS-1).

Materials:

  • Leptin (93-105) peptide (lyophilized)

  • Isolated pancreatic islets or cultured β-cells

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Peptide Reconstitution: Reconstitute lyophilized Leptin (93-105) in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.

  • Islet/Cell Preparation:

    • Isolated Islets: After isolation, allow islets to recover in culture medium for at least 24 hours. Prior to the assay, hand-pick islets of similar size.

    • β-cell lines: Seed cells in 24- or 48-well plates to reach 80-90% confluency on the day of the experiment.

  • Pre-incubation: Gently wash the islets/cells twice with KRB buffer containing low glucose and 0.2% BSA. Pre-incubate in the same buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Static Incubation:

    • Prepare KRB buffer with low glucose and KRB buffer with high glucose, each supplemented with 0.2% BSA.

    • Prepare different concentrations of Leptin (93-105) (e.g., 0, 1, 10, 100 nM) in both low and high glucose KRB buffers.

    • Remove the pre-incubation buffer and add the treatment buffers to the islets/cells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any cellular debris.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets in each well. Express the results as fold change relative to the control (0 nM Leptin (93-105)) under high glucose conditions.

Expected Outcome: A dose-dependent inhibition of glucose-stimulated insulin secretion by Leptin (93-105) would support the hypothesis of its insulinostatic activity.

GSIS_Workflow A Isolate Pancreatic Islets or Culture β-cells B Pre-incubate in low glucose KRB buffer A->B C Static Incubation: - Low/High Glucose - +/- Leptin (93-105) B->C D Collect Supernatant C->D E Quantify Insulin via ELISA D->E F Data Analysis E->F

Caption: GSIS experimental workflow.

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol aims to determine if Leptin (93-105) activates key signaling pathways (JAK-STAT, PI3K/Akt, MAPK/ERK) in pancreatic β-cells.

Materials:

  • Leptin (93-105) peptide

  • Cultured β-cells (e.g., INS-1, MIN6)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed β-cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with different concentrations of Leptin (93-105) (e.g., 0, 10, 100 nM) for various time points (e.g., 5, 15, 30, 60 minutes). A positive control with full-length leptin is recommended.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.

Expected Outcome: An increase in the phosphorylation of STAT3, Akt, and/or ERK upon treatment with Leptin (93-105) would indicate the activation of these respective signaling pathways.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Leptin (93-105) on Glucose-Stimulated Insulin Secretion

Treatment GroupLeptin (93-105) Conc. (nM)Insulin Secretion (ng/islet/hr or ng/mg protein/hr)Fold Change vs. High Glucose Control
Low Glucose Control0[Value]N/A
High Glucose Control0[Value]1.0
High Glucose + Leptin (93-105)1[Value][Value]
High Glucose + Leptin (93-105)10[Value][Value]
High Glucose + Leptin (93-105)100[Value][Value]

Table 2: Densitometric Analysis of Signaling Protein Phosphorylation

Treatmentp-STAT3 / Total STAT3 (Fold Change)p-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Control (0 nM)1.01.01.0
Leptin (93-105) (10 nM)[Value][Value][Value]
Leptin (93-105) (100 nM)[Value][Value][Value]
Full-length Leptin (Positive Control)[Value][Value][Value]

Drug Development Applications

The potential of Leptin (93-105) as an insulinostatic agent makes it a candidate for drug development in the context of metabolic disorders characterized by hyperinsulinemia, such as obesity and type 2 diabetes. Further research using the protocols outlined above can help to:

  • Validate the Target: Confirm the direct inhibitory effect of Leptin (93-105) on insulin secretion.

  • Elucidate the Mechanism of Action: Identify the specific signaling pathways involved in its action.

  • Structure-Activity Relationship (SAR) Studies: Provide a basis for designing and testing modified peptides with improved potency, stability, and pharmacokinetic properties.

  • Preclinical Efficacy Studies: The in vitro data can guide the design of in vivo studies in animal models of obesity and diabetes to assess the therapeutic potential of Leptin (93-105) in a physiological context.

References

Application Notes and Protocols for Leptin (93-105) Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid adipokine, plays a critical role in the regulation of energy homeostasis, appetite, and body weight.[1] Specific fragments of leptin have been investigated for their potential to mimic or modulate the effects of the full-length hormone, offering the possibility of developing targeted therapeutics with improved pharmacological profiles. This document provides detailed application notes and protocols for the investigation of the human leptin fragment (93-105), with the amino acid sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR).[2][3][4]

As there is currently no publicly available human dose-response data for Leptin (93-105), this document outlines a comprehensive framework for determining such a curve, beginning with preclinical evaluation in an animal model and progressing to a proposed Phase I clinical trial in human subjects.

Physicochemical Properties of Leptin (93-105) Human

A summary of the key physicochemical properties of the Leptin (93-105) peptide is presented in Table 1.

PropertyValueReference
Amino Acid Sequence H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH[2]
One-Letter Sequence NVIQISNDLENLR[2]
Molecular Formula C₆₄H₁₁₀N₂₀O₂₃[2]
Molecular Weight 1527.70 g/mol [2][3]
CAS Registry Number 200436-43-7[2]

Proposed Preclinical In Vivo Study Protocol: Dose-Response in an Obese Mouse Model

This protocol describes a preclinical study to evaluate the dose-response relationship of Leptin (93-105) on food intake and body weight in a genetically obese mouse model (e.g., C57BL/6J-ob/ob).

Experimental Objectives
  • To determine the effect of varying doses of Leptin (93-105) on daily food consumption.

  • To assess the impact of Leptin (93-105) administration on body weight over a defined treatment period.

  • To establish a dose-response curve for these effects to identify a potential therapeutic window.

Materials and Methods

3.2.1. Test Article and Formulation

  • Test Article: Leptin (93-105), human, synthetic peptide (>95% purity).

  • Vehicle: Sterile, pyrogen-free 0.9% saline.

  • Preparation: The peptide should be reconstituted in the vehicle to the desired stock concentrations and sterile-filtered.

3.2.2. Animal Model

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J-ob/ob (leptin-deficient)

  • Sex: Female

  • Age: 8-10 weeks

  • Source: Reputable commercial vendor

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment.

3.2.3. Experimental Design

  • Groups: 6 groups (n=8 mice per group)

    • Group 1: Vehicle control (0.9% saline)

    • Group 2: Leptin (93-105) - 0.1 mg/kg

    • Group 3: Leptin (93-105) - 0.5 mg/kg

    • Group 4: Leptin (93-105) - 1.0 mg/kg

    • Group 5: Leptin (93-105) - 2.0 mg/kg

    • Group 6: Positive Control (recombinant murine leptin) - 1.0 mg/kg

  • Administration: Daily intraperitoneal (i.p.) injections.[5]

  • Duration: 14 days.

Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (14 days) cluster_post Post-Treatment & Analysis acclimation Acclimation (7 days) baseline Baseline Measurements (3 days) - Body Weight - Food Intake acclimation->baseline daily_inj Daily I.P. Injections - Vehicle - Leptin (93-105) doses - Positive Control baseline->daily_inj daily_meas Daily Measurements - Body Weight - Food Intake daily_inj->daily_meas final_meas Final Measurements data_analysis Data Analysis - Dose-response curve generation - Statistical analysis final_meas->data_analysis

Caption: Preclinical experimental workflow for Leptin (93-105) dose-response study.

Data Collection and Analysis
  • Food Intake: Measured daily by weighing the remaining food pellets.

  • Body Weight: Measured daily at the same time.

  • Statistical Analysis: Data will be analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. The dose-response curve will be generated by plotting the percentage change in body weight and food intake against the logarithm of the dose, and a non-linear regression model (e.g., four-parameter logistic curve) will be fitted to the data.[6]

Expected Outcomes

Based on studies with other bioactive leptin fragments, it is hypothesized that Leptin (93-105) may reduce food intake and body weight in a dose-dependent manner.[7] The resulting data should be summarized in tables as shown below.

Table 2: Effect of Leptin (93-105) on Cumulative Food Intake (14 days)

Treatment GroupDose (mg/kg/day)Mean Cumulative Food Intake (g) ± SEM% Change vs. Vehiclep-value
Vehicle0---
Leptin (93-105)0.1---
Leptin (93-105)0.5---
Leptin (93-105)1.0---
Leptin (93-105)2.0---
Positive Control1.0---

Table 3: Effect of Leptin (93-105) on Body Weight Change (Day 14)

Treatment GroupDose (mg/kg/day)Mean Body Weight Change (g) ± SEM% Change vs. Vehiclep-value
Vehicle0---
Leptin (93-105)0.1---
Leptin (93-105)0.5---
Leptin (93-105)1.0---
Leptin (93-105)2.0---
Positive Control1.0---

Proposed Phase I Clinical Trial Protocol: Dose-Escalation Study in Human Volunteers

This protocol outlines a Phase I, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study to evaluate the safety, tolerability, and pharmacokinetics of Leptin (93-105) in healthy overweight or obese subjects.

Study Objectives
  • Primary: To assess the safety and tolerability of single and multiple ascending doses of Leptin (93-105).

  • Secondary: To determine the pharmacokinetic profile of Leptin (93-105) and its metabolites.

  • Exploratory: To evaluate the effect of Leptin (93-105) on biomarkers of appetite and metabolism (e.g., ghrelin, PYY, insulin, glucose) and to assess changes in appetite using visual analog scales (VAS).

Study Design
  • Phase: I

  • Design: Randomized, double-blind, placebo-controlled, ascending dose.

  • Population: Healthy overweight or obese male and female subjects (BMI 27-35 kg/m ²), aged 18-55 years.

  • Structure:

    • Part A: Single Ascending Dose (SAD): Sequential cohorts of subjects will receive a single dose of Leptin (93-105) or placebo.

    • Part B: Multiple Ascending Dose (MAD): Sequential cohorts of subjects will receive daily doses of Leptin (93-105) or placebo for 14 days.

Investigational Plan

4.3.1. Dosing

  • Route of Administration: Subcutaneous (SC) injection.

  • Dose Levels (SAD and MAD): Dose escalation will proceed through several cohorts, starting with a low dose predicted to be safe based on preclinical data (e.g., starting at 0.01 mg/kg). Subsequent dose levels will be determined by a safety review committee based on emerging safety and pharmacokinetic data.

4.3.2. Study Procedures and Assessments

  • Screening: Includes medical history, physical examination, vital signs, ECG, and clinical laboratory tests.

  • Treatment Period: Subjects will be residential for close monitoring. Assessments will include:

    • Safety: Continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters.

    • Pharmacokinetics (PK): Serial blood sampling at predefined time points to measure plasma concentrations of Leptin (93-105).

    • Pharmacodynamics (PD):

      • Blood sampling for biomarkers (ghrelin, PYY, GLP-1, insulin, glucose).

      • Appetite assessment using validated Visual Analog Scales (VAS) for hunger, satiety, and prospective food consumption.

      • Ad libitum meal tests to quantify energy intake.[8]

Clinical Trial Workflow

G cluster_sad Part A: Single Ascending Dose (SAD) cluster_mad Part B: Multiple Ascending Dose (MAD) sad_screen Screening sad_rand Randomization (e.g., 6 active: 2 placebo) sad_screen->sad_rand sad_dose Single SC Dose sad_rand->sad_dose sad_monitor Intensive PK/PD & Safety Monitoring sad_dose->sad_monitor sad_followup Follow-up sad_monitor->sad_followup sad_safety Safety Review & Dose Escalation Decision sad_followup->sad_safety mad_screen Screening sad_safety->mad_screen Proceed to MAD based on safety data mad_rand Randomization (e.g., 8 active: 3 placebo) mad_screen->mad_rand mad_dose Daily SC Dosing (14 days) mad_rand->mad_dose mad_monitor PK/PD & Safety Monitoring mad_dose->mad_monitor mad_followup Follow-up mad_monitor->mad_followup mad_safety Safety Review & Dose Escalation Decision mad_followup->mad_safety

Caption: Phase I clinical trial workflow for Leptin (93-105).

Data Presentation

All quantitative data from the clinical trial should be summarized in tables for clear comparison between dose cohorts and placebo.

Table 4: Summary of Pharmacokinetic Parameters for Leptin (93-105) - SAD Part

Dose CohortNCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)t₁/₂ (hr)
Cohort 1 (Dose X)6----
Cohort 2 (Dose Y)6----
..................
Placebo...----

Table 5: Change from Baseline in Appetite VAS (Area Under the Curve) - MAD Part

Dose CohortNMean Change in Hunger VAS (AUC) ± SDMean Change in Satiety VAS (AUC) ± SD
Cohort 1 (Dose X)8--
Cohort 2 (Dose Y)8--
............
Placebo...--

Leptin Signaling Pathway

Leptin exerts its effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family.[9] The long-form of the receptor, ObRb, is highly expressed in the hypothalamus and is crucial for mediating leptin's effects on energy balance. Binding of leptin to ObRb activates several intracellular signaling cascades. While the specific pathways activated by the Leptin (93-105) fragment have not been elucidated, the canonical leptin signaling pathways are depicted below.

G cluster_membrane cluster_cytoplasm cluster_nucleus Leptin Leptin (or Leptin Fragment) ObR Leptin Receptor (ObRb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK (ERK) JAK2->MAPK Activation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Translocation Downstream Effects\n(e.g., Neuronal activity) Downstream Effects (e.g., Neuronal activity) PI3K->Downstream Effects\n(e.g., Neuronal activity) Downstream Effects\n(e.g., Neuronal plasticity) Downstream Effects (e.g., Neuronal plasticity) MAPK->Downstream Effects\n(e.g., Neuronal plasticity) Gene_Expression Gene Expression (e.g., POMC ↑, AgRP ↓) STAT3_dimer->Gene_Expression

Caption: Overview of major leptin receptor signaling pathways.

Conclusion

The provided protocols offer a systematic approach for characterizing the dose-response relationship of the novel peptide, Leptin (93-105), in both preclinical models and human subjects. These detailed methodologies are intended to guide researchers in generating the necessary data to evaluate its therapeutic potential in the context of obesity and metabolic disorders. Adherence to rigorous experimental design and data analysis principles will be critical in elucidating the pharmacological profile of this leptin fragment.

References

Unlocking the Therapeutic Potential of Leptin (93-105) Human Peptide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the commercial sourcing, applications, and experimental protocols for the human peptide Leptin (93-105). This document provides detailed application notes, experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation into the therapeutic potential of this specific leptin fragment.

Leptin, a 167-amino acid hormone primarily synthesized in adipose tissue, plays a crucial role in regulating energy homeostasis.[1] The fragment spanning amino acids 93-105 of the human leptin protein has garnered scientific interest for its distinct biological activities, particularly its influence on steroid hormone secretion and insulin (B600854) release.[2] This document serves as a practical resource for utilizing Leptin (93-105) in a research setting.

Commercial Sourcing and Specifications

Leptin (93-105) human peptide is readily available from various commercial suppliers as a synthetic, lyophilized powder. Researchers can source this peptide from reputable vendors such as Eurogentec, Anaspec, NovoPro Bioscience, and MedchemExpress. Key product specifications from these suppliers are summarized below for easy comparison.

SupplierPurity (by HPLC)Molecular Weight (Da)Sequence (Single-Letter Code)CAS NumberStorage Conditions
Anaspec ≥95%1527.8NVIQISNDLENLR200436-43-7-20°C
Eurogentec Not SpecifiedNot SpecifiedNVIQISNDLENLRNot SpecifiedNot Specified
NovoPro Bioscience 96.8%1527.7Not Specified200436-43-7-20°C
MedchemExpress Not Specified1527.70Not SpecifiedNot Specified-20°C (1 month), -80°C (6 months)
CPC Scientific Not Specified1527.70NVIQISNDLENLR200436-43-7-20 ± 5°C
KareBay Biochem ≥ 95%1527.7NVIQISNDLENLRNot Specified-20°C

Note: Researchers should always refer to the supplier-specific datasheet for the most accurate and up-to-date information.

Application Notes

The Leptin (93-105) fragment has demonstrated specific biological effects that distinguish it from the full-length leptin protein. Its primary areas of application in research include:

  • Endocrinology and Metabolism: Investigating the regulation of adrenal steroidogenesis and pancreatic islet function.

  • Drug Discovery: Exploring the potential of this peptide fragment as a therapeutic agent for metabolic disorders.

Studies have shown that Leptin (93-105) can stimulate the secretion of aldosterone (B195564) and corticosterone (B1669441) from the adrenal cortex.[3] Furthermore, it exhibits a notable insulinostatic effect, meaning it can suppress the secretion of insulin from pancreatic β-cells.[2] This latter effect is thought to be mediated, at least in part, by the activation of ATP-sensitive potassium (K-ATP) channels in these cells.

Experimental Protocols

The following are detailed protocols for investigating the in vivo and in vitro effects of Leptin (93-105) human peptide.

In Vivo Study: Effect on Adrenocortical Hormone Secretion in Rats

This protocol is designed to assess the in vivo effect of Leptin (93-105) on the plasma concentrations of aldosterone and corticosterone in a rat model.

Materials:

  • Leptin (93-105) human peptide

  • Sterile saline solution (0.9% NaCl)

  • Male Wistar rats (250-300g)

  • Syringes and needles for subcutaneous injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA or RIA kits for aldosterone and corticosterone measurement

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

  • Peptide Preparation: Reconstitute the lyophilized Leptin (93-105) peptide in sterile saline to the desired concentration. A stock solution can be prepared and stored at -20°C. Further dilutions should be made fresh on the day of the experiment.

  • Animal Grouping: Divide the rats into at least two groups: a control group receiving vehicle (sterile saline) and a treatment group receiving Leptin (93-105).

  • Peptide Administration: Administer the peptide or vehicle via subcutaneous injection. One study investigating various leptin fragments used a dosage of 3 nmol/100 g body weight, administered in three injections at 28, 16, and 4 hours before sacrifice.[3]

  • Blood Collection: At the end of the treatment period, collect blood samples from the tail vein or via cardiac puncture under anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Hormone Analysis: Measure the plasma concentrations of aldosterone and corticosterone using commercially available ELISA or RIA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the hormone levels between the control and treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization prepare Peptide Preparation acclimatize->prepare group Animal Grouping prepare->group administer Peptide Administration group->administer collect Blood Collection administer->collect separate Plasma Separation collect->separate analyze Hormone Analysis separate->analyze data Data Analysis analyze->data

Experimental workflow for in vivo hormone secretion study.
In Vitro Study: Effect on Insulin Secretion from Isolated Pancreatic Islets

This protocol details the procedure for assessing the direct effect of Leptin (93-105) on insulin secretion from isolated pancreatic islets.

Materials:

  • Leptin (93-105) human peptide

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glucose

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Bovine Serum Albumin (BSA)

  • Insulin RIA or ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion of the pancreas.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics to allow for recovery.

  • Pre-incubation: Pre-incubate the islets in KRB buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours.

  • Incubation with Peptide: Incubate batches of islets in KRB buffer with varying concentrations of glucose (basal and stimulatory levels, e.g., 2.8 mM and 16.7 mM) in the presence or absence of different concentrations of Leptin (93-105).

  • Supernatant Collection: After the incubation period (e.g., 1 hour), collect the supernatant.

  • Insulin Measurement: Measure the concentration of insulin in the supernatant using a specific RIA or ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the islet number or protein content and compare the results between the control and peptide-treated groups.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate Islet Isolation culture Islet Culture isolate->culture preincubate Pre-incubation culture->preincubate incubate Incubation with Peptide preincubate->incubate collect Supernatant Collection incubate->collect measure Insulin Measurement collect->measure analyze Data Analysis measure->analyze

Workflow for in vitro insulin secretion assay.

Signaling Pathways

While the precise signaling cascade for Leptin (93-105) is still under investigation, it is known to interact with leptin receptors (Ob-R). The full-length leptin protein activates several downstream pathways, primarily the JAK-STAT and PI3K-Akt pathways, which are crucial for its metabolic effects. It is plausible that Leptin (93-105) exerts its effects through a similar, albeit potentially more selective, mechanism.

G cluster_cell Target Cell (e.g., Adrenal Cortical Cell, Pancreatic β-cell) Leptin_93_105 Leptin (93-105) ObR Leptin Receptor (Ob-R) Leptin_93_105->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation Downstream Downstream Effectors STAT3->Downstream Akt Akt PI3K->Akt Activation Akt->Downstream Response Cellular Response (e.g., Steroidogenesis, Insulin Secretion) Downstream->Response

Hypothesized signaling pathway for Leptin (93-105).

This document provides a foundational framework for researchers embarking on studies involving Leptin (93-105). The provided protocols and supplier information are intended to streamline the experimental process and foster further discoveries in the field of metabolic research.

References

Reconstituting Lyophilized Human Leptin (93-105): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution, handling, and use of lyophilized human Leptin (93-105). Leptin (93-105) is a fragment of the human leptin protein, a key hormone in the regulation of energy balance and metabolism.[1][2] These guidelines are intended to ensure the optimal performance and integrity of the peptide in various research applications.

Product Information and Storage

Proper handling and storage are crucial for maintaining the biological activity of lyophilized Leptin (93-105).

1.1. Storage of Lyophilized Peptide

Upon receipt, lyophilized Leptin (93-105) should be stored under desiccated conditions. For long-term storage, it is recommended to keep the peptide at -20°C or -80°C.[1]

Table 1: Recommended Storage Conditions for Lyophilized Leptin (93-105)

Storage ConditionDurationNotes
Refrigerated (2-8°C)Up to 6 monthsFor short-term storage.
Frozen (-20°C)Up to 1 month (sealed)Protect from moisture and light.[1]
Ultra-low Freezer (-80°C)Up to 6 months (sealed)Recommended for long-term storage; protect from moisture and light under nitrogen.[1]

1.2. Storage of Reconstituted Peptide

Once reconstituted, the peptide solution is less stable than its lyophilized form. It is advisable to prepare fresh solutions for each experiment or to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for Reconstituted Leptin (93-105)

Storage ConditionDurationNotes
Refrigerated (4-8°C)2-7 daysFor immediate use.[3]
Frozen (≤ -20°C)Up to 3 monthsAliquots are recommended to avoid degradation.[3]
Ultra-low Freezer (-80°C)Up to 6 monthsFor long-term storage of stock solutions.[1]

Reconstitution Protocol

The choice of solvent for reconstitution depends on the peptide's amino acid sequence and the intended downstream application. The amino acid sequence for human Leptin (93-105) is Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR).[4]

2.1. Recommended Solvents

Based on its sequence, Leptin (93-105) is a hydrophilic peptide. For in vitro studies, sterile, high-purity water or aqueous buffers are generally suitable. For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice.

Table 3: Solubility of Leptin (93-105)

SolventConcentrationNotes
DMSO50 mg/mL (32.73 mM)May require sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic.[1]
Water (H₂O)SolubleRecommended for many biological assays.[5]

2.2. Step-by-Step Reconstitution Procedure

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the peptide's stability.

  • Solvent Addition: Using a sterile pipette tip, add the appropriate volume of the recommended solvent (e.g., sterile distilled water, PBS, or DMSO) to the vial. The volume will depend on the desired final concentration.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation or degradation. If necessary, sonication can be used to aid dissolution.[6]

  • Verification: Ensure the solution is clear and free of any visible particulates before use.

Experimental Protocols

The following are example protocols that can be adapted for use with reconstituted human Leptin (93-105).

3.1. In Vitro Cell-Based Proliferation Assay

This protocol describes a general method to assess the effect of Leptin (93-105) on the proliferation of a responsive cell line.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in a 96-well plate B Allow cells to attach overnight A->B D Starve cells (optional, serum-free media) C Prepare serial dilutions of Leptin (93-105) E Treat cells with Leptin (93-105) dilutions D->E F Incubate for 24-72 hours E->F G Add proliferation reagent (e.g., MTT, WST-1) H Incubate for 1-4 hours G->H I Measure absorbance at appropriate wavelength H->I J Calculate cell viability/proliferation I->J

Caption: Overview of potential Leptin (93-105) signaling pathways.

The primary signaling pathways activated by leptin include:

  • JAK/STAT Pathway: The binding of leptin to its receptor leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). P[7]hosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes. *[7] PI3K/Akt Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and metabolism. *[8] MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated by leptin and is associated with cell proliferation and differentiation.

[8]### 5. In Vivo Experimental Protocol

The following is a general protocol for administering Leptin (93-105) to a rodent model to study its effects on metabolic parameters.

Workflow for In Vivo Study

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A Acclimatize animals B Record baseline measurements (body weight, food intake) A->B C Randomize into groups (Vehicle vs. Leptin (93-105)) D Administer daily (e.g., intraperitoneal injection) C->D E Monitor daily (body weight, food intake) D->E F Collect terminal samples (blood, tissues) G Analyze metabolic markers (e.g., glucose, insulin) F->G H Perform tissue analysis (e.g., histology, gene expression) F->H

Caption: General workflow for an in vivo study with Leptin (93-105).

Methodology:

  • Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the housing conditions for at least one week before the experiment.

  • Baseline Measurements: Record baseline body weight and food intake for several days to establish a stable baseline.

  • Group Assignment: Randomly assign animals to different treatment groups (e.g., vehicle control and one or more doses of Leptin (93-105)).

  • Peptide Administration: Reconstitute Leptin (93-105) in a sterile, biocompatible vehicle (e.g., sterile saline). Administer the peptide to the animals via a suitable route (e.g., intraperitoneal or subcutaneous injection) at the desired dose and frequency.

  • Monitoring: Monitor body weight, food intake, and water intake daily throughout the study period.

  • Terminal Procedures: At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids). Tissues of interest (e.g., hypothalamus, adipose tissue, liver) can also be collected for further analysis (e.g., histology, gene expression, protein analysis).

  • Data Analysis: Analyze the collected data to determine the in vivo effects of Leptin (93-105) on the measured parameters.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and animal models. Always adhere to institutional guidelines and regulations for laboratory safety and animal welfare.

References

Application Notes and Protocols for Leptin (93-105) Human ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa protein hormone primarily synthesized in adipose tissue, is a critical regulator of energy homeostasis, appetite, and metabolism.[1] The human leptin molecule is comprised of 167 amino acids.[2][3] Specific fragments of leptin have been studied to understand their distinct biological activities. This document provides detailed information and protocols relevant to the human Leptin fragment (93-105). While specific ELISA kits for the Leptin (93-105) fragment are not commercially prevalent, the following sections provide a representative ELISA protocol based on commercially available kits for full-length human leptin, which can be adapted for the detection of this fragment with the appropriate specific antibodies.

Application Notes

The Leptin (93-105) fragment has been shown to possess distinct biological activities, making it a molecule of interest in metabolic and endocrine research.

Biological Activity:

  • Modulation of Corticosterone (B1669441) Secretion: Studies in cultured rat adrenocortical cells have demonstrated that the Leptin (93-105) fragment can exert a dose-dependent biphasic effect on corticosterone secretion. It has been observed to stimulate secretion at lower concentrations (10⁻⁸ M) and inhibit it at higher concentrations (10⁻⁶ M).[4]

  • Effects on Cell Proliferation: In the same studies, this fragment also displayed a biphasic effect on the proliferation of adrenocortical cells, being proliferogenic at 10⁻⁸ M and antiproliferogenic at 10⁻⁶ M.[4]

  • Adrenal Function: Research on regenerating rat adrenal cortex has indicated that human leptin fragment (93-105) can increase the plasma concentrations of both aldosterone (B195564) and corticosterone, suggesting a role in modulating adrenal steroidogenesis.[5]

These findings suggest that the Leptin (93-105) fragment may interact with leptin receptors (Ob-Rs) or other receptors in a manner distinct from the full-length hormone, leading to varied downstream effects.[4] Its role in modulating adrenal function warrants further investigation for potential therapeutic applications in metabolic and endocrine disorders.

Quantitative Data from Representative Human Leptin ELISA Kits

The following table summarizes the key performance characteristics of commercially available ELISA kits for full-length human leptin. This data can serve as a reference for establishing an assay for the Leptin (93-105) fragment.

ParameterR&D Systems QuantikineElabscienceAbcam SimpleStep
Assay Type Solid Phase Sandwich ELISASandwich-ELISASandwich ELISA
Assay Length 3.5 hours-1.5 hours
Sample Types Cell Culture Supernates, Serum, Plasma (EDTA, Heparin, Citrate)Serum, Plasma, Tissue homogenates, Cell culture supernatant, Other biological fluidsCell culture supernatant, Plasma (Citrate, EDTA, Heparin), Serum
Sample Volume 10-100 µL--
Sensitivity 7.8 pg/mL9.38 pg/mL4.65 pg/mL
Assay Range 15.6 - 1,000 pg/mL15.63-1000 pg/mL15.63 - 1000 pg/mL
Specificity Natural and recombinant human LeptinHuman LEPHuman Leptin

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

Serum:

  • Allow whole blood to clot for 1 hour at room temperature or overnight at 2-8°C.

  • Centrifuge for 20 minutes at 1000 x g at 2-8°C.

  • Carefully collect the supernatant (serum).

Plasma:

  • Collect whole blood into tubes containing EDTA, heparin, or citrate (B86180) as an anticoagulant.

  • Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.

  • Carefully collect the supernatant (plasma).

Cell Culture Supernatants:

  • Centrifuge cell culture media for 20 minutes at 1000 x g at 2-8°C to remove any cellular debris.

  • Collect the supernatant.

Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[6]

Representative Sandwich ELISA Protocol

This protocol is a generalized procedure based on common steps from various human leptin ELISA kits.[7][8][9]

Materials:

  • Microplate pre-coated with capture antibody

  • Standard (recombinant human Leptin or Leptin (93-105))

  • Sample or Standard Diluent

  • Detection Antibody (biotinylated)

  • Streptavidin-HRP or HRP Conjugate

  • Wash Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Plate sealer

  • Microplate reader

Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working dilutions of standards, detection antibody, and HRP conjugate as specified in the kit manual.

  • Standard and Sample Addition: Add 100 µL of standard, control, or sample to each well. It is recommended that all assays be performed in duplicate.

  • Incubation: Cover the plate with a sealer and incubate for 1-2 hours at room temperature or 37°C, as specified.

  • Washing: Aspirate each well and wash 3-5 times with wash buffer. Ensure complete removal of liquid at each step.

  • Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.

  • Second Incubation: Cover the plate and incubate for 30-60 minutes at room temperature or 37°C.

  • Washing: Repeat the wash step as in step 4.

  • HRP Conjugate Addition: Add 100-200 µL of the HRP conjugate solution to each well.

  • Third Incubation: Cover the plate and incubate for 30 minutes at room temperature or 37°C. Protect from light.

  • Washing: Repeat the wash step as in step 4.

  • Substrate Addition: Add 90-100 µL of Substrate Solution to each well.

  • Color Development: Incubate for 15-30 minutes at room temperature in the dark. Monitor color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density at 450 nm within 30 minutes.

Visualizations

Leptin Signaling Pathway

The binding of leptin to its receptor (Ob-Rb) activates several intracellular signaling cascades, with the JAK-STAT pathway being the best characterized.[2] This pathway is crucial for mediating leptin's effects on energy balance and appetite. Leptin can also activate other pathways, including the MAPK and PI3K pathways.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding & Dimerization JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 ObR->STAT3 Recruitment SHP2 SHP2 ObR->SHP2 JAK2->ObR Phosphorylation JAK2->JAK2 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Gene_Expression Gene Expression (e.g., POMC, SOCS3) pSTAT3->Gene_Expression Transcription Regulation SOCS3 SOCS3 SOCS3->JAK2 Inhibition PTP1B PTP1B PTP1B->JAK2 Inhibition Grb2 Grb2 SHP2->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Transcription Regulation Gene_Expression->SOCS3

Caption: Leptin signaling through JAK-STAT and MAPK pathways.

Experimental Workflow: Sandwich ELISA

The following diagram illustrates the sequential steps of a typical sandwich ELISA procedure.

ELISA_Workflow Start Start Prep Prepare Reagents, Standards, and Samples Start->Prep Add_Sample Add Standards & Samples to Coated Plate Prep->Add_Sample Incubate1 Incubate (1-2 hours) Add_Sample->Incubate1 Wash1 Wash Plate (3-5 times) Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate (30-60 min) Add_Detection_Ab->Incubate2 Wash2 Wash Plate (3-5 times) Incubate2->Wash2 Add_HRP Add HRP Conjugate Wash2->Add_HRP Incubate3 Incubate (30 min) Add_HRP->Incubate3 Wash3 Wash Plate (3-5 times) Incubate3->Wash3 Add_Substrate Add Substrate Solution Wash3->Add_Substrate Develop_Color Incubate for Color Development (15-30 min, dark) Add_Substrate->Develop_Color Add_Stop Add Stop Solution Develop_Color->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: A typical workflow for a sandwich ELISA experiment.

References

Application Notes and Protocols for Western Blot Analysis of Leptin (93-105) Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized in adipose tissue, is a critical regulator of energy homeostasis, appetite, and metabolism. Its effects are mediated through the leptin receptor (Ob-R), which triggers several intracellular signaling cascades. The leptin fragment (93-105), a synthetically derived peptide, has garnered interest for its potential as an "anti-obesity protein".[1] Investigating the molecular mechanisms of Leptin (93-105) is crucial for understanding its biological activity and therapeutic potential. Western blot analysis is an indispensable technique for elucidating these mechanisms by quantifying the expression and activation of key signaling proteins in response to Leptin (93-105) treatment.

Full-length leptin is known to activate three primary signaling pathways: JAK/STAT, PI3K/Akt, and MAPK/ERK.[2][3][4][5] While direct Western blot data for the Leptin (93-105) fragment is an emerging area of research, its observed biological activities, such as its insulinostatic effect, suggest a potential overlap in signaling mechanisms with the full-length hormone.[6]

These application notes provide a comprehensive guide for researchers to investigate the effects of Leptin (93-105) on key signaling pathways using Western blot analysis. The protocols and data presentation formats are designed to facilitate the systematic study of this promising peptide fragment.

Key Signaling Pathways to Investigate

Based on the known functions of full-length leptin, the following signaling pathways are recommended for investigation in response to Leptin (93-105) treatment:

  • JAK/STAT Pathway: The canonical leptin signaling pathway, crucial for regulating gene expression related to energy balance. Key proteins to analyze by Western blot include phosphorylated STAT3 (p-STAT3) and total STAT3.

  • PI3K/Akt Pathway: This pathway is involved in metabolic regulation and cell survival. Western blot analysis of phosphorylated Akt (p-Akt) and total Akt can reveal the influence of Leptin (93-105) on this cascade.

  • MAPK/ERK Pathway: Implicated in cell proliferation, differentiation, and survival, this pathway's activation can be assessed by Western blotting for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express the leptin receptor (Ob-R), such as hypothalamic neuronal cell lines (e.g., GT1-7), pancreatic beta-cell lines (e.g., MIN6), or other relevant cell types for your research focus.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.

  • Leptin (93-105) Treatment: Prepare a stock solution of Leptin (93-105) in a suitable solvent (e.g., sterile water or PBS). Treat cells with varying concentrations of Leptin (93-105) (e.g., 10, 50, 100 nM) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control group.

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

III. Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Hypothetical Densitometric Analysis of Key Signaling Proteins Following Leptin (93-105) Treatment

Treatment Groupp-STAT3 / Total STAT3 (Relative Fold Change)p-Akt / Total Akt (Relative Fold Change)p-ERK1/2 / Total ERK1/2 (Relative Fold Change)
Vehicle Control1.01.01.0
Leptin (93-105) 10 nM1.51.21.1
Leptin (93-105) 50 nM2.81.91.7
Leptin (93-105) 100 nM3.52.52.1
Full-length Leptin (Positive Control)4.03.02.5

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture serum_starve Serum Starvation cell_culture->serum_starve treatment Leptin (93-105) Treatment serum_starve->treatment protein_extraction Protein Extraction treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blot sds_page->western_blot detection Detection & Quantification western_blot->detection signaling_pathways leptin_fragment Leptin (93-105) ob_r Leptin Receptor (Ob-R) leptin_fragment->ob_r jak2 JAK2 ob_r->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates irs IRS jak2->irs activates shp2 SHP2 jak2->shp2 activates p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus dimerizes & translocates pi3k PI3K irs->pi3k akt Akt pi3k->akt activates p_akt p-Akt akt->p_akt metabolic_effects Metabolic Effects (e.g., Insulin Secretion) p_akt->metabolic_effects ras_raf Ras/Raf shp2->ras_raf mek MEK ras_raf->mek erk ERK1/2 mek->erk phosphorylates p_erk p-ERK1/2 erk->p_erk cell_response Cellular Responses (Growth, Survival) p_erk->cell_response gene_expression Gene Expression (Energy Homeostasis) nucleus->gene_expression

References

Application Notes and Protocols for In Vivo Delivery of Leptin (93-105) Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 167-amino acid peptide hormone primarily synthesized in adipose tissue, plays a critical role in the regulation of energy homeostasis, appetite, and body weight.[1][2][3] The human Leptin (93-105) fragment (Sequence: NVIQISNDLENLR) is a specific region of the full-length leptin protein that has been investigated for its potential to mimic the biological activities of the native hormone, particularly its anti-obesity effects.[1][2][4][5] This document provides detailed application notes and protocols for the in vivo delivery of Leptin (93-105) human, aimed at researchers and professionals in drug development.

The primary challenge in the therapeutic application of leptin and its fragments is their short in vivo half-life and the difficulty in crossing the blood-brain barrier (BBB) to reach their target receptors in the hypothalamus.[6] Therefore, effective delivery methods are crucial for eliciting a therapeutic response. These notes will cover various potential delivery strategies, experimental protocols, and relevant data, while also highlighting the need for further research on this specific peptide fragment.

In Vivo Delivery Strategies for Leptin (93-105) Human

Several methods can be employed for the in vivo administration of peptide fragments like Leptin (93-105). The choice of delivery route depends on the experimental goals, the desired pharmacokinetic profile, and the animal model being used.

1. Systemic Administration:

  • Intraperitoneal (IP) Injection: A common route for preclinical studies in rodents, allowing for rapid absorption into the systemic circulation.

  • Subcutaneous (SC) Injection: Provides a slower, more sustained release of the peptide compared to IP injection. This method has been used for the administration of full-length recombinant leptin in both animal and human studies.[7][8]

  • Intravenous (IV) Injection: Allows for direct and immediate entry into the bloodstream, providing precise control over the initial concentration. However, it may lead to rapid clearance.

  • Continuous Infusion: The use of osmotic minipumps for continuous IP or SC infusion can maintain stable plasma concentrations of the peptide over an extended period, which can be crucial for observing chronic effects. This method has been successfully used for full-length leptin administration in mice.

2. Central Administration:

  • Intracerebroventricular (ICV) Injection: This invasive technique bypasses the BBB and delivers the peptide directly into the cerebrospinal fluid, ensuring it reaches the central nervous system. While not clinically viable for humans, it is a valuable tool in preclinical research to confirm the central effects of a compound.

3. Advanced Delivery Systems:

  • Peptide Conjugation: To enhance stability and BBB penetration, Leptin (93-105) can be conjugated with other molecules.

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size and circulation half-life of the peptide.[6]

    • Vector-Mediated Delivery: Conjugation to a peptide vector designed to cross the BBB can improve central nervous system uptake.[6]

  • Nanoparticle Formulation: Encapsulating the peptide in nanoparticles can protect it from degradation, provide controlled release, and potentially facilitate transport across the BBB.

Quantitative Data Summary

While specific in vivo studies focusing exclusively on the Leptin (93-105) fragment are limited in the public domain, data from studies on full-length leptin and other bioactive fragments can provide a valuable reference for experimental design. The following table summarizes data from a study on related leptin fragments in ob/ob mice, which can serve as a starting point for dose-ranging studies with the 93-105 fragment.

Table 1: Effects of Leptin-Related Synthetic Peptides on Body Weight and Food Intake in Female ob/ob Mice

Peptide FragmentAdministration RouteDaily DoseDurationChange in Body Weight (after 28 days)Change in Food IntakeReference
LEP-(106-120)Intraperitoneal (IP)1 mg28 days+1.8%-15%--INVALID-LINK--[2]
LEP-(116-130)Intraperitoneal (IP)1 mg28 days-3.4%-15%--INVALID-LINK--[2]
LEP-(126-140)Intraperitoneal (IP)1 mg28 days+4.2%-15%--INVALID-LINK--[2]
Vehicle ControlIntraperitoneal (IP)N/A28 days+14.7%No change--INVALID-LINK--[2]

Note: The study by Grasso et al. (1997) provides a strong rationale for investigating the in vivo effects of leptin fragments. While Leptin (93-105) was not directly tested, the positive results with adjacent and overlapping fragments suggest its potential bioactivity.

Experimental Protocols

The following are example protocols for the in vivo delivery of Leptin (93-105) human, based on established methodologies for similar peptides. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Intraperitoneal (IP) Injection in Mice

Objective: To assess the acute or chronic effects of Leptin (93-105) on food intake, body weight, and metabolic parameters in a mouse model of obesity (e.g., ob/ob or diet-induced obese mice).

Materials:

  • Leptin (93-105) human, lyophilized powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile insulin (B600854) syringes (28-30 gauge)

  • Animal scale

  • Metabolic cages (for food and water intake monitoring)

Procedure:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized Leptin (93-105) powder in sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Animal Acclimatization:

    • House the mice in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Dosing and Administration:

    • Based on the data from related peptides, a starting dose of 1 mg/kg body weight can be considered. A dose-response study is highly recommended.

    • On the day of injection, thaw an aliquot of the Leptin (93-105) stock solution and dilute it with sterile saline to the final injection volume (typically 100-200 µL for a mouse).

    • Weigh each mouse to calculate the precise injection volume.

    • Administer the peptide solution or vehicle control via IP injection once daily. For chronic studies, injections can be continued for several weeks.

  • Monitoring and Data Collection:

    • Monitor food and water intake daily using metabolic cages.

    • Measure body weight daily at the same time each day.

    • At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and tissues for further analysis (e.g., hypothalamus for gene expression studies).

Protocol 2: Continuous Subcutaneous (SC) Infusion using Osmotic Minipumps

Objective: To evaluate the long-term effects of sustained Leptin (93-105) administration on metabolic parameters.

Materials:

  • Leptin (93-105) human, lyophilized powder

  • Sterile vehicle (e.g., saline or PBS, potentially with a stabilizing agent like BSA)

  • Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration

  • Surgical instruments for implantation

  • Anesthesia and analgesics

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipumps with the Leptin (93-105) solution at a concentration calculated to deliver the desired daily dose.

    • Prime the pumps in sterile saline at 37°C for the recommended duration before implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Make a small incision in the skin on the back, between the shoulder blades.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics as required.

  • Post-Operative Care and Monitoring:

    • Monitor the animals closely for recovery from surgery.

    • Continue to monitor food intake, body weight, and other relevant parameters as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Leptin Signaling Pathway:

Full-length leptin exerts its effects by binding to the leptin receptor (Ob-R), leading to the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. It is hypothesized that bioactive leptin fragments, such as Leptin (93-105), may also interact with the Ob-R and trigger downstream signaling.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin_Fragment Leptin (93-105) Ob_R Leptin Receptor (Ob-R) Leptin_Fragment->Ob_R Binding JAK2 JAK2 Ob_R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression Biological_Effects Biological Effects (Appetite Suppression, etc.) Gene_Expression->Biological_Effects

Caption: Proposed signaling pathway for Leptin (93-105).

Experimental Workflow for In Vivo Study:

The following diagram outlines a typical workflow for an in vivo study investigating the effects of Leptin (93-105).

Experimental_Workflow Start Start: Animal Model Selection (e.g., ob/ob mice) Acclimatization Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle vs. Leptin (93-105)) Baseline->Grouping Treatment Treatment Phase (e.g., Daily IP Injections for 28 days) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Measurements (Blood & Tissue Collection) Treatment->Endpoint Monitoring->Treatment Repeat Analysis Data Analysis (Biochemical Assays, Gene Expression) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for an in vivo study.

Logical Relationship of Delivery Methods:

This diagram illustrates the relationship between different delivery strategies and their intended outcomes.

Delivery_Methods cluster_delivery Delivery Strategies Leptin_Fragment {Leptin (93-105)|Challenges: - Short half-life - BBB impermeability} Systemic Systemic Delivery IP SC IV Osmotic Pump Leptin_Fragment->Systemic Central Central Delivery ICV Leptin_Fragment->Central Advanced Advanced Delivery Conjugation Nanoparticles Leptin_Fragment->Advanced Outcome {Desired Outcomes|- Reduced Food Intake - Weight Loss - Improved Metabolism} Systemic->Outcome Peripheral & Potential Central Effects Central->Outcome Direct Central Effects Advanced->Outcome Enhanced Efficacy

Caption: Relationship between delivery methods and outcomes.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control appetite and energy expenditure. The biological activities of leptin are mediated through its interaction with the leptin receptor (ObR), a member of the class I cytokine receptor family. Structure-function studies have identified several bioactive fragments within the full-length leptin protein. This document focuses on the human leptin fragment spanning amino acids 93-105 (NVIQISNDLENLR), which has been suggested to possess biological activity, particularly an insulinostatic effect.

These application notes provide detailed protocols for two cell-based assays to characterize the bioactivity of the Leptin (93-105) fragment: a STAT3 Luciferase Reporter Assay to investigate its interaction with the canonical leptin signaling pathway, and an Insulin (B600854) Secretion Assay to explore its potential modulatory effects on pancreatic β-cell function.

I. STAT3 Luciferase Reporter Assay

This assay is designed to determine if Leptin (93-105) can activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a primary signaling cascade initiated by the binding of full-length leptin to its receptor, Ob-Rb. The assay utilizes a HEK293 cell line stably co-expressing the long form of the leptin receptor (Ob-Rb) and a luciferase reporter gene under the control of a STAT3-inducible promoter.

Signaling Pathway

Leptin_STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (93-105) ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization STAT3_DNA STAT3 Binding to DNA pSTAT3->STAT3_DNA Translocation Luciferase Luciferase Gene Transcription STAT3_DNA->Luciferase Initiation Light Light Emission Luciferase->Light Luciferin Substrate

Caption: Leptin (93-105) potential activation of the JAK/STAT3 signaling pathway.

Experimental Workflow

STAT3_Assay_Workflow A Seed HEK293-ObRb-STAT3-Luc cells in a 96-well plate B Incubate for 24 hours (37°C, 5% CO2) A->B C Starve cells in serum-free medium for 4-6 hours B->C D Treat cells with Leptin (93-105) (various concentrations) C->D E Incubate for 6 hours (37°C, 5% CO2) D->E F Add Luciferase Assay Reagent E->F G Incubate at room temperature for 10 minutes (in dark) F->G H Measure luminescence (Luminometer) G->H

Caption: Workflow for the STAT3 Luciferase Reporter Assay.

Protocol: STAT3 Luciferase Reporter Assay

Materials:

  • HEK293 cell line stably expressing Ob-Rb and a STAT3-luciferase reporter construct

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Leptin (93-105) peptide

  • Full-length human Leptin (positive control)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the HEK293-ObRb-STAT3-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Starvation:

    • After 24 hours, gently aspirate the culture medium.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of serum-free DMEM to each well.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of Leptin (93-105) in serum-free DMEM. A suggested starting concentration range is 1 nM to 10 µM.

    • Prepare a positive control using full-length human leptin (e.g., 10 nM).

    • Prepare a negative control with serum-free DMEM only.

    • Aspirate the starvation medium and add 100 µL of the respective treatments to the wells.

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 100 µL of the Luciferase Assay Reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence using a luminometer.

Data Presentation
Treatment GroupConcentrationLuminescence (RLU)Fold Induction (over control)
Negative Control 0Value1.0
Positive Control 10 nMValueValue
Leptin (93-105) 1 nMValueValue
10 nMValueValue
100 nMValueValue
1 µMValueValue
10 µMValueValue

Note: The expected outcome for a positive result would be a dose-dependent increase in luminescence, indicating activation of the STAT3 promoter. If Leptin (93-105) does not activate this pathway, the luminescence values will be similar to the negative control.

II. Insulin Secretion Assay from Pancreatic β-Cells

This assay is designed to evaluate the direct effect of Leptin (93-105) on insulin secretion from pancreatic β-cells. Pancreatic β-cell lines such as INS-1, MIN6, or HIT-T15 are suitable for this purpose as they express leptin receptors.

Experimental Workflow

Insulin_Secretion_Workflow A Seed pancreatic β-cells (e.g., INS-1) in a 24-well plate B Culture to 80% confluency A->B C Pre-incubate in Krebs-Ringer Bicarbonate (KRB) buffer (low glucose) B->C D Incubate with Leptin (93-105) in KRB buffer (low glucose) C->D E Stimulate with high glucose ± Leptin (93-105) D->E F Collect supernatant E->F G Measure insulin concentration (ELISA or RIA) F->G H Normalize to total protein content G->H

Caption: Workflow for the Insulin Secretion Assay.

Protocol: Insulin Secretion Assay

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Leptin (93-105) peptide

  • Full-length human Leptin (control)

  • Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with 0.1% BSA)

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRB)

  • 24-well cell culture plates

  • Insulin ELISA or RIA kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture:

    • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and other required supplements (e.g., β-mercaptoethanol, sodium pyruvate).

    • Seed the cells into a 24-well plate and grow to approximately 80% confluency.

  • Pre-incubation:

    • Gently wash the cells twice with KRB buffer containing low glucose (2.8 mM).

    • Pre-incubate the cells in 500 µL of low glucose KRB buffer for 1-2 hours at 37°C.

  • Treatment and Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add 500 µL of KRB buffer with either low glucose (2.8 mM) or high glucose (16.7 mM).

    • To the appropriate wells, add Leptin (93-105) at various concentrations (e.g., 1 nM to 1 µM).

    • Include a positive control with full-length leptin (e.g., 10 nM) and a no-treatment control.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Following incubation, collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using an insulin ELISA or RIA kit according to the manufacturer's instructions.

    • Wash the cells in the plate with PBS and lyse them to determine the total protein content using a BCA assay for normalization of insulin secretion data.

Data Presentation
Treatment GroupGlucose (mM)Leptin (93-105) Conc.Insulin Secreted (ng/mg protein)% Inhibition of Glucose-Stimulated Insulin Secretion
Basal 2.80ValueN/A
Stimulated 16.70Value0
Positive Control 16.710 nM (Full Leptin)ValueValue
Leptin (93-105) 16.71 nMValueValue
16.710 nMValueValue
16.7100 nMValueValue
16.71 µMValueValue

Note: A positive result for insulinostatic activity would be a dose-dependent decrease in insulin secretion in the high glucose-stimulated wells treated with Leptin (93-105).

Conclusion

The provided protocols offer robust methods to assess the bioactivity of the Leptin (93-105) fragment. The STAT3 reporter assay will elucidate its potential to act through the canonical leptin receptor signaling pathway, while the insulin secretion assay will directly test its purported insulinostatic effects. These assays are essential tools for researchers and drug development professionals investigating the therapeutic potential of leptin fragments.

Application Notes and Protocols: Measuring the Effects of Leptin (93-105) on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control appetite and energy expenditure. Beyond its metabolic roles, leptin exerts pleiotropic effects on various peripheral tissues, including the adrenal glands, where it modulates steroidogenesis. The biological activity of leptin is mediated through its interaction with the leptin receptor (Ob-R), which triggers intracellular signaling cascades, notably the JAK/STAT and MAPK pathways, ultimately leading to changes in gene expression.

This document focuses on the bioactive human leptin fragment, Leptin (93-105). While full-length leptin's impact on steroidogenic gene expression is documented, this fragment has also been shown to modulate adrenal steroid secretion, suggesting a direct influence on the genetic machinery of steroid synthesis. These application notes provide a framework and detailed protocols for investigating the effects of Leptin (93-105) on the expression of key steroidogenic genes in adrenocortical cells.

Signaling Pathways

Leptin binding to its receptor (Ob-Rb) initiates a cascade of intracellular signaling events. The primary pathways implicated in leptin's action are the JAK/STAT and MAPK/ERK pathways. These pathways culminate in the translocation of transcription factors to the nucleus, where they modulate the expression of target genes.

Leptin Signaling Pathway Overview

Leptin_Signaling cluster_nucleus Nucleus Leptin Leptin (93-105) ObR Leptin Receptor (Ob-Rb) Leptin->ObR JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation SHP2 SHP2 JAK2->SHP2 Activation pSTAT3 pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerization & Translocation Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK_nuc pERK pERK->ERK_nuc Translocation Gene Target Gene Expression STAT3_dimer->Gene ERK_nuc->Gene

Caption: Leptin (93-105) signaling cascade.

Data Presentation

Quantitative analysis of gene expression is crucial for understanding the molecular effects of Leptin (93-105). The following table provides a template for presenting such data, obtained through quantitative PCR (qPCR). The data presented here is hypothetical and serves as an example for how to structure experimental findings. It is based on the known effects of full-length leptin on steroidogenic gene expression.

Table 1: Hypothetical Dose-Dependent Effects of Leptin (93-105) on Steroidogenic Gene Expression in Adrenocortical Cells

GeneTreatment ConcentrationMean Fold Change (vs. Vehicle)Standard Deviationp-value
StAR Vehicle1.000.12-
10⁻⁹ M0.850.09< 0.05
10⁻⁸ M0.650.07< 0.01
10⁻⁷ M0.500.06< 0.001
CYP11A1 Vehicle1.000.15-
10⁻⁹ M0.920.11> 0.05
10⁻⁸ M0.750.08< 0.05
10⁻⁷ M0.600.07< 0.01
HSD3B1 Vehicle1.000.10-
10⁻⁹ M0.950.09> 0.05
10⁻⁸ M0.800.07< 0.05
10⁻⁷ M0.700.06< 0.01

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of Leptin (93-105) on gene expression in a human adrenal cortical cell line (e.g., NCI-H295R).

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (NCI-H295R) B 2. Leptin (93-105) Treatment (Dose-response & Time-course) A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis C->D E 5. Quantitative PCR (qPCR) D->E F 6. Data Analysis (Relative Quantification) E->F

Caption: Workflow for gene expression analysis.

Protocol 1: Cell Culture and Treatment with Leptin (93-105)

1. Materials:

  • NCI-H295R human adrenocortical cell line

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix, and 1% Penicillin-Streptomycin

  • Leptin (93-105) peptide (lyophilized)

  • Sterile, nuclease-free water or appropriate solvent for peptide reconstitution

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well cell culture plates

2. Procedure:

  • Cell Seeding: Culture NCI-H295R cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂. Once cells reach 80-90% confluency, trypsinize and seed them into 6-well plates at a density of 5 x 10⁵ cells per well. Allow cells to adhere and grow for 24-48 hours.

  • Peptide Reconstitution: Reconstitute the lyophilized Leptin (93-105) peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Treatment Media: On the day of the experiment, prepare serial dilutions of the Leptin (93-105) stock solution in serum-free DMEM/F12 to achieve the final desired concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M). Prepare a vehicle control using the same solvent at the highest volume used for the peptide dilutions.

  • Cell Treatment:

    • Aspirate the growth medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of the prepared treatment media (or vehicle control) to the respective wells.

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

Protocol 2: RNA Extraction and cDNA Synthesis

1. Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • Thermal cycler

2. Procedure:

  • RNA Extraction:

    • After the treatment period, aspirate the media and wash the cells with PBS.

    • Lyse the cells directly in the wells by adding the lysis buffer provided in the RNA extraction kit.

    • Homogenize the lysate and proceed with RNA extraction following the manufacturer's protocol, including the on-column DNase digestion step to remove any genomic DNA contamination.

    • Elute the purified RNA in RNase-free water.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

    • The resulting cDNA will be used as the template for qPCR.

Protocol 3: Quantitative PCR (qPCR) Analysis

1. Materials:

  • cDNA template

  • qPCR master mix (SYBR Green-based)

  • Forward and reverse primers for target genes (StAR, CYP11A1, HSD3B1) and a reference gene (GAPDH or ACTB)

  • Nuclease-free water

  • qPCR instrument

2. Primer Design:

  • Design primers with a melting temperature (Tm) of approximately 60°C and an amplicon length of 100-200 bp. Primers should ideally span an exon-exon junction to prevent amplification of any contaminating genomic DNA.

3. Procedure:

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add the diluted cDNA template to each well. Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of the leptin fragment (93-105) on the expression of key genes involved in steroidogenesis. By following these detailed methodologies, scientists can generate reliable and reproducible data to elucidate the molecular mechanisms of action of this peptide, contributing to a deeper understanding of its physiological role and potential therapeutic applications.

Application Notes and Protocols: Studying Leptin (93-105) Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16-kDa adipocyte-derived hormone, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its effects are mediated through the leptin receptor (LepR), a member of the class I cytokine receptor family. The specific fragment of human leptin, amino acids 93-105 (NVIQISNDLENLR), has garnered interest due to its potential biological activity. Notably, studies suggest that the insulinostatic effect of leptin, the inhibition of insulin (B600854) secretion, may be mediated by this particular sequence[1]. Furthermore, leptin-related analogues, including the 93-105 fragment, have been investigated for their ability to mimic the interaction and activation of the leptin receptor, suggesting potential therapeutic applications in areas like obesity[2].

These application notes provide a comprehensive overview of the techniques and protocols for studying the binding of the Leptin (93-105) fragment to the leptin receptor. This document offers detailed methodologies for key experimental assays, summarizes the current understanding of leptin receptor signaling, and provides visual representations of these pathways and workflows.

Data Presentation: Quantitative Analysis of Leptin Receptor Binding

Table 1: Surface Plasmon Resonance (SPR) Kinetic Data

LigandAnalyteAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Dissociation Constant (KD) (nM)
Leptin (93-105)Leptin ReceptorNot available in cited literatureNot available in cited literatureNot available in cited literature
Full-length LeptinLeptin ReceptorNot available in cited literatureNot available in cited literatureNot available in cited literature

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data

TitrantMacromoleculeStoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)Dissociation Constant (KD) (nM)
Leptin (93-105)Leptin ReceptorNot available in cited literatureNot available in cited literatureNot available in cited literatureNot available in cited literature
Full-length LeptinLeptin ReceptorNot available in cited literatureNot available in cited literatureNot available in cited literatureNot available in cited literature

Table 3: Radioligand Binding Assay Data

CompetitorRadioligandIC₅₀ (nM)Ki (nM)
Leptin (93-105)[¹²⁵I]-LeptinNot available in cited literatureNot available in cited literature
Unlabeled Leptin[¹²⁵I]-LeptinNot available in cited literatureNot available in cited literature

Leptin Receptor Signaling Pathways

Binding of leptin to its receptor, primarily the long-form Ob-Rb, activates several intracellular signaling cascades that are critical for its diverse physiological effects. While the specific signaling events triggered by the Leptin (93-105) fragment have not been fully elucidated, they are expected to involve a subset of the pathways activated by the full-length hormone. The primary signaling pathways for full-length leptin include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways[3][4][5].

Leptin Leptin LepR Leptin Receptor (Ob-Rb) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation SHP2 SHP2 JAK2->SHP2 Activation Nucleus Nucleus STAT3->Nucleus Translocation Akt Akt PI3K->Akt Activation ERK ERK SHP2->ERK Activation Gene Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene

Figure 1: Leptin Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the binding of Leptin (93-105) to its receptor. These are generalized protocols and may require optimization based on the specific experimental setup and reagents.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

cluster_0 SPR Experimental Workflow A Immobilize Leptin Receptor on Sensor Chip B Inject Leptin (93-105) (Analyte) A->B C Association Phase B->C D Dissociation Phase (Buffer Flow) C->D E Regeneration D->E F Data Analysis (Sensorgram) E->F G Determine ka, kd, KD F->G

Figure 2: SPR Experimental Workflow.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human leptin receptor (extracellular domain)

  • Synthetic Leptin (93-105) peptide

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Receptor Immobilization:

    • Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant leptin receptor (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without receptor injection.

  • Binding Analysis:

    • Prepare a series of dilutions of the Leptin (93-105) peptide in running buffer.

    • Inject the peptide solutions over the receptor-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase in real-time.

    • Switch to running buffer flow to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes that occur upon biomolecular interaction. This technique can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, enthalpy (ΔH) and entropy (ΔS), in a single experiment.

cluster_1 ITC Experimental Workflow H Load Leptin Receptor into Sample Cell I Load Leptin (93-105) into Syringe H->I J Titrate Peptide into Receptor Solution I->J K Measure Heat Changes J->K L Data Analysis (Binding Isotherm) K->L M Determine n, KD, ΔH, ΔS L->M

Figure 3: ITC Experimental Workflow.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human leptin receptor (extracellular domain)

  • Synthetic Leptin (93-105) peptide

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both the leptin receptor and the Leptin (93-105) peptide against the same buffer to minimize heats of dilution.

    • Degas both solutions before use.

  • ITC Experiment:

    • Load the leptin receptor solution into the sample cell of the calorimeter.

    • Load the Leptin (93-105) peptide solution into the injection syringe.

    • Perform a series of small, sequential injections of the peptide into the receptor solution while monitoring the heat released or absorbed.

    • As a control, perform a titration of the peptide into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks from the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat changes against the molar ratio of the peptide to the receptor.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (n, KD, ΔH, and ΔS).

Radioligand Binding Assay for Affinity Determination

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions. A competition binding assay, where a non-labeled ligand (Leptin (93-105)) competes with a radiolabeled ligand (e.g., [¹²⁵I]-Leptin) for binding to the receptor, can be used to determine the inhibitory constant (Ki) of the unlabeled ligand.

cluster_2 Radioligand Binding Assay Workflow N Incubate Receptor with [¹²⁵I]-Leptin and varying concentrations of Leptin (93-105) O Separate Bound and Free Radioligand N->O P Quantify Bound Radioactivity O->P Q Data Analysis (Competition Curve) P->Q R Determine IC₅₀ and Ki Q->R

Figure 4: Radioligand Binding Assay Workflow.

Materials:

  • Cells or membranes expressing the leptin receptor

  • Radiolabeled leptin (e.g., [¹²⁵I]-Leptin)

  • Synthetic Leptin (93-105) peptide

  • Unlabeled full-length leptin (for non-specific binding determination)

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • In a series of tubes, add a constant amount of receptor-containing membranes or cells.

    • Add a fixed concentration of [¹²⁵I]-Leptin to each tube.

    • Add increasing concentrations of the unlabeled Leptin (93-105) peptide.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled full-length leptin).

  • Incubation and Separation:

    • Incubate the tubes at an appropriate temperature and for a sufficient time to reach equilibrium.

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The study of the interaction between the Leptin (93-105) fragment and its receptor holds promise for understanding the nuanced mechanisms of leptin action and for the development of novel therapeutic agents. The protocols and information provided herein offer a robust framework for researchers to investigate this specific peptide-receptor interaction. While quantitative binding data for this fragment is currently limited in the public domain, the application of the detailed methodologies described will enable the generation of valuable data to elucidate its binding kinetics, thermodynamics, and ultimately, its physiological significance.

References

Troubleshooting & Optimization

Leptin (93-105) human solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Human Leptin (93-105). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this peptide fragment. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) human?

A1: Leptin (93-105) is a 13-amino acid fragment of the full-length 167-amino acid human leptin protein.[1][2][3] Leptin is a hormone primarily produced by adipose tissue that plays a key role in regulating energy balance, appetite, and metabolism.[1][2][3][4] The (93-105) fragment is a subject of research for its potential biological activities.

Q2: What is the amino acid sequence and molecular weight of Leptin (93-105) human?

A2:

  • Sequence: Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR)[1][5]

  • Molecular Formula: C64H110N20O23[1][5]

  • Molecular Weight: Approximately 1527.7 g/mol [1][5][6]

Q3: What is the isoelectric point (pI) of Leptin (93-105) human?

A3: The experimentally determined isoelectric point (pI) of Leptin (93-105) is 4.4 .[7] This acidic pI indicates that the peptide carries a net negative charge at physiological pH (around 7.4) and will be more soluble in basic solutions.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving my lyophilized Leptin (93-105) peptide.

Solutions:

The solubility of Leptin (93-105) is influenced by the solvent, pH, and concentration. Due to its acidic isoelectric point (pI = 4.4), solubility in aqueous buffers is pH-dependent.

Recommended Solvents and Protocols:

  • Organic Solvents (for stock solutions):

    • Dimethyl Sulfoxide (DMSO): This is a common solvent for creating high-concentration stock solutions.

      • Protocol for 50 mg/mL in DMSO:

        • Add the appropriate volume of newly opened, anhydrous DMSO to the lyophilized peptide.

        • To aid dissolution, utilize ultrasonication.

        • Gentle warming and heating up to 60°C can also be applied.[1] Note: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1]

  • Aqueous Buffers (for working solutions):

    • Due to its acidic pI of 4.4, Leptin (93-105) is more soluble in basic buffers (pH > 4.4).

    • For dissolution in aqueous buffers, it is recommended to use a buffer with a pH above its pI. A buffer at pH 7-8 would be a suitable starting point.

    • If solubility issues persist in neutral buffers, consider preparing the stock solution in a small amount of basic buffer (e.g., 10% ammonium (B1175870) bicarbonate) before diluting to the final concentration in your experimental buffer.[8]

Solubility Data Summary Table:

SolventMaximum Reported ConcentrationProtocol Notes
DMSO50 mg/mL (32.73 mM)Requires ultrasonication, warming, and heating to 60°C. Use of new, anhydrous DMSO is critical.[1]
Aqueous BuffersData not available (qualitatively described as soluble)Solubility is pH-dependent due to an acidic pI of 4.4. Use buffers with pH > 4.4 for better solubility.

Workflow for Reconstituting Lyophilized Leptin (93-105):

G cluster_start Start: Lyophilized Peptide cluster_stock Stock Solution Preparation cluster_dissolution Dissolution Aids cluster_working Working Solution Preparation cluster_end Final Solution start Lyophilized Leptin (93-105) stock_dmso Add Anhydrous DMSO (e.g., to 50 mg/mL) start->stock_dmso For high concentration organic stock stock_aqueous Add Basic Buffer (pH > 7) (e.g., 10% Ammonium Bicarbonate) start->stock_aqueous For aqueous stock ultrasonicate Ultrasonicate stock_dmso->ultrasonicate stock_aqueous->ultrasonicate warm Warm/Heat (up to 60°C for DMSO) ultrasonicate->warm dilute Dilute stock solution into experimental buffer (e.g., PBS) warm->dilute end_solution Ready-to-use Solution dilute->end_solution G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LeptinR Leptin Receptor (Ob-Rb) Leptin->LeptinR Leptin_Fragment Leptin (93-105) Leptin_Fragment->LeptinR Hypothesized Interaction JAK2 JAK2 LeptinR->JAK2 Activates SHP2 SHP2 LeptinR->SHP2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene_Expression Translocates to Nucleus ERK ERK SHP2->ERK Activates pERK p-ERK ERK->pERK pERK->Gene_Expression Translocates to Nucleus

References

Technical Support Center: Stability of Human Leptin (93-105) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the human Leptin (93-105) fragment in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Leptin (93-105) in solution?

A1: The stability of peptide solutions, including Leptin (93-105), is primarily influenced by several factors:

  • pH: The pH of the solution can lead to chemical degradation pathways such as hydrolysis and deamidation.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions and promote aggregation.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be triggered by exposure to air or reactive oxygen species.

  • Proteolysis: Peptides can be degraded by proteases present in the experimental system or as contaminants.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a loss of activity.[2]

Q2: What are the common chemical degradation pathways for peptides like Leptin (93-105)?

A2: Common chemical degradation pathways for peptides include:

  • Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[1]

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic amino acids.[1]

  • Oxidation: Primarily affecting methionine (Met), cysteine (Cys), and tryptophan (Trp) residues.

  • Racemization: Conversion of an L-amino acid to a D-amino acid.[1]

Q3: How can I minimize proteolytic degradation of my Leptin (93-105) sample?

A3: To minimize proteolytic degradation, consider the following strategies:

  • Work in a sterile environment: Use sterile buffers and handle samples in a laminar flow hood to prevent microbial contamination, which can be a source of proteases.

  • Add protease inhibitors: A cocktail of protease inhibitors can be added to the solution to inactivate a broad range of proteases.

  • Optimize pH and temperature: Protease activity is often dependent on pH and temperature. Working at a pH and temperature where relevant proteases are less active can be beneficial.

Troubleshooting Guides

Issue 1: Rapid loss of peptide activity in solution.
Possible Cause Troubleshooting Step Recommended Action
Chemical Degradation Verify the pH of your solution. Peptides have an optimal pH range for stability.Prepare fresh solutions in a buffer with a pH known to be optimal for similar peptides (typically pH 5-7). Conduct a pH stability study.
Assess for the presence of oxidizing agents.Prepare solutions using degassed buffers and consider adding an antioxidant like methionine. Store solutions under an inert gas (e.g., nitrogen or argon).
Proteolytic Degradation Check for protease contamination.Add a broad-spectrum protease inhibitor cocktail to your solution. Ensure all reagents and labware are sterile.
Aggregation Visually inspect the solution for turbidity or precipitation.Centrifuge the solution to check for insoluble aggregates. Analyze the sample using size-exclusion chromatography (SEC-HPLC) to detect soluble aggregates. Consider optimizing the peptide concentration or adding anti-aggregation excipients.
Issue 2: Peptide precipitation or aggregation.
Possible Cause Troubleshooting Step Recommended Action
Isoelectric Point (pI) Determine the theoretical pI of Leptin (93-105).Adjust the buffer pH to be at least 1-2 units away from the pI to increase solubility.
High Concentration The peptide concentration may be too high for the given buffer conditions.Dilute the peptide solution. If a high concentration is necessary, screen different formulation buffers and excipients to improve solubility.
Buffer Composition The buffer components may be promoting aggregation.Test different buffer systems (e.g., citrate, phosphate, acetate) and ionic strengths.
Temperature Fluctuations Freeze-thaw cycles can induce aggregation.Aliquot the peptide solution into single-use vials to avoid repeated freezing and thawing.

Quantitative Data Summary

Specific quantitative stability data for the Leptin (93-105) fragment is limited in publicly available literature. The following tables provide general guidance based on typical peptide behavior and data for the full-length leptin protein.

Table 1: General pH Stability Profile for Peptides

pH RangePredominant Degradation PathwaysGeneral Stability
< 4Acid hydrolysisGenerally less stable
4 - 6Minimal degradationOften the most stable range
> 6Base-catalyzed hydrolysis, DeamidationStability decreases with increasing pH

Table 2: Recommended Storage Conditions for Peptide Solutions

Storage TemperatureExpected Stability Duration (General Guideline)Notes
4°CDays to weeksSuitable for short-term storage.
-20°CWeeks to monthsGood for intermediate-term storage. Avoid freeze-thaw cycles.
-80°CMonths to yearsRecommended for long-term storage.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol outlines a general method for assessing the stability of Leptin (93-105) by monitoring the decrease in the main peptide peak and the appearance of degradation products.

Materials:

  • Leptin (93-105) stock solution

  • Stability buffers at various pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare solutions of Leptin (93-105) in the different stability buffers at a known concentration (e.g., 1 mg/mL).

  • Divide each solution into aliquots for each time point and temperature.

  • Store the aliquots at the designated temperatures.

  • At each time point (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • If necessary, quench the degradation reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC using a suitable gradient of Mobile Phase A and B.

  • Monitor the chromatogram at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the main peptide to the initial peak area.

Protocol 2: Mass Spectrometry (MS) for Identification of Degradation Products

This protocol is for identifying the nature of degradation products observed in the HPLC analysis.

Procedure:

  • Collect the fractions corresponding to the degradation peaks from the HPLC analysis.

  • Analyze the collected fractions using an electrospray ionization mass spectrometer (ESI-MS) or MALDI-TOF mass spectrometer.

  • Determine the molecular weight of the degradation products.

  • Compare the measured molecular weights to the theoretical molecular weights of potential degradation products (e.g., oxidized, deamidated, or hydrolyzed forms of Leptin (93-105)).

  • For more detailed structural information, perform tandem MS (MS/MS) to fragment the degradation products and identify the specific site of modification.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Conformational Stability

This protocol assesses the impact of solution conditions on the secondary structure of Leptin (93-105).

Materials:

  • Leptin (93-105) solution

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare a solution of Leptin (93-105) in the desired buffer at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).

  • Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • Analyze the spectrum to determine the secondary structure content (e.g., alpha-helix, beta-sheet, random coil).

  • To assess thermal stability, perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm) while gradually increasing the temperature. The midpoint of the unfolding transition (Tm) provides an indication of the peptide's conformational stability.

Visualizations

G cluster_0 Leptin (93-105) Interaction with Receptor cluster_1 Intracellular Signaling Cascade Leptin_93_105 Leptin (93-105) Leptin_Receptor Leptin Receptor (Ob-R) Leptin_93_105->Leptin_Receptor Binds to JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK_ERK MAPK/ERK JAK2->MAPK_ERK Activates Cellular_Response Cellular Response (e.g., Regulation of Gene Expression) STAT3->Cellular_Response PI3K->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Hypothesized signaling pathway of Leptin (93-105).

G Start Start: Prepare Leptin (93-105) Stock Solution Incubate Incubate under Stress Conditions (pH, Temp, Oxidation) Start->Incubate Sample Take Samples at Time Points Incubate->Sample Analyze_HPLC Analyze by RP-HPLC Sample->Analyze_HPLC Data_Analysis Analyze Data: - % Intact Peptide - Degradation Products Analyze_HPLC->Data_Analysis Characterize Characterize Degradants (MS, MS/MS) Data_Analysis->Characterize End End: Determine Stability Profile Characterize->End

Caption: Experimental workflow for peptide stability testing.

G Problem Problem: Low Stability of Leptin (93-105) in Solution Degradation Chemical Degradation? Problem->Degradation Aggregation Aggregation? Problem->Aggregation Proteolysis Proteolysis? Problem->Proteolysis Optimize_pH Optimize pH (4-6) Degradation->Optimize_pH Yes Add_Antioxidant Add Antioxidant Degradation->Add_Antioxidant Yes Use_Excipients Use Anti-aggregation Excipients Aggregation->Use_Excipients Yes Optimize_Conc Optimize Concentration Aggregation->Optimize_Conc Yes Add_Inhibitors Add Protease Inhibitors Proteolysis->Add_Inhibitors Yes Sterile_Technique Use Sterile Technique Proteolysis->Sterile_Technique Yes

Caption: Troubleshooting logic for peptide instability.

References

Technical Support Center: Working with Leptin (93-105) Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of the Leptin (93-105) human peptide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) human peptide and why is aggregation a concern?

Leptin (93-105) is a 13-amino acid fragment of the human leptin protein, with the sequence H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH.[1][2] Leptin itself is a hormone involved in regulating energy balance.[3][4] Like many peptides, particularly fragments of larger proteins, Leptin (93-105) can be prone to aggregation. This is a concern because aggregation can lead to loss of biological activity, reduced solubility, and inaccurate experimental results. The full leptin protein contains several hydrophobic residues that are responsible for its self-association and aggregation.[5]

Q2: How should I store the lyophilized Leptin (93-105) peptide?

For long-term storage, lyophilized Leptin (93-105) peptide should be kept in a freezer at or below -20°C.[1][2] Some suppliers recommend storage at -80°C for optimal stability.[3] It is crucial to store the peptide in a desiccated environment to prevent absorption of moisture, which can significantly decrease its long-term stability.[6][7] The peptide should be stored in an airtight container, and for extra precaution, under an inert atmosphere like nitrogen.[3][6]

Q3: What is the best way to prepare a stock solution of Leptin (93-105) to avoid aggregation?

To prepare a stock solution, allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[7][8] The choice of solvent is critical. While specific solubility data for Leptin (93-105) is not extensively published, a general approach for peptides is to start with sterile, purified water. If the peptide is insoluble, which can be common for hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can aid dissolution.[8] One study successfully used a mixture of 0.1% formic acid in water and acetonitrile for analytical purposes with a similar leptin fragment.[9] For peptides prone to aggregation, it is recommended to first dissolve them in a small amount of organic solvent and then slowly add the aqueous buffer to the desired concentration.[8]

Q4: How should I store the reconstituted Leptin (93-105) peptide solution?

Peptide solutions are significantly less stable than their lyophilized form.[10] Once reconstituted, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[3][6] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[3] Stock solutions stored at -20°C should ideally be used within a month, while those at -80°C can be stable for up to six months.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in aqueous buffer. The peptide may have low solubility in water due to its amino acid composition.Try dissolving the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer.[8] Gentle warming (not exceeding 40°C) or sonication may also help.[8] For acidic peptides, dissolving in a slightly basic buffer may improve solubility, and for basic peptides, a slightly acidic buffer may be beneficial.
The peptide solution appears cloudy or contains visible precipitates. This is a strong indication of peptide aggregation.Centrifuge the solution to pellet the aggregates and use the supernatant, although this will reduce the effective concentration. To prevent this, consider using alternative solvents or adding anti-aggregation agents. For peptides that are known to aggregate, dissolving in 6 M guanidine-HCl or 6 M urea (B33335) and then dialyzing into the desired buffer is a possible, though more involved, strategy.[11]
Loss of peptide activity in my assay. The peptide may have aggregated over time or due to improper storage.Always use freshly prepared solutions or properly stored single-use aliquots. Avoid repeated freeze-thaw cycles.[3][6] Confirm the integrity of your peptide stock using analytical techniques like HPLC if you suspect degradation or aggregation.
Inconsistent results between experiments. This could be due to variability in the preparation of the peptide solution, leading to different levels of aggregation.Standardize your peptide handling and solution preparation protocol. Ensure the peptide is fully dissolved before each use. Pipetting the solution up and down before use can help ensure homogeneity.

Experimental Protocols

Protocol for Reconstitution and Storage of Leptin (93-105)
  • Preparation: Before opening, allow the vial of lyophilized Leptin (93-105) to equilibrate to room temperature in a desiccator. This minimizes water condensation on the peptide.[7][8]

  • Solvent Selection: Begin with a small test amount of the peptide to determine the best solvent. Start with sterile, deionized water. If solubility is poor, test a small amount in an organic solvent like DMSO.

  • Reconstitution:

    • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.

    • If using an organic solvent, first dissolve the peptide completely in a minimal amount of the organic solvent. Then, slowly add your aqueous buffer of choice to reach the final desired concentration and volume.

    • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can induce aggregation.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

    • Avoid repeated freeze-thaw cycles of the aliquots.[3][6]

Visualizations

Experimental Workflow for Peptide Handling

G cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution cluster_solution_storage Solution Storage & Use storage Store at -20°C to -80°C in a desiccator equilibrate Equilibrate vial to room temperature storage->equilibrate dissolve Dissolve in appropriate solvent (e.g., water, DMSO) equilibrate->dissolve dilute Dilute with aqueous buffer (if necessary) dissolve->dilute aliquot Aliquot into single-use tubes dilute->aliquot store_solution Store aliquots at -20°C or -80°C aliquot->store_solution use Use in experiment (avoid freeze-thaw) store_solution->use

Caption: Workflow for proper handling and storage of Leptin (93-105) peptide.

Leptin Receptor Signaling Pathway

Note: The Leptin (93-105) fragment may not activate the full signaling cascade and is often used in studies for other purposes, such as competitive binding assays. The following diagram illustrates the primary signaling pathways activated by the full-length leptin protein.

G leptin Leptin lepr Leptin Receptor (ObR) leptin->lepr Binds jak2 JAK2 lepr->jak2 Activates stat3 STAT3 jak2->stat3 Phosphorylates pi3k PI3K jak2->pi3k Activates nucleus Nucleus stat3->nucleus Translocates to akt Akt pi3k->akt Activates gene_expression Gene Expression (e.g., POMC, SOCS3) nucleus->gene_expression Regulates

References

Technical Support Center: Optimizing Leptin (93-105) Human Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leptin (93-105) human. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered when working with this peptide fragment.

Frequently Asked Questions (FAQs)

1. What is Leptin (93-105) human?

Leptin (93-105) is a 13-amino acid fragment of the human leptin protein, with the sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR)[1][2][3]. Leptin is a 167-amino acid hormone primarily produced by adipose tissue that plays a key role in regulating energy balance, metabolism, and body weight[1][4][5]. The (93-105) fragment is a research peptide whose specific biological functions and mechanisms of action are still under investigation.

2. How should I store and handle lyophilized Leptin (93-105) powder?

Proper storage is critical to maintain the integrity of the peptide. Lyophilized Leptin (93-105) should be stored at -20°C for long-term storage, protected from light[1][6][7][8]. For short-term storage, it can be kept at room temperature for a few days to weeks[8]. It is important to handle the lyophilized powder with care as peptides can be hygroscopic[8].

3. What is the best way to reconstitute and store Leptin (93-105) solutions?

To reconstitute, allow the vial to warm to room temperature before opening to avoid condensation. The choice of solvent will depend on the peptide's properties and the requirements of your experiment. For many peptides, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at a neutral pH is a good starting point. If solubility is an issue, a small amount of a gentle organic solvent like DMSO may be used, followed by dilution with an aqueous buffer.

For maximum stability, reconstituted solutions should be aliquoted into working volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles[6]. Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C[4]. Short-term storage of reconstituted solutions at 2-8°C is also possible[6].

4. What is the expected purity of synthetic Leptin (93-105)?

Commercially available synthetic Leptin (93-105) typically has a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC)[1].

5. What is the known biological activity of Leptin (93-105)?

The full-length leptin molecule is well-known for its role in regulating appetite and energy expenditure through its interaction with the leptin receptor (ObR)[5][9]. Research on leptin fragments, including (93-105), is ongoing. Some studies suggest that this fragment may have biological activity. For instance, one study indicated that Leptin (93-105) could enhance the secretion of aldosterone (B195564) and corticosterone (B1669441) and had an insulinostatic effect in rats[10][11]. However, the precise role and potency of this fragment in mimicking or modulating the effects of full-length leptin are not yet fully understood.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Leptin (93-105).

Issue 1: Peptide Solubility Problems

  • Problem: The lyophilized peptide does not dissolve completely in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: The solubility of peptides is highly dependent on their amino acid sequence. While starting with sterile water or PBS is recommended, hydrophobic peptides may require a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer.

    • Insufficient Mixing: Ensure thorough but gentle mixing. Sonication can aid in dissolving the peptide[12].

    • Aggregation: Peptides can sometimes aggregate. If you suspect aggregation, gentle warming may help. However, avoid excessive heat as it can degrade the peptide.

    • pH: The pH of the solution can significantly impact solubility. Adjusting the pH slightly may improve dissolution.

Issue 2: Inconsistent or No Biological Response in Cell-Based Assays

  • Problem: Cells treated with Leptin (93-105) do not show the expected biological response, or the response is highly variable.

  • Possible Causes & Solutions:

    • Peptide Degradation: Improper storage or handling can lead to peptide degradation. Ensure that the peptide has been stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock.

    • Suboptimal Concentration: The optimal working concentration for Leptin (93-105) may need to be determined empirically for your specific cell type and assay. We recommend performing a dose-response curve to identify the optimal concentration range.

    • Cell Health and Passage Number: Ensure that the cells are healthy, viable, and within a suitable passage number range. High passage numbers can lead to altered cellular responses.

    • Assay Conditions: Optimize incubation times, temperature, and buffer conditions for your specific assay.

    • Receptor Expression: The target cells must express the appropriate leptin receptor isoform (ObR) to respond to leptin or its fragments. Verify receptor expression in your cell line.

Issue 3: High Background or Non-Specific Effects in Assays

  • Problem: The assay shows a high background signal or non-specific effects in the control groups.

  • Possible Causes & Solutions:

    • Contaminants in Peptide Preparation: Ensure the peptide is of high purity. Contaminants from the synthesis process can sometimes interfere with assays.

    • Endotoxin (B1171834) Contamination: If you are working with immune cells or other sensitive cell types, endotoxin contamination in the peptide preparation can cause non-specific activation. Use endotoxin-free reagents and test your peptide for endotoxin levels if necessary.

    • Assay Buffer Components: Components of the assay buffer, such as serum, may contain factors that interfere with the assay. Consider using serum-free media or reducing the serum concentration during the treatment period.

    • Washing Steps: Inadequate washing steps in plate-based assays like ELISA can lead to high background. Ensure thorough and consistent washing between steps.

Quantitative Data Summary

There is limited publicly available quantitative data specifically for the Leptin (93-105) human fragment. The following table provides general information about the peptide. Researchers will likely need to determine assay-specific quantitative parameters empirically.

ParameterValueSource
Sequence H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH[1][2][3]
Molecular Formula C64H110N20O23[1]
Molecular Weight 1527.8 g/mol [1]
Purity (Typical) >95% (HPLC)[1]

Experimental Protocols

As specific, validated protocols for Leptin (93-105) are not widely published, the following are generalized methodologies based on protocols for full-length leptin and other peptide hormones. These should be used as a starting point and optimized for your specific experimental setup.

Protocol 1: General Cell-Based Assay for Bioactivity

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Peptide Preparation: Reconstitute and dilute Leptin (93-105) in a sterile, appropriate buffer (e.g., serum-free cell culture medium). Prepare a range of concentrations to perform a dose-response analysis.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of Leptin (93-105). Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific endpoint being measured (e.g., 15 minutes for signaling pathway activation, 24-72 hours for proliferation assays).

  • Assay Endpoint: Measure the desired biological endpoint. This could include:

    • Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins (e.g., STAT3, Akt, ERK).

    • Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of target genes.

    • Cell Proliferation: Use a colorimetric assay (e.g., MTT, WST-1) or cell counting to assess cell viability and proliferation.

    • Hormone Secretion: Collect the cell culture supernatant and measure the concentration of secreted hormones using ELISA.

Protocol 2: General In Vivo Administration in a Rodent Model

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Model: The choice of animal model will depend on the research question. For obesity and metabolism studies, models such as ob/ob or db/db mice, or diet-induced obese rats are often used.

  • Peptide Preparation: Dissolve Leptin (93-105) in a sterile, pyrogen-free vehicle suitable for injection (e.g., sterile saline). The concentration should be calculated based on the desired dose and the injection volume.

  • Administration: The route of administration will depend on the experimental design. Common routes for peptides include:

    • Intraperitoneal (i.p.) injection: A common systemic administration route.

    • Subcutaneous (s.c.) injection: For slower, more sustained release.

    • Intracerebroventricular (i.c.v.) infusion: To directly target the central nervous system. This requires surgical implantation of a cannula.

  • Dosing: The optimal dose must be determined experimentally. A pilot study with a range of doses is recommended.

  • Monitoring: Monitor the animals for the desired physiological effects, such as changes in body weight, food intake, water intake, and relevant blood parameters (e.g., glucose, insulin, lipids).

  • Data Collection and Analysis: At the end of the study, tissues can be collected for further analysis, such as gene expression or protein analysis.

Visualizations

Leptin Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by full-length leptin upon binding to its receptor, ObRb. While the specific signaling activity of the (93-105) fragment is not well-defined, understanding the pathways of the parent molecule is crucial for hypothesis generation and experimental design.

Leptin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObRb) Leptin->ObR JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK_pathway MAPK Pathway (ERK1/2) JAK2->MAPK_pathway pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization GeneExpression Gene Expression (e.g., POMC, SOCS3) pSTAT3->GeneExpression Transcription Regulation Akt Akt PI3K->Akt Activation

Caption: Overview of major signaling pathways activated by leptin.

General Experimental Workflow for Cell-Based Assays

This diagram outlines a typical workflow for investigating the bioactivity of Leptin (93-105) in a cell culture system.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in multi-well plates) start->cell_culture peptide_prep 2. Peptide Preparation (Reconstitute and dilute Leptin (93-105)) cell_culture->peptide_prep treatment 3. Cell Treatment (Add peptide to cells, include controls) peptide_prep->treatment incubation 4. Incubation (Time course determined by endpoint) treatment->incubation endpoint 5. Endpoint Measurement incubation->endpoint signaling Signaling Analysis (Western Blot) endpoint->signaling e.g. gene_exp Gene Expression (qRT-PCR) endpoint->gene_exp e.g. proliferation Proliferation/Viability (MTT, Cell Counting) endpoint->proliferation e.g. secretion Secretion Analysis (ELISA) endpoint->secretion e.g. data_analysis 6. Data Analysis and Interpretation signaling->data_analysis gene_exp->data_analysis proliferation->data_analysis secretion->data_analysis end End data_analysis->end

Caption: A generalized workflow for cell-based experiments with Leptin (93-105).

References

Technical Support Center: Leptin (93-105) Human Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the human Leptin (93-105) fragment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this peptide.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and biological activity of the Leptin (93-105) fragment.

1. What is Leptin (93-105) and what is its primary application in research?

Leptin (93-105) is a synthetic peptide fragment corresponding to amino acids 93 to 105 of the full-length human leptin protein[1][2][3][4]. It is used in research as a tool to investigate the biological activities of specific domains of the leptin molecule. In vivo studies in rats have suggested that this fragment may be involved in mediating the insulinostatic (insulin-inhibiting) effects of leptin[5].

2. How should I properly dissolve and store the lyophilized Leptin (93-105) peptide?

Proper dissolution and storage are critical for maintaining the bioactivity of the peptide.

  • Reconstitution: For in vitro experiments, it is recommended to dissolve the lyophilized powder in a sterile, aprotic solvent like DMSO to a stock concentration of 50 mg/mL. The use of fresh, high-quality DMSO is crucial, as hygroscopic (water-absorbing) DMSO can negatively impact solubility. Gentle warming to 60°C and sonication may aid in complete dissolution[1].

  • Storage of Stock Solutions:

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes and store at -80°C.

    • For short-term storage (up to 1 month), aliquots can be kept at -20°C.

    • It is important to store solutions in sealed containers, protected from moisture and light, and ideally under a nitrogen atmosphere to prevent oxidation[1].

    • Avoid repeated freeze-thaw cycles.

3. What are the expected signaling pathways activated by Leptin (93-105)?

While direct and comprehensive studies on the signaling pathways activated exclusively by the Leptin (93-105) fragment are limited, it is hypothesized to interact with the leptin receptor (ObR) and potentially activate downstream pathways similar to full-length leptin. The primary signaling cascade for leptin is the JAK/STAT pathway[6][7][8].

  • JAK/STAT Pathway: Upon binding to the leptin receptor (ObR), Janus Kinase 2 (JAK2) is activated, which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes[6][7][8][9].

  • Other Potential Pathways: Full-length leptin is also known to activate the PI3K/AKT and MAPK/ERK pathways[6][7][10]. It is plausible that the 93-105 fragment could influence these pathways, although this requires experimental confirmation.

Below is a diagram illustrating the canonical leptin signaling pathways that may be relevant for the Leptin (93-105) fragment.

LeptinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Fragment Leptin (93-105) ObR Leptin Receptor (ObR) Leptin_Fragment->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K MAPK MAPK/ERK JAK2->MAPK pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pMAPK p-MAPK/ERK MAPK->pMAPK Gene_Expression Gene Expression pSTAT3_dimer->Gene_Expression Transcription Regulation

Presumed Signaling Pathways of Leptin (93-105)

II. Troubleshooting Guides

This section provides solutions to common problems that may arise during in vitro and immunoassay experiments.

In Vitro Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
No or low biological response (e.g., no STAT3 phosphorylation) 1. Peptide Degradation: Improper storage or handling.1. Ensure the peptide has been stored correctly at -80°C or -20°C. Prepare fresh dilutions from a new aliquot.
2. Incorrect Peptide Concentration: Errors in dilution calculations.2. Recalculate dilutions and prepare fresh working solutions. Consider performing a dose-response experiment to determine the optimal concentration.
3. Cell Line Unresponsive: The chosen cell line may not express the leptin receptor (ObR) or may have a deficient signaling pathway.3. Confirm ObR expression in your cell line via Western blot or RT-PCR. Use a positive control cell line known to respond to leptin.
4. Inadequate Stimulation Time: The time course for signaling activation may be very short.4. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of signaling activation.
High Cell Death/Cytotoxicity 1. High Peptide Concentration: The concentration used may be toxic to the cells.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of Leptin (93-105) concentrations to determine the cytotoxic threshold.
2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.2. Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%.
Inconsistent or Variable Results 1. Peptide Aggregation: The peptide may not be fully solubilized.1. Ensure the peptide is completely dissolved in the stock solution. Sonication may help. Centrifuge the stock solution before making dilutions to pellet any aggregates.
2. Experimental Variability: Inconsistent cell seeding density, stimulation times, or reagent handling.2. Standardize all experimental parameters. Ensure uniform cell density across wells and precise timing for all steps.
Immunoassays (ELISA & Western Blot)
Problem Possible Cause Troubleshooting Steps
High Background in ELISA/Western Blot 1. Insufficient Washing: Residual unbound antibodies or reagents.1. Increase the number of wash steps and the volume of wash buffer. Ensure thorough aspiration between washes.
2. Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.2. Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
3. Blocking is Ineffective: The blocking buffer is not adequately preventing non-specific binding.3. Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk for Western blots).
Low or No Signal in ELISA/Western Blot 1. Low Analyte Concentration: The amount of the target protein (e.g., phosphorylated STAT3) is below the detection limit.1. Increase the amount of cell lysate loaded on the gel for Western blotting. For ELISA, ensure the sample is within the assay's detection range.
2. Ineffective Primary Antibody: The antibody may not recognize the target protein or may have lost activity.2. Use a positive control to validate the primary antibody. Ensure the antibody is stored correctly.
3. Cross-reactivity Issues: The antibody may not recognize the Leptin (93-105) fragment if it was raised against full-length leptin.3. For direct detection of the fragment, use an antibody specifically validated for this purpose. Note that many commercial leptin ELISA kits may not detect this fragment[11][12].
Inconsistent Signal in ELISA 1. Improper Sample Handling: Repeated freeze-thaw cycles of samples.1. Aliquot samples after collection and avoid repeated freezing and thawing.
2. "Hook Effect": Very high concentrations of the analyte can lead to a falsely low signal in some sandwich ELISAs.2. Dilute the samples and re-run the assay. If the diluted sample gives a higher reading, a hook effect is likely.

III. Experimental Protocols & Data

Quantitative Data Summary
Parameter Molecule Experimental System Value/Concentration Range Reference
EC50 for STAT3 activation Full-length LeptinHEK-293 cells with Ob-Rb150 pM[13]
Linear Range for STAT3 activation Full-length LeptinHEK-293 cells with Ob-Rb3 - 700 pM[13]
Effective in vivo dose for insulinostatic effect Leptin (93-105)Rat modelNot specified, but noted as having a "sizeable" effect[5]
Concentrations for in vitro cell stimulation Full-length LeptinOVCAR-3 ovarian cancer cells2, 20, 40, and 100 ng/mL[14]
Concentrations for in vitro STAT3 phosphorylation Full-length LeptinAdipose mesenchymal stem cells (mouse)250 - 1000 ng/mL[15]
Detailed Experimental Protocols

Protocol 1: Assessment of STAT3 Phosphorylation by Western Blot

This protocol provides a general workflow for stimulating a human cell line with Leptin (93-105) and assessing the phosphorylation of STAT3.

Workflow Diagram:

WesternBlotWorkflow A 1. Cell Culture Seed cells and grow to 80-90% confluency. B 2. Serum Starvation Incubate in serum-free media for 4-6 hours. A->B C 3. Stimulation Treat with Leptin (93-105) at desired concentrations and time points. B->C D 4. Cell Lysis Wash with cold PBS and lyse cells on ice. C->D E 5. Protein Quantification Determine protein concentration of lysates (e.g., BCA assay). D->E F 6. SDS-PAGE Load equal amounts of protein and separate by electrophoresis. E->F G 7. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. F->G H 8. Immunoblotting Block, incubate with primary antibodies (anti-pSTAT3, anti-STAT3), then HRP-conjugated secondary antibody. G->H I 9. Detection Apply chemiluminescent substrate and image the blot. H->I

Western Blot Workflow for p-STAT3 Detection

Methodology:

  • Cell Culture: Plate a human cell line known to express the leptin receptor (e.g., certain cancer cell lines or transfected cell lines) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Stimulation: Treat the cells with varying concentrations of Leptin (93-105) (e.g., 0, 10, 50, 100, 500 ng/mL) for a predetermined time (e.g., 15 minutes). Include a positive control (e.g., full-length leptin).

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

This technical support guide provides a starting point for researchers working with the Leptin (93-105) human fragment. As with any experimental system, optimization of concentrations, incubation times, and other parameters will be necessary for each specific cell line and assay.

References

Technical Support Center: Leptin (93-105) human

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Leptin (93-105) human.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experimentation with Leptin (93-105) human, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing no effect or inconsistent effects of Leptin (93-105) human in my experiments?

A1: Inconsistent or absent effects are a noted challenge with this peptide fragment. One study found the human Leptin fragment (93-105) to be ineffective in enhancing aldosterone (B195564) and corticosterone (B1669441) secretion from rat adrenocortical cells. Several factors could contribute to this:

  • Peptide Quality and Handling: Ensure the peptide was stored correctly at -20°C to -80°C and handled as per the manufacturer's instructions to maintain its stability.[1] Repeated freeze-thaw cycles should be avoided.

  • Solubility: Incomplete solubilization of the lyophilized peptide can lead to inaccurate concentrations and inconsistent results. It is crucial to follow the recommended dissolution protocol from the supplier.

  • Experimental System: The responsiveness to this specific fragment may be cell-type specific or dependent on the expression levels of particular leptin receptor isoforms.

Q2: I'm observing a biphasic or contradictory dose-response with Leptin (93-105) human. Is this expected?

A2: Yes, a biphasic effect has been reported. One study on cultured rat adrenocortical cells demonstrated that Leptin fragment (93-105) exerted a dose-dependent biphasic effect on corticosterone secretion, with stimulation at a concentration of 10⁻⁸ M and inhibition at 10⁻⁶ M. This suggests that the peptide may interact with different receptors or signaling pathways at varying concentrations. A similar dose-dependent biphasic proliferative effect has been observed with full-length leptin in human myometrial cells.[2]

Q3: What is the recommended solvent for reconstituting Leptin (93-105) human?

A3: The choice of solvent can be critical for peptide solubility and activity. While specific recommendations should be obtained from your peptide supplier, a common approach for neutral peptides is to use a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer such as PBS. It is important to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce cytotoxicity.

Q4: How can I ensure the accurate quantification of my Leptin (93-105) human stock solution?

A4: Inaccurate peptide quantification is a common source of variability in experiments. The lyophilized powder you receive contains not only the peptide but also counter-ions (like TFA) and water, which can constitute a significant portion of the weight. For precise concentration determination, consider performing an amino acid analysis.

Q5: Could contaminants in my peptide preparation be affecting my results?

A5: Yes, contaminants can significantly impact experimental outcomes. Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can affect cell viability and experimental readouts. If you suspect TFA interference, consider a TFA removal service for your peptide. Bacterial or mycoplasma contamination in cell cultures can also lead to unreliable data. Regularly test your cell lines for mycoplasma and always practice good aseptic technique.

Quantitative Data Summary

The following table summarizes the concentrations at which a biphasic effect of Leptin (93-105) human has been observed.

ParameterConcentration (Stimulation)Concentration (Inhibition)Cell TypeReference
Corticosterone Secretion10⁻⁸ M10⁻⁶ MCultured Rat Adrenocortical Cells

Experimental Protocols

As specific, detailed protocols for Leptin (93-105) human are not widely published, the following is a general methodology for a cell-based assay. This should be used as a starting point and optimized for your specific experimental needs.

General Protocol for In Vitro Cell-Based Assay with Leptin (93-105) human

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized Leptin (93-105) human to ensure the powder is at the bottom.

    • Reconstitute the peptide in a sterile solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use.

  • Cell Culture and Treatment:

    • Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere and grow to the desired confluency.

    • Replace the existing medium with fresh medium containing the various concentrations of Leptin (93-105) human or a vehicle control.

    • Incubate the cells for the predetermined experimental duration.

  • Endpoint Analysis:

    • Following incubation, perform your desired endpoint analysis. This could include:

      • Cell Proliferation Assays: (e.g., MTT, BrdU incorporation)

      • Signaling Pathway Analysis: (e.g., Western blotting for phosphorylated proteins, reporter gene assays)

      • Hormone Secretion Assays: (e.g., ELISA for secreted hormones)

Visualizations

experimental_workflow General Experimental Workflow for Leptin (93-105) human cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute Lyophilized Leptin (93-105) human treat_cells Treat Cells with Peptide and Controls reconstitute->treat_cells prepare_cells Prepare and Plate Cells prepare_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate cell_lysis Cell Lysis or Supernatant Collection incubate->cell_lysis endpoint_assay Perform Endpoint Assay (e.g., ELISA, Western Blot) cell_lysis->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis leptin_signaling Full-Length Leptin Signaling Pathways cluster_stat JAK/STAT Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Leptin Full-Length Leptin LeptinR Leptin Receptor (ObR) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 STAT3 STAT3 JAK2->STAT3 IRS IRS JAK2->IRS SHP2 SHP2 JAK2->SHP2 Transcription_STAT Gene Transcription (e.g., POMC, SOCS3) STAT3->Transcription_STAT PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation note Note: The specific signaling pathway for the Leptin (93-105) fragment is not fully elucidated and may involve components of these pathways.

References

proper storage and handling of Leptin (93-105) human

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Leptin (93-105) human.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Leptin (93-105) human peptide?

A: For optimal stability, lyophilized Leptin (93-105) human should be stored at -20°C or -80°C. When stored correctly, the peptide can be stable for several years. For short-term storage of a few days to weeks, it can be kept at 4°C. Always protect the peptide from intense light and moisture.

Q2: What is the recommended procedure for reconstituting the peptide?

A: To reconstitute Leptin (93-105) human, it is recommended to use a sterile, high-purity solvent such as sterile distilled water or a buffer like PBS. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Gently add the desired volume of solvent down the side of the vial and swirl to dissolve. Avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.

Q3: How should I store the reconstituted peptide solution?

A: Once reconstituted, it is best to aliquot the peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 2-8°C. For long-term storage, it is recommended to store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: My peptide is difficult to dissolve. What should I do?

A: If you encounter solubility issues with aqueous solvents, it may be due to the hydrophobic nature of the peptide. You can try using a small amount of an organic solvent like DMSO to initially dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.

Q5: Can I store the reconstituted peptide in a frost-free freezer?

A: It is not recommended to store peptide solutions in a frost-free freezer. The temperature fluctuations in these freezers, designed to reduce frost, can cause repeated freeze-thaw cycles that may degrade the peptide over time.

Storage and Stability Summary

The following tables summarize the recommended storage conditions for Leptin (93-105) human in both lyophilized and reconstituted forms.

Table 1: Storage of Lyophilized Leptin (93-105) human

Storage ConditionTemperatureDurationNotes
Short-termRoom TemperatureSeveral DaysKeep in original packaging, protected from light.
Medium-term4°CSeveral WeeksKeep in a desiccator to avoid moisture.
Long-term-20°C to -80°CUp to 10 yearsRecommended for optimal stability.[2]

Table 2: Storage of Reconstituted Leptin (93-105) human

Storage ConditionTemperatureDurationNotes
Short-term2-8°CUp to 1 weekUse sterile buffer; avoid bacterial contamination.
Long-term-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Extended Long-term-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Detailed Reconstitution Protocol
  • Preparation : Before opening, bring the vial of lyophilized peptide to room temperature. This prevents the condensation of moisture, as the peptide may be hygroscopic.

  • Centrifugation : Briefly centrifuge the vial to ensure that all the peptide powder is collected at the bottom.

  • Solvent Addition : Using a sterile syringe or pipette, carefully add the calculated volume of your chosen sterile solvent (e.g., sterile water, PBS) by directing the liquid down the inside wall of the vial.

  • Dissolution : Gently swirl the vial to dissolve the peptide. If necessary, you can sonicate briefly. Avoid vigorous shaking to prevent peptide aggregation.

  • Verification : Ensure the peptide is fully dissolved and the solution is clear before use.

General Cell-Based Assay Protocol

This protocol provides a general workflow for a cell-based assay using Leptin (93-105) human.

  • Cell Culture : Culture your target cells (e.g., SH-SY5Y neuroblastoma cells) in the appropriate medium and conditions until they reach the desired confluency.

  • Starvation (Optional) : Depending on the assay, you may need to serum-starve the cells for a few hours prior to treatment to reduce basal signaling.

  • Peptide Treatment : Prepare a working solution of Leptin (93-105) human in your cell culture medium at the desired final concentration. Remove the old medium from the cells and add the medium containing the peptide.

  • Incubation : Incubate the cells with the peptide for the predetermined time required to observe the desired biological effect.

  • Assay : Perform your chosen endpoint assay, such as an MTT assay for cell viability, an ELISA to measure cytokine secretion, or Western blotting to analyze protein expression or phosphorylation.

  • Data Analysis : Analyze your data, including appropriate controls (e.g., vehicle-treated cells).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Biological Activity Improper storage or handling leading to peptide degradation.Review the storage and handling protocols. Ensure the peptide was stored at the correct temperature and not subjected to repeated freeze-thaw cycles.
Incorrect peptide concentration.Verify your calculations and the dilution of your stock solution.
The peptide is not active in your specific assay system.Confirm from the literature that Leptin (93-105) human is expected to have activity in your chosen cell line and assay.
Inconsistent Results Between Experiments Variability in peptide solution preparation.Prepare a fresh stock solution and ensure accurate pipetting.
Inconsistent cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and culture conditions.
Repeated freeze-thaw cycles of the peptide stock.Use single-use aliquots of the reconstituted peptide.
Precipitation of Peptide in Solution Peptide is not fully soluble at the desired concentration in the chosen solvent.Try dissolving the peptide in a small amount of a different solvent (e.g., DMSO) before diluting with your aqueous buffer.
The pH of the solution is at the isoelectric point of the peptide.Adjust the pH of your buffer.

Visualizations

Leptin Signaling Pathways

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Receptor Leptin Receptor (Ob-Rb) JAK2 JAK2 Leptin_Receptor->JAK2 Activation Leptin Leptin (93-105) Leptin->Leptin_Receptor Binding STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK (ERK) JAK2->MAPK Activation Gene_Expression Gene Expression (e.g., POMC, SOCS3) STAT3->Gene_Expression Transcription Regulation Akt Akt PI3K->Akt Activation Akt->Gene_Expression Downstream Effects MAPK->Gene_Expression Downstream Effects

Caption: Overview of the primary signaling pathways activated by leptin.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start reconstitute Reconstitute Leptin (93-105) start->reconstitute treat Treat Cells with Peptide reconstitute->treat culture Culture and Seed Cells culture->treat incubate Incubate for a Defined Period treat->incubate assay Perform Endpoint Assay (e.g., MTT, ELISA) incubate->assay analyze Data Collection and Analysis assay->analyze end End analyze->end

Caption: General workflow for in vitro experiments using Leptin (93-105).

References

Technical Support Center: Troubleshooting Human Leptin (93-105) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for human Leptin (93-105) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may face during your Leptin (93-105) bioassay, presented in a question-and-answer format.

Issue 1: High Background

  • Question: Why am I observing high absorbance values in my blank or zero standard wells?

    • Possible Causes & Solutions:

      • Insufficient Washing: Inadequate washing is a frequent cause of high background. Ensure that you are performing the recommended number of washes with the appropriate volume of wash buffer. If washing manually, ensure complete aspiration of the wash buffer after each step.

      • Contaminated Reagents: Substrate solution or wash buffer may be contaminated. Use fresh, sterile reagents. Never pour unused reagents back into the stock bottle.

      • Improper Plate Sealing: During incubations, wells can dry out if not sealed properly, leading to non-specific binding. Use a new plate sealer for each incubation step.

      • Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation times and temperatures can increase background signal. Adhere strictly to the protocol's instructions.

      • High Antibody Concentration: The concentration of the detection antibody may be too high. Consider titrating the antibody to find the optimal concentration.

Issue 2: Low or No Signal

  • Question: My standard curve is flat, or my samples are showing very low absorbance values. What could be the cause?

    • Possible Causes & Solutions:

      • Inactive Reagents: Reagents, particularly the enzyme conjugate (e.g., HRP) or the substrate, may have lost activity due to improper storage or being past their expiration date. Store all reagents as recommended and do not use expired components.

      • Incorrect Reagent Preparation: Ensure all reagents, including standards and buffers, are prepared correctly and at the right concentrations. Lyophilized standards must be fully reconstituted.

      • Insufficient Incubation Times: Shortened incubation periods can lead to incomplete reactions. Follow the protocol's recommended incubation times.

      • Sample Degradation: Leptin in samples can degrade if not stored properly. It is recommended to store samples at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

      • Stop Solution Not Added: The stop solution is necessary to halt the enzymatic reaction at its optimal point. Ensure it is added to each well before reading the plate.

Issue 3: Poor Standard Curve

  • Question: My standard curve is not linear or has a low R-squared value. How can I improve it?

    • Possible Causes & Solutions:

      • Pipetting Errors: Inaccurate pipetting, especially during the creation of the standard dilution series, is a common cause of a poor standard curve. Use calibrated pipettes and new tips for each standard.

      • Improper Standard Reconstitution: Ensure the lyophilized standard is completely dissolved and mixed gently but thoroughly.

      • Incorrect Dilution Series: Double-check the calculations and dilutions for your standard curve.

      • Plate Reader Settings: Ensure the microplate reader is set to the correct wavelength for absorbance reading (typically 450 nm for TMB substrates).

      • Temperature Effects: Variations in temperature across the plate during incubation can affect results. Ensure the plate is incubated in a stable temperature environment.

Issue 4: High Coefficient of Variation (CV%)

  • Question: I am seeing high variability between my duplicate or replicate wells. What are the likely reasons?

    • Possible Causes & Solutions:

      • Inconsistent Pipetting: Variability in the volume of reagents or samples added to each well will lead to high CVs. Pay close attention to your pipetting technique.

      • Inadequate Mixing: Ensure thorough mixing of samples and reagents in the wells, unless otherwise instructed by the protocol.

      • Plate Washing Inconsistency: Uneven washing across the plate can result in high variability. Automated plate washers can improve consistency. If washing manually, be meticulous with each step.

      • Edge Effects: Wells on the outer edges of the plate can be more susceptible to temperature fluctuations. To minimize this, you can avoid using the outermost wells for standards and samples or incubate the plate in a temperature-controlled chamber.

Quantitative Data Summary

The following tables summarize typical performance characteristics for human leptin ELISAs. Note that these values are primarily based on assays for the full-length human leptin protein, as specific quantitative data for Leptin (93-105) fragment bioassays is not widely available. These should be used as a general guide, and it is crucial to validate the performance of your specific assay.

Table 1: Typical Human Leptin ELISA Performance

ParameterTypical ValueSource
Sensitivity (Lower Limit of Detection) 0.058 ng/mL - 7.8 pg/mL[2][3]
Standard Curve Range 0.156 - 10 ng/mL[2]
Intra-Assay Precision (CV%) < 10%[2][4]
Inter-Assay Precision (CV%) < 12%[2][4]

Table 2: Sample Recovery in Human Leptin ELISA

Sample MatrixRecovery Range (%)Average Recovery (%)Source
Serum (n=5) 83 - 9893[4]
EDTA Plasma (n=5) 81 - 9889[2]
Heparin Plasma (n=5) 89 - 10295[2]

Experimental Protocols

Below is a generalized protocol for a sandwich ELISA, which is a common format for peptide bioassays. Always refer to the specific manual provided with your Leptin (93-105) assay kit for detailed instructions.

General Sandwich ELISA Protocol

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Plate Preparation: If applicable, wash the pre-coated microplate with wash buffer.

  • Add Standards and Samples: Pipette standards and samples into the appropriate wells in duplicate.

  • Incubation 1: Add the detection antibody to the wells. Seal the plate and incubate as directed (e.g., 90 minutes at 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer.

  • Incubation 2: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well. Seal the plate and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark.

  • Stop Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.

  • Read Plate: Measure the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the average absorbance for each set of standards and samples. Plot the standard curve and determine the concentration of Leptin (93-105) in your samples.

Visualizations

Leptin Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by full-length leptin. While the specific signaling of the Leptin (93-105) fragment is still under investigation, it is hypothesized to interact with leptin receptors and may influence similar downstream pathways. One study suggests that the Leptin (93-105) fragment can enhance the secretory activity of the adrenal cortex, indicating it has biological activity.

Leptin_Signaling Leptin Leptin LeptinR Leptin Receptor (Ob-R) Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates Nucleus Nucleus STAT3->Nucleus Translocates to Akt Akt PI3K->Akt Activates Metabolic_Effects Metabolic Effects (Appetite, Energy Expenditure) Akt->Metabolic_Effects GeneExpression Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExpression Regulates GeneExpression->Metabolic_Effects Troubleshooting_Workflow Start Assay Problem Identified Problem_Type What is the issue? Start->Problem_Type High_BG High Background Problem_Type->High_BG High Absorbance in Blanks Low_Signal Low/No Signal Problem_Type->Low_Signal Low Absorbance Overall Poor_Curve Poor Standard Curve Problem_Type->Poor_Curve Non-linear Curve High_CV High CV% Problem_Type->High_CV High Replicate Variability Check_Wash Check Washing Procedure High_BG->Check_Wash Check_Reagents Check Reagent Contamination/Expiration High_BG->Check_Reagents Check_Incubation Check Incubation Times/Temperatures High_BG->Check_Incubation Low_Signal->Check_Reagents Check_Pipetting Check Pipetting Technique Low_Signal->Check_Pipetting Low_Signal->Check_Incubation Poor_Curve->Check_Pipetting Poor_Curve->Check_Incubation Check_Std_Prep Check Standard Preparation Poor_Curve->Check_Std_Prep High_CV->Check_Wash High_CV->Check_Pipetting Check_Mixing Check Well Mixing High_CV->Check_Mixing

References

minimizing off-target effects of Leptin (93-105) human

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the human Leptin fragment (93-105). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this peptide in their experiments while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) human and what is its expected function?

A1: Leptin (93-105) is a peptide fragment corresponding to amino acids 93 to 105 of the full-length 167-amino acid human leptin hormone.[1][2] Full-length leptin is primarily produced by adipose tissue and plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function by acting on receptors in the central nervous system.[3][4][5] The specific biological activity of the (93-105) fragment itself is a subject of investigation. Research on the full leptin protein suggests that the C-terminus, distal to residue 105, is important for its primary activity.[6][7] Therefore, researchers should carefully characterize the activity of the (93-105) fragment in their specific experimental system.

Q2: My experimental results are inconsistent. What are the common causes?

A2: Inconsistent results when working with peptides like Leptin (93-105) can stem from several factors:

  • Peptide Solubility and Aggregation: Peptides can be difficult to dissolve or may aggregate over time, leading to variable effective concentrations.

  • Non-Specific Binding (NSB): Peptides are known to adsorb to various surfaces, such as plastic tubes and pipette tips, which can significantly lower the actual concentration in your assay.[8][9]

  • Off-Target Binding: The peptide may interact with other proteins or receptors in your system in a non-specific manner, leading to unexpected biological effects.

  • Cell Line Variability: Different cell lines, or even the same cell line at different passages, can exhibit varied responses.

  • Dose-Response Relationship: The effects of leptin and its fragments can be highly dose-dependent, with high concentrations potentially leading to receptor desensitization or off-target effects.[10][11]

Q3: I am observing cellular effects at concentrations that are higher than expected. How can I determine if these are off-target effects?

A3: Distinguishing on-target from off-target effects is critical. High-concentration effects may indicate non-specific interactions. To investigate this, consider the following:

  • Use a Scrambled Peptide Control: Synthesize a peptide with the same amino acid composition as Leptin (93-105) but in a randomized sequence. This control should be inactive if the observed effect is sequence-specific.

  • Competitive Binding Assays: If a specific receptor is hypothesized, use a known ligand for that receptor to see if it can compete with and block the effects of your peptide.

  • Dose-Response Curve Analysis: A specific, on-target effect will typically show a sigmoidal dose-response curve that plateaus at higher concentrations. Off-target effects may show a more linear, non-saturable response.

  • Knockdown/Knockout Models: Use cell lines or animal models where the putative target receptor has been knocked down or knocked out. The effect should be abolished in these models if it is on-target.

Troubleshooting Guide: Minimizing Off-Target Effects

Off-target effects often manifest as non-specific binding (NSB) to experimental materials or unintended biological interactions. The following guide provides strategies to mitigate these issues.

Issue 1: Poor reproducibility and loss of peptide due to non-specific binding.

Peptides can adhere to surfaces, leading to a decrease in the effective concentration and poor reproducibility.[8]

Solution:

  • Material Selection: Use low-adsorption polypropylene (B1209903) or siliconized tubes and pipette tips. Avoid glass where possible, as its negatively charged surface can attract positively charged peptides.[8]

  • Buffer Optimization: Modify your experimental buffer to reduce interactions. Common strategies are summarized in the table below.[12][13]

  • Use of Blocking Agents: Add carrier proteins or detergents to your buffer to block non-specific binding sites on surfaces and reduce hydrophobic interactions.[12][13]

Table 1: Buffer Optimization Strategies to Reduce Non-Specific Binding

StrategyMechanismRecommended ConcentrationConsiderations
Adjust Buffer pH Modifies the charge of the peptide and surfaces to reduce ionic interactions.[12]Match pH to the isoelectric point of the peptide.May alter peptide conformation or biological activity.
Increase Salt Concentration Shields charged interactions between the peptide and surfaces.[12][13]150-500 mM NaClHigh salt concentrations can affect cell viability or interfere with downstream assays like mass spectrometry.
Add a Blocking Protein BSA or casein acts as a carrier protein, saturating non-specific binding sites on surfaces.[13]0.1% - 1% (w/v) BSACan interfere with protein quantification assays and may not be suitable for all cell-based experiments.
Add a Non-ionic Surfactant Detergents like Tween-20 or Triton X-100 disrupt hydrophobic interactions.[8][13]0.01% - 0.05% (v/v) Tween-20May affect cell membrane integrity at higher concentrations and can suppress ionization in mass spectrometry.[8]
Issue 2: Unexpected biological responses suggesting off-target pathway activation.

The peptide may be interacting with unintended receptors or signaling molecules.

Solution:

  • Titrate Peptide Concentration: Determine the lowest effective concentration that produces the desired on-target effect. The biological dose-response for leptin's primary functions occurs within a relatively narrow range, and higher levels can be ineffective or lead to resistance.[10]

  • Control Experiments: Always include appropriate negative controls, such as a vehicle control and a scrambled peptide control, to ensure the observed effect is specific to the Leptin (93-105) sequence.

  • Pathway-Specific Inhibitors: Use well-characterized inhibitors for known signaling pathways to dissect the mechanism of action. If an unexpected inhibitor blocks the effect of your peptide, it may indicate an off-target interaction.

Experimental Protocols

Protocol 1: General Peptide Reconstitution and Handling

This protocol provides a general guideline for reconstituting and storing Leptin (93-105) to ensure stability and minimize variability.

  • Pre-Experiment Preparation:

    • Before opening, centrifuge the vial at >10,000 x g for 20-30 seconds to ensure the lyophilized peptide is at the bottom.

    • Use sterile, low-adsorption polypropylene vials and pipette tips.

  • Reconstitution:

    • Consult the manufacturer's datasheet for recommended solvents. For many peptides, sterile, nuclease-free water or a buffer like PBS is appropriate.

    • If solubility is an issue, a small amount of a solvent like DMSO or DMF can be used before diluting with the aqueous buffer. Note: Ensure final solvent concentration is compatible with your experimental system (e.g., <0.1% DMSO for most cell cultures).

    • Prepare a concentrated stock solution (e.g., 1 mM). Gently vortex or sonicate to dissolve.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[1] Once an aliquot is thawed, keep it on ice and use it promptly.

Protocol 2: In Vitro Assay for Assessing Off-Target Binding

This workflow outlines a basic approach to identify and minimize non-specific binding in a cell-based assay.

  • Plate Preparation:

    • Coat wells of a microplate with your substrate or cells as per your standard protocol.

    • Prepare a set of empty wells (no cells/substrate) to measure binding to the plate surface.

  • Blocking Step:

    • Prepare assay buffers with and without different blocking agents (e.g., 1% BSA, 0.05% Tween-20).

    • Incubate all wells (including empty and cell-containing wells) with the various blocking buffers for 1-2 hours at room temperature.

  • Peptide Incubation:

    • Prepare serial dilutions of Leptin (93-105) in each of the tested assay buffers.

    • Add the peptide solutions to the wells and incubate for the desired time. Include a "no peptide" control for each buffer condition.

  • Detection and Analysis:

    • Wash the wells extensively with the corresponding assay buffer to remove unbound peptide.

    • Detect the bound peptide using an appropriate method (e.g., antibody-based detection like ELISA, or by using a labeled version of the peptide).

    • Compare the signal from cell-containing wells to empty wells. A high signal in empty wells indicates significant binding to the plastic. Compare the signal across different buffer conditions to identify the one that minimizes this non-specific binding.

Visualizations

Signaling Pathways of Full-Length Leptin

The biological effects of full-length leptin are mediated through its receptor (LepR), which activates several downstream signaling cascades. While the specific signaling of the (93-105) fragment is under investigation, understanding the pathways of the parent molecule provides a crucial frame of reference. The primary pathways include JAK2/STAT3, PI3K/Akt, and MAPK/ERK.[4][14][15]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LepR Leptin Receptor (LepR) JAK2 JAK2 LepR->JAK2 Activation Leptin Leptin Leptin->LepR Binding & Dimerization STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K ERK ERK1/2 JAK2->ERK pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Transcription Gene Transcription (e.g., POMC, SOCS3) pSTAT3->Transcription Akt Akt/PKB PI3K->Akt Akt->Transcription ERK->Transcription Energy_Homeostasis Energy Homeostasis Transcription->Energy_Homeostasis Metabolism Metabolism Transcription->Metabolism Neuroendocrine Neuroendocrine Function Transcription->Neuroendocrine Experimental_Workflow start Start: Observe Biological Effect of Leptin (93-105) dose_response 1. Establish Dose-Response Curve start->dose_response controls 2. Perform Control Experiments dose_response->controls scrambled Scrambled Peptide Control controls->scrambled vehicle Vehicle Control controls->vehicle specificity Is the effect specific and saturable? controls->specificity pathway 3. Investigate Signaling Pathway specificity->pathway Yes off_target Conclusion: Potential Off-Target Effect (Re-evaluate hypothesis) specificity->off_target No inhibitors Use Pathway-Specific Inhibitors pathway->inhibitors knockdown Use Receptor Knockdown/out Model pathway->knockdown on_target Conclusion: On-Target Effect inhibitors->on_target knockdown->on_target

References

Technical Support Center: Synthetic Human Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using synthetic human Leptin (93-105). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is synthetic human Leptin (93-105)?

A1: Synthetic human Leptin (93-105) is a peptide fragment corresponding to the amino acid sequence 93-105 of the full-length human leptin protein.[1][2] The sequence is H-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-OH (NVIQISNDLENLR).[3] Leptin is a 167-amino acid hormone primarily produced by adipose tissue that plays a key role in regulating energy balance and metabolism.[2] The 93-105 fragment is part of what is known as binding site II of the leptin molecule, which is crucial for high-affinity binding to the leptin receptor.[4][5]

Q2: What is the expected purity of research-grade synthetic Leptin (93-105)?

A2: For most research applications, the purity of synthetic Leptin (93-105), as determined by High-Performance Liquid Chromatography (HPLC), should be ≥95%.[1] Higher purity levels (e.g., >98%) may be required for more sensitive applications. The certificate of analysis (CoA) provided by the manufacturer should always be consulted for lot-specific purity data.

Q3: How should I store and handle lyophilized Leptin (93-105) powder?

A3: Lyophilized Leptin (93-105) should be stored at -20°C or colder for long-term stability.[3] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.

Q4: How do I correctly reconstitute the lyophilized peptide?

A4: Reconstitution can be challenging. The recommended approach is to first create a concentrated stock solution before diluting to the final experimental concentration. Based on its amino acid composition, Leptin (93-105) has a net negative charge. Therefore, if it does not dissolve in sterile distilled water, a small amount of a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) can be used to aid dissolution, followed by dilution with your experimental buffer. Always test the solubility of a small amount of the peptide first.

Q5: What are the potential biological activities of the Leptin (93-105) fragment?

A5: While the full-length leptin protein has a wide range of functions, research on the 93-105 fragment has indicated specific activities. In vivo studies in rats have shown that this fragment can increase plasma levels of aldosterone (B195564) and corticosterone (B1669441).[6] Additionally, it has been suggested to have an insulin (B600854) anti-secretagogue effect, meaning it may inhibit insulin secretion.[7] Its role as part of the receptor binding site suggests it is primarily used in research to study leptin-receptor interactions.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Biological Activity 1. Peptide Degradation: Improper storage (moisture, temperature fluctuations). 2. Incomplete Solubilization: Peptide is not fully dissolved in the assay buffer. 3. Incorrect Peptide Conformation: The linear peptide is not in its biologically active form. 4. Low Purity: Presence of interfering impurities from synthesis.1. Review storage procedures. Always store at -20°C or colder and protect from moisture. 2. Confirm complete dissolution. The solution should be clear and free of particulates. Re-evaluate your solubilization protocol (see Q4 in FAQs). 3. While this fragment is short, ensure assay conditions (pH, salt concentration) are optimal. 4. Re-check the Certificate of Analysis (CoA) for purity. If purity is low, consider re-purification or obtaining a higher-purity batch.
Difficulty Dissolving the Peptide 1. Hydrophobicity/Charge: The amino acid sequence has specific solubility characteristics. 2. Aggregation: The peptide is forming insoluble aggregates. 3. Incorrect Solvent: The chosen solvent is not appropriate for the peptide's properties.1. Calculate the net charge of the peptide. Leptin (93-105) is acidic. Use a dilute basic buffer to aid dissolution. 2. Gentle sonication can help break up aggregates. 3. Start with sterile, distilled water. If that fails, use a small amount of 0.1 M ammonium bicarbonate. For highly hydrophobic peptides (not the case here), a small amount of an organic solvent like DMSO or DMF might be necessary, but check for compatibility with your assay.
Inconsistent Experimental Results 1. Peptide Concentration Inaccuracy: Errors in weighing or reconstitution. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can degrade the peptide. 3. Contamination: Bacterial or chemical contamination of the peptide solution.1. Use a calibrated microbalance. Perform amino acid analysis (AAA) for precise quantification of the peptide stock. 2. Aliquot the stock solution upon initial reconstitution to minimize freeze-thaw cycles. 3. Use sterile solvents and pipette tips for reconstitution and handling. Filter-sterilize the final solution if appropriate for your application.
Unexpected Peaks in HPLC Analysis 1. Synthesis-Related Impurities: Deletion sequences, truncated peptides, or protecting group remnants. 2. Peptide Oxidation: Oxidation of susceptible amino acid residues. 3. Aggregation: Formation of dimers or larger aggregates.1. These are common in synthetic peptides. Use Mass Spectrometry to identify the mass of the impurity peaks and compare them to expected side products. 2. Use oxygen-free solvents for reconstitution if oxidation is suspected. 3. Aggregates may appear as broad or late-eluting peaks. Analyze under different solvent conditions.

Quality Control Data Summary

The following tables summarize typical quality control specifications for research-grade synthetic Leptin (93-105).

Table 1: Physicochemical Properties

Property Value
Amino Acid Sequence NVIQISNDLENLR
Molecular Formula C₆₄H₁₁₀N₂₀O₂₃
Molecular Weight (Avg.) 1527.7 g/mol

| CAS Number | 200436-43-7 |

Table 2: Standard Quality Control Specifications

Analysis Method Specification Purpose
Reverse-Phase HPLC Purity ≥ 95% Quantifies the percentage of the correct full-length peptide relative to impurities.
Mass Spectrometry (MS) Observed mass must match the calculated theoretical mass (± 0.5 Da) Confirms the identity and molecular integrity of the peptide.
Amino Acid Analysis (AAA) Amino acid ratios consistent with the theoretical composition (± 10%) Provides accurate peptide quantification and confirms amino acid composition.
Appearance White lyophilized powder Visual inspection for quality.

| Solubility | Soluble in specified solvent | Confirms the peptide can be properly prepared for experiments. |

Experimental Protocols

Protocol 1: Purity and Identity Verification by RP-HPLC and Mass Spectrometry

This workflow confirms that the correct peptide was synthesized and meets the required purity level.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Reconstitute Leptin (93-105) in 0.1% Formic Acid in Water to 1 mg/mL prep2 Dilute to 0.1 mg/mL with Mobile Phase A prep1->prep2 lcms Inject sample onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) prep2->lcms hplc Run HPLC gradient (5-60% Acetonitrile in 0.1% Formic Acid) lcms->hplc ms Analyze eluent by ESI-MS hplc->ms data1 Integrate HPLC chromatogram at ~214 nm to determine purity ms->data1 data2 Deconvolute mass spectrum to determine observed molecular weight ms->data2 data3 Compare observed vs. theoretical mass (1527.7 Da) data2->data3

Caption: Workflow for peptide identity and purity analysis by LC-MS.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Leptin (93-105) at 1 mg/mL in an aqueous solvent (e.g., 0.1% formic acid or trifluoroacetic acid in water).

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase conditions (Mobile Phase A).

  • HPLC-MS System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Purity: Integrate the peak areas from the UV chromatogram (214 nm). Purity (%) = (Area of main peak / Total area of all peaks) x 100.

    • Identity: Deconvolute the mass spectrum obtained for the main peak to determine the experimental molecular weight. Compare this to the theoretical mass of Leptin (93-105), which is 1527.7 Da.

Protocol 2: Peptide Quantification by Amino Acid Analysis (AAA)

AAA is the gold standard for accurately determining peptide concentration.

Methodology:

  • Hydrolysis:

    • An accurately measured aliquot of the peptide stock solution is placed in a hydrolysis tube and dried under vacuum.

    • The peptide is hydrolyzed into its constituent amino acids using 6 M HCl in the vapor phase at 110°C for 24 hours. This process breaks all peptide bonds.

  • Derivatization:

    • The hydrolyzed amino acids are dried to remove the acid.

    • The free amino acids are then derivatized, often with phenyl isothiocyanate (PITC) or other reagents, to make them detectable by UV or fluorescence.

  • Chromatographic Separation:

    • The derivatized amino acids are separated using reversed-phase HPLC.

  • Quantification:

    • The amount of each amino acid is quantified by comparing its peak area to that of a known standard.

    • The total peptide concentration is calculated based on the quantities of stable amino acids (e.g., Leu, Val, Ile) whose recovery after hydrolysis is predictable and complete.

Protocol 3: In Vitro Biological Activity Assay - Steroidogenesis in Adrenal Cells

Based on published data showing Leptin (93-105) can stimulate corticosterone secretion, a cell-based assay using an adrenal cell line (e.g., Y-1 or H295R) can be used to verify biological activity.[6]

bioassay_workflow cluster_cell_prep Cell Culture cluster_treatment Peptide Treatment cluster_analysis Analysis cell1 Seed adrenal cells (e.g., Y-1) in a 24-well plate cell2 Culture until ~80% confluent cell1->cell2 treat2 Wash cells and replace with serum-free media containing peptide cell2->treat2 treat1 Prepare serial dilutions of Leptin (93-105) and a vehicle control treat1->treat2 treat3 Incubate for a defined period (e.g., 24 hours) treat2->treat3 analysis1 Collect cell culture supernatant treat3->analysis1 analysis2 Measure corticosterone concentration using a commercial ELISA kit analysis1->analysis2 analysis3 Plot dose-response curve (Corticosterone vs. Peptide Conc.) analysis2->analysis3

Caption: Workflow for a cell-based bioactivity assay.

Methodology:

  • Cell Culture: Plate a suitable adrenal cell line (e.g., mouse Y-1) in a multi-well plate and culture until they reach approximately 80% confluency.

  • Peptide Treatment:

    • Prepare a range of concentrations of Leptin (93-105) in serum-free culture medium. Include a vehicle-only control (medium without peptide).

    • Wash the cells with PBS and replace the medium with the prepared peptide solutions.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Endpoint Measurement:

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of corticosterone in the supernatant using a commercially available Corticosterone ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Plot the measured corticosterone concentration against the concentration of Leptin (93-105) to generate a dose-response curve. A positive result is indicated by a dose-dependent increase in corticosterone secretion compared to the vehicle control.

Leptin Signaling Overview

While the direct signaling pathway activated by the 93-105 fragment alone is not fully characterized, it is part of the full leptin molecule that activates several major intracellular signaling cascades upon binding to the long-form leptin receptor (Ob-Rb). Understanding these pathways is critical for designing functional assays.

leptin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_stat JAK/STAT Pathway cluster_pi3k PI3K Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus Leptin Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb Binding JAK2 JAK2 ObRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylates IRS IRS JAK2->IRS SHP2 SHP2 JAK2->SHP2 pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Expression (e.g., POMC, SOCS3) pSTAT3->Gene Transcription Regulation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->Gene Metabolic Control Grb2 Grb2 SHP2->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK ERK/MAPK Ras->MAPK MAPK->Gene Cell Growth & Differentiation

Caption: Major signaling pathways activated by full-length leptin.

References

Technical Support Center: Interpreting Unexpected Data in Leptin (93-105) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the leptin fragment (93-105). Unexpected or inconsistent data can be a significant challenge in experimental biology. This guide aims to address common issues encountered during in vitro and in vivo studies of Leptin (93-105).

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) and what is its expected biological activity?

A1: Leptin (93-105) is a peptide fragment derived from the full-length human leptin protein, corresponding to amino acids 93 to 105.[1][2][3][4][5] While full-length leptin is a 167-amino acid hormone primarily involved in regulating energy balance, appetite, and metabolism,[6][7] the specific functions of its fragments are an active area of research. Studies have shown that Leptin (93-105) can exert biological effects, such as modulating corticosterone (B1669441) secretion and cell proliferation in cultured rat adrenocortical cells.[8][9] Notably, it has been observed to have a dose-dependent biphasic effect, causing stimulation at lower concentrations and inhibition at higher concentrations.[8]

Q2: We are observing a biphasic dose-response curve with Leptin (93-105). Is this expected?

A2: Yes, a biphasic or U-shaped dose-response curve is a documented phenomenon for Leptin (93-105) in certain experimental systems. For example, in studies on cultured rat adrenocortical cells, Leptin (93-105) stimulated corticosterone secretion at a concentration of 10⁻⁸ M but inhibited it at 10⁻⁶ M.[8] This type of response can be attributed to several factors, including the engagement of different receptor subtypes or signaling pathways at varying ligand concentrations, receptor desensitization at high concentrations, or the presence of feedback loops. When interpreting your data, it is crucial to test a wide range of concentrations to fully characterize the dose-response relationship.

Q3: We are not observing any effect of Leptin (93-105) in our cell-based assay. What are the possible reasons?

A3: A lack of response to Leptin (93-105) could be due to several factors:

  • Cell Type and Receptor Expression: The target cells may not express the appropriate leptin receptor (Ob-R) isoforms (Ob-Ra or Ob-Rb) necessary to mediate a response.[8] It is recommended to confirm receptor expression using techniques like RT-PCR, western blotting, or immunofluorescence.

  • Peptide Integrity and Handling: Ensure the Leptin (93-105) peptide is of high purity and has been stored and handled correctly to prevent degradation.[1] Stock solutions should be stored at -80°C for long-term use and at -20°C for shorter periods, protected from moisture and light.[1]

  • Experimental Conditions: The incubation time, cell density, and serum concentration in the culture medium can all influence the cellular response. Optimize these parameters for your specific assay.

  • Readout Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by the peptide fragment. Consider using more sensitive downstream readouts, such as phosphorylation of signaling proteins like STAT3.

Q4: Can Leptin (93-105) interact with the same signaling pathways as full-length leptin?

A4: While specific signaling studies for Leptin (93-105) are not extensively detailed in the provided search results, it is plausible that it may modulate some of the same pathways as full-length leptin, given that it is a fragment of the native hormone. Full-length leptin binding to its receptor (LepRb) activates several intracellular signaling cascades, including the JAK2/STAT3, MAPK/ERK, and PI3K pathways.[6][10][11] When troubleshooting, it is reasonable to investigate the activation state of key proteins in these pathways (e.g., p-STAT3, p-ERK) in response to Leptin (93-105) treatment.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Immunoassays (ELISA)

High variability in ELISA or other immunoassay results can obscure real effects.

Possible Cause Troubleshooting Step
Improper Pipetting Technique Ensure proper calibration of pipettes. Use fresh tips for each standard, sample, and reagent. When adding reagents, avoid touching the sides of the wells.[12][13]
Inadequate Washing Ensure all wells are completely filled and emptied during each wash step. Increase the number of washes or the soak time.[12][13]
Plate Stacking/Uneven Temperature Avoid stacking plates during incubation to ensure even temperature distribution across all wells.[12] All reagents and samples should be brought to room temperature before starting the assay.[12]
Contaminated Reagents Use sterile technique when preparing and handling all reagents. Ensure substrate solutions are colorless before use and protected from light.[13]
Issue 2: Unexpected Inhibitory Effects at High Concentrations

Observing inhibition where stimulation was expected, particularly at higher doses of Leptin (93-105).

Possible Cause Troubleshooting Step
Biphasic Dose-Response As noted in the FAQs, this may be an intrinsic property of the peptide in your system.[8] Expand the dose range to include several lower concentrations to fully define the stimulatory and inhibitory phases.
Receptor Downregulation/Desensitization High concentrations of a ligand can sometimes lead to the internalization and degradation of its receptor, or the activation of negative feedback loops (e.g., SOCS3 induction for the leptin receptor).[7][10] Perform time-course experiments to see if the inhibitory effect emerges after prolonged exposure.
Peptide Aggregation At high concentrations, peptides can sometimes aggregate, which may alter their biological activity or lead to non-specific effects. Check the solubility of the peptide in your assay medium at the highest concentration used.
Off-Target Effects High concentrations of any molecule can lead to off-target effects. Consider using a scrambled peptide control with the same amino acid composition but a randomized sequence to test for non-specific activity.

Quantitative Data Summary

The following table summarizes the reported effects of Leptin (93-105) and other leptin fragments from a study on cultured rat adrenocortical cells.

Peptide FragmentConcentrationEffect on Corticosterone SecretionEffect on Cell ProliferationReference
Leptin (93-105) 10⁻⁸ MStimulationProliferogenic[8]
10⁻⁶ MInhibitionAntiproliferogenic[8]
Native Leptin 10⁻⁸ M & 10⁻⁶ MStimulationInhibition[8]
Leptin (116-130) 10⁻⁸ M & 10⁻⁶ MIneffectiveIneffective[8]
Leptin (150-167) 10⁻⁸ M & 10⁻⁶ MStimulationProliferogenic (10⁻⁸ M), Antiproliferogenic (10⁻⁶ M)[8]
Leptin (26-39) 10⁻⁸ M & 10⁻⁶ MStimulationEnhanced Proliferation[8]
Leptin (22-56) 10⁻⁸ M & 10⁻⁶ MInhibitionIneffective[8]
Leptin (138-167) 10⁻⁸ M & 10⁻⁶ MInhibitionIneffective[8]

Experimental Protocols

Protocol 1: In Vitro Corticosterone Secretion Assay

This protocol is a generalized procedure based on methodologies for studying the effects of peptides on adrenocortical cells.

  • Cell Culture: Plate rat adrenocortical cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture for 24-48 hours in DMEM supplemented with 10% FBS.

  • Peptide Preparation: Reconstitute lyophilized Leptin (93-105) in sterile, nuclease-free water to create a 1 mM stock solution. Further dilute in serum-free DMEM to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.

  • Cell Treatment:

    • Wash cells once with pre-warmed PBS.

    • Replace culture medium with serum-free DMEM containing the various concentrations of Leptin (93-105).

    • Include a vehicle control (serum-free DMEM only) and a positive control (e.g., 10⁻⁸ M ACTH).

    • Incubate for the desired period (e.g., 24, 48, or 96 hours).[8]

  • Sample Collection: Collect the supernatant from each well and store at -20°C until analysis.

  • Corticosterone Measurement: Quantify the corticosterone concentration in the supernatant using a commercially available Corticosterone ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize corticosterone concentrations to the cell number or total protein content in each well. Plot the dose-response curve.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol outlines a general method to assess the activation of a key leptin signaling pathway.

  • Cell Culture and Starvation: Plate cells (e.g., hypothalamic neurons or a cell line expressing Ob-Rb) in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Cell Treatment: Treat cells with Leptin (93-105) at various concentrations (e.g., 10⁻⁹ M, 10⁻⁷ M) for a short duration (e.g., 15, 30, 60 minutes). Include a vehicle control and a positive control (e.g., 10 nM full-length leptin).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the membrane with an antibody for total STAT3 to normalize the phospho-STAT3 signal. Quantify band intensities using densitometry software.

Visualizations

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb Leptin Receptor (Ob-Rb) Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 Dimerization & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates PI3K PI3K pJAK2->PI3K Activates MAPK_ERK MAPK/ERK Pathway pJAK2->MAPK_ERK Activates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SOCS3 SOCS3 SOCS3->pJAK2 Inhibits Gene_Expression Gene Expression (e.g., POMC, SOCS3) pSTAT3_dimer->Gene_Expression Transcription Gene_Expression->SOCS3 Upregulates

Caption: Simplified Leptin Receptor (LepRb) signaling cascade.

Experimental_Workflow Start Start Peptide_Prep Prepare Leptin (93-105) Stock and Dilutions Start->Peptide_Prep Cell_Culture Culture Target Cells (e.g., Adrenocortical, Neuronal) Peptide_Prep->Cell_Culture Treatment Treat Cells with Peptide (Dose-Response & Time-Course) Cell_Culture->Treatment Data_Collection Collect Supernatant or Prepare Cell Lysates Treatment->Data_Collection Assay Perform Assay (e.g., ELISA, Western Blot) Data_Collection->Assay Data_Analysis Analyze and Plot Data Assay->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation End End Interpretation->End

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Tree Start Unexpected Data? No_Effect No Effect Observed? Start->No_Effect Yes Biphasic Biphasic or Inhibitory Effect? Start->Biphasic No Check_Receptors Verify Receptor Expression (e.g., RT-PCR, WB) No_Effect->Check_Receptors Yes Expand_Dose_Range Expand Dose Range (Lower Concentrations) Biphasic->Expand_Dose_Range Yes Check_Peptide Confirm Peptide Integrity and Concentration Check_Receptors->Check_Peptide Optimize_Assay Optimize Assay Conditions (Time, Cell Density) Check_Peptide->Optimize_Assay Time_Course Perform Time-Course Experiment Expand_Dose_Range->Time_Course Scrambled_Control Use Scrambled Peptide Control Time_Course->Scrambled_Control

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using the synthetic peptide Leptin (93-105). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during experiments with Leptin (93-105).

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

You observe that a new batch of Leptin (93-105) exhibits a different level of biological activity compared to previous batches in your assays.

Troubleshooting Workflow:

start Start: Inconsistent Bioactivity Observed qc_check Step 1: Verify Peptide Quality of New Batch start->qc_check handling_check Step 2: Review Peptide Handling & Storage qc_check->handling_check Peptide Quality Meets Specs conclusion Conclusion: Identify Source of Variability qc_check->conclusion Peptide Quality Out of Spec (Contact Manufacturer) assay_check Step 3: Evaluate Assay Parameters handling_check->assay_check Handling & Storage Correct handling_check->conclusion Improper Handling Identified (Implement Corrective Actions) bioactivity_assay Step 4: Perform Head-to-Head Bioactivity Assay assay_check->bioactivity_assay Assay Parameters Consistent assay_check->conclusion Assay Inconsistency Identified (Re-standardize Assay) bioactivity_assay->conclusion Batch-to-Batch Variability Confirmed (Normalize Concentration Based on Activity)

Caption: Troubleshooting workflow for inconsistent bioactivity.

Step-by-Step Guidance:

  • Verify Peptide Quality:

    • Question: Have you confirmed the identity and purity of the new batch of Leptin (93-105)?

    • Action: Review the Certificate of Analysis (CofA) for the new batch. Pay close attention to the purity determined by High-Performance Liquid Chromatography (HPLC) and the molecular weight confirmed by Mass Spectrometry (MS). Compare these values to the specifications of previous, well-performing batches. If you have the capabilities, consider performing in-house quality control checks.

  • Review Peptide Handling and Storage:

    • Question: Was the new batch of peptide handled and stored correctly upon receipt and during use?

    • Action: Ensure that the lyophilized peptide was stored at -20°C in a desiccated environment.[1][2][3] Reconstituted peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[4] Confirm that the correct solvent was used for reconstitution and that the peptide was fully dissolved.

  • Evaluate Assay Parameters:

    • Question: Are all assay conditions, reagents, and cell lines consistent between experiments using different batches?

    • Action: Verify that the same cell line passage number, reagent lots, and experimental protocols were used. Inconsistent cell seeding densities or reagent preparation can lead to variability.[5]

  • Perform a Head-to-Head Bioactivity Assay:

    • Question: Have you directly compared the new batch to a previously validated, well-performing batch in the same experiment?

    • Action: Design an experiment to test the old and new batches of Leptin (93-105) side-by-side. This will help to definitively determine if the observed differences in activity are due to the peptide batch itself or other experimental variables.

Issue 2: Poor Peptide Solubility

You are having difficulty dissolving a new batch of Leptin (93-105).

Troubleshooting Steps:

  • Review the Certificate of Analysis (CofA): Check the salt form of the peptide (e.g., TFA salt). Trifluoroacetate (TFA) salts are common but can sometimes affect solubility and may be cytotoxic in certain cell-based assays.[6]

  • Use Appropriate Solvents: For peptides with a mix of hydrophobic and hydrophilic residues like Leptin (93-105), start by dissolving in a small amount of an organic solvent like DMSO or acetonitrile, then slowly add the aqueous buffer while vortexing.[6]

  • Sonication: If aggregates are present, gentle sonication can help to break them up and improve solubility.[6]

  • pH Adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer may improve dissolution.

Frequently Asked Questions (FAQs)

Quality Control & Purity

  • Q1: What is a typical acceptable purity for Leptin (93-105) for use in cell-based assays?

    • A1: For most research applications, a purity of >95% as determined by HPLC is recommended.[3][7] Some suppliers offer purities of ≥98%.[8][9]

  • Q2: What are common impurities found in synthetic peptides like Leptin (93-105)?

    • A2: Common impurities can include:

      • Deletion or insertion sequences: Peptides missing one or more amino acids or having an extra amino acid.[10][11]

      • Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis process.[10][11]

      • Products of side-chain reactions: For Leptin (93-105), which contains asparagine (Asn), deamidation to aspartic acid (Asp) is a potential modification.[12]

      • Oxidized peptides: Certain amino acids are prone to oxidation.[10]

      • Diastereomers: Racemization of amino acids during synthesis can lead to diastereomeric impurities.[10][11]

  • Q3: How can I verify the identity and purity of my Leptin (93-105) batch?

    • A3: The two primary methods are:

      • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the peptide.[13]

      • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, thereby verifying its identity.[13]

Handling & Storage

  • Q4: What are the recommended storage conditions for Leptin (93-105)?

    • A4: Lyophilized powder should be stored at -20°C.[1][2][3] Reconstituted solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.[5]

  • Q5: How should I reconstitute lyophilized Leptin (93-105)?

    • A5: The choice of solvent depends on the peptide's sequence. For a peptide like Leptin (93-105), a common starting point is to dissolve it in a small amount of a sterile organic solvent (e.g., DMSO) and then dilute it with a sterile aqueous buffer (e.g., PBS or cell culture medium).[6]

Bioactivity & Mechanism of Action

  • Q6: What is the expected biological activity of Leptin (93-105)?

    • A6: The full-length leptin protein is involved in regulating energy homeostasis.[14] While the specific activity of the (93-105) fragment is a subject of ongoing research, some studies on leptin fragments suggest they can have biological effects. For example, another leptin fragment, Leptin (116-130), has been shown to have neuroprotective effects and activate STAT3 and PI3-kinase signaling pathways.[15]

  • Q7: What signaling pathways might be activated by Leptin (93-105)?

    • A7: The full-length leptin protein signals through the leptin receptor (LepR), activating pathways such as JAK/STAT, PI3K, and MAPK.[16][17] Based on studies of other leptin fragments, it is plausible that Leptin (93-105) may also engage components of these pathways.

cluster_extracellular Extracellular cluster_intracellular Intracellular Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK JAK2->MAPK Activates GeneExpression Gene Expression (Energy Homeostasis) STAT3->GeneExpression PI3K->GeneExpression MAPK->GeneExpression

Caption: Simplified Leptin signaling pathway.

Data Presentation

Table 1: Recommended Quality Control Specifications for Leptin (93-105)

ParameterMethodRecommended Specification
PurityHPLC>95%
IdentityMass SpectrometryMolecular weight consistent with the theoretical mass (1527.7 g/mol )
AppearanceVisualWhite to off-white lyophilized powder
SolubilityVisualSoluble in recommended solvents

Experimental Protocols

Protocol 1: Quality Control of Leptin (93-105) by RP-HPLC

Objective: To determine the purity of a batch of Leptin (93-105).

Materials:

  • Leptin (93-105) sample

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Leptin (93-105) in Mobile Phase A.

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B

  • Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.

Protocol 2: Bioactivity Assay for Leptin (93-105) - STAT3 Phosphorylation

Objective: To assess the bioactivity of Leptin (93-105) by measuring the phosphorylation of STAT3 in a responsive cell line.

Materials:

  • Cell line expressing the leptin receptor (e.g., SH-SY5Y)

  • Leptin (93-105) batches to be tested

  • Cell culture medium and supplements

  • Lysis buffer

  • Phospho-STAT3 (Tyr705) and total STAT3 antibodies

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture: Plate cells and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Peptide Treatment: Treat cells with different concentrations of each Leptin (93-105) batch for a predetermined time (e.g., 30 minutes). Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of pSTAT3 and Total STAT3:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-STAT3 and total STAT3.

    • ELISA: Use a sandwich ELISA kit to quantify phospho-STAT3 and total STAT3 levels.

  • Data Analysis: Quantify the ratio of phospho-STAT3 to total STAT3 for each treatment condition. Compare the dose-response curves of the different Leptin (93-105) batches.

References

Technical Support Center: Best Practices for Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with peptide fragments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the proper way to store lyophilized peptide fragments?

A1: For optimal stability, lyophilized peptides should be stored in a tightly sealed container in a dark, dry environment.[1] For long-term storage (months to years), a temperature of -20°C or, even better, -80°C is recommended.[2][3] For short-term storage (days to weeks), 4°C is acceptable.[1][4] Peptides are often hygroscopic, meaning they readily absorb moisture from the air, which can reduce peptide content and stability.[4] To mitigate this, allow the vial to warm to room temperature in a desiccator before opening.[4][5]

Q2: How should I handle peptide fragments in solution?

A2: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[5] If storage in solution is necessary, use a sterile buffer at a pH of 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C.[5] However, long-term storage in solution is generally not recommended, especially for peptides containing residues like Cys, Met, Trp, Asn, or Gln, which are prone to degradation.[4][5]

Q3: Which amino acid residues are particularly sensitive and require special handling?

A3: Certain amino acid residues are more susceptible to degradation:

  • Cysteine (Cys), Methionine (Met), and Tryptophan (Trp): Prone to oxidation.[5][6] It is advisable to use oxygen-free buffers or add reducing agents like DTT.[4] Avoid using DMSO with oxidation-sensitive peptides.[7]

  • Asparagine (Asn) and Glutamine (Gln): Susceptible to deamidation.[2][8]

  • N-terminal Glutamine (Gln): Can cyclize to form pyroglutamic acid.[2]

  • Aspartic acid (Asp): Can undergo hydrolysis, especially in Asp-Pro sequences.[6]

Solubility and Aggregation

Q4: My peptide fragment won't dissolve. What should I do?

A4: If you encounter solubility issues, a systematic approach is recommended:

  • Verify the Peptide: Ensure you are using the correct peptide and that its purity is as expected.[9]

  • Initial Solvent Test: Attempt to dissolve a small amount in standard solvents like DMF or NMP.[3][9]

  • Mechanical Agitation: Use a vortex or sonicator to aid dissolution.[9][10] Sonication can help break up solid particles.[7]

  • Gentle Heating: Warming the solution to less than 40°C can increase solubility for some peptides, but be cautious to avoid degradation.[9][10][11]

  • Test a Range of Solvents: If initial attempts fail, test a wider range of solvents with varying polarities.[9]

Q5: How are solubility and aggregation related?

A5: Peptide aggregation, the self-association of peptide chains, is a primary cause of insolubility.[5][9] This is often driven by the formation of secondary structures like β-sheets, which can occur during synthesis and lead to precipitation.[1][5][9] Essentially, aggregation and insolubility are two sides of the same coin: the peptide interacts more strongly with itself than with the solvent.[1][9]

Q6: How can I prevent peptide aggregation?

A6: To prevent aggregation, consider the following strategies:

  • Solvent Choice: Use solvents that disrupt secondary structures, such as DMF or NMP. The addition of chaotropic salts like LiCl can also be beneficial.[12]

  • Sequence Modification: In some cases, introducing "gatekeeper" residues like arginine can disrupt hydrophobic regions and reduce aggregation propensity.[13][14]

  • pH Adjustment: Adjusting the pH away from the peptide's isoelectric point (pI) can increase net charge and improve solubility.[15]

Troubleshooting Guides

Problem 1: Poor Peptide Solubility
  • Symptom: The peptide fragment does not dissolve in the desired solvent, resulting in a cloudy or particulate-containing solution.

  • Possible Causes:

    • High hydrophobicity of the peptide sequence.[7][15]

    • The pH of the solution is near the peptide's isoelectric point (pI).[15]

    • Formation of secondary structures and aggregation.[5][9]

    • Incorrect solvent choice.[1]

  • Solutions:

    • Systematic Solvent Testing: Test the solubility of a small aliquot of the peptide in a range of solvents.

    • pH Adjustment: For acidic peptides (net charge < 0), try a basic buffer. For basic peptides (net charge > 0), try an acidic buffer.[7]

    • Organic Solvents: For hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly add the aqueous buffer.[7]

    • Sonication and Gentle Warming: These methods can help to break up aggregates and increase the rate of dissolution.[7][9][10]

Problem 2: Peptide Degradation
  • Symptom: Loss of biological activity, appearance of unexpected peaks in analytical chromatography (e.g., HPLC), or changes in mass spectrometry data over time.[10][11]

  • Possible Causes:

    • Hydrolysis: Cleavage of peptide bonds, often accelerated by extreme pH or temperature.[8][11]

    • Oxidation: Particularly affects Cys, Met, and Trp residues.[5][6]

    • Deamidation: Affects Asn and Gln residues.[8]

    • Repeated Freeze-Thaw Cycles: Can lead to physical degradation of the peptide.[1][5]

  • Solutions:

    • Proper Storage: Store lyophilized peptides at -20°C or -80°C and minimize exposure to light and moisture.[2][3]

    • Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot peptides into single-use amounts.[5]

    • Use of Additives: For peptides in solution, using sterile buffers at a slightly acidic pH (5-6) can improve stability.[5] For oxidation-prone peptides, consider using oxygen-free buffers or adding reducing agents.[4]

Problem 3: Inconsistent Results in Mass Spectrometry Analysis
  • Symptom: Poor peptide identification, low signal intensity, high variability between replicates, or the presence of contaminating peaks.[16][17]

  • Possible Causes:

    • Incomplete Digestion: If the protein was not fully digested into peptide fragments, this can lead to ambiguous results.[16]

    • Sample Contamination: Contaminants like detergents, salts, or polymers (e.g., PEG) can interfere with ionization and detection.[17][18]

    • Poor Sample Cleanup: Inadequate desalting and removal of interfering substances prior to MS analysis.[17][19]

    • Instrument Calibration: An uncalibrated mass spectrometer can lead to inaccurate mass measurements.[17]

  • Solutions:

    • Optimize Digestion Protocol: Ensure complete protein digestion by optimizing enzyme-to-protein ratio, incubation time, and temperature.[20]

    • Thorough Sample Cleanup: Use appropriate desalting columns (e.g., C18) to remove salts and other contaminants.[17][19] Acidify the sample with formic acid or TFA to a pH < 3 to ensure binding to the column.[17]

    • System Suitability Check: Regularly check the performance of the LC-MS system with a standard peptide digest to ensure proper functioning.[17]

    • Verify Search Parameters: Ensure that the correct parameters (e.g., enzyme, modifications, mass tolerances) are used for database searching.[17]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Peptide Fragments

Storage DurationLyophilized PeptidePeptide in Solution
Long-Term -20°C or -80°C[2][3]Not Recommended[4][5]
Short-Term 4°C[4]-20°C in aliquots[5]

Table 2: Common Solvents for Peptide Fragment Solubility Testing

Peptide TypePrimary SolventSecondary/Alternative Solvents
Hydrophilic/Charged Sterile Water or Aqueous Buffer (e.g., Tris, Phosphate)[7]10% Acetic Acid (for basic peptides), 10% Ammonium (B1175870) Bicarbonate (for acidic peptides)[7]
Hydrophobic DMSO, DMF, Acetonitrile[7]Isopropanol, Methanol[21]
Protected Peptides DMF, NMP[3][9]DCM (Dichloromethane)[9]

Experimental Protocols

Protocol 1: General Procedure for Peptide Fragment Solubilization
  • Aliquot a Small Amount: Before dissolving the entire sample, test the solubility on a small aliquot.[7]

  • Centrifuge: Spin down the vial to ensure all the lyophilized powder is at the bottom.[7]

  • Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to prevent condensation.[5][7]

  • Add Solvent: Add the chosen solvent (see Table 2) to the desired concentration.

  • Aid Dissolution: If the peptide does not readily dissolve, use a vortex mixer or sonicate the sample in a water bath for short intervals (e.g., 3 x 10 seconds), chilling on ice in between.[7]

  • Gentle Warming: If necessary, gently warm the solution to no more than 40°C.[10][11]

  • Visual Inspection: A properly solubilized peptide will result in a clear, particle-free solution.[7][9]

Protocol 2: Bottom-Up Proteomics Sample Preparation for Mass Spectrometry
  • Protein Reduction and Alkylation: a. Denature proteins in the sample by adding urea (B33335) to a final concentration of 8 M.[20] b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.[20] c. Alkylate free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.[20]

  • Enzymatic Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.[20] b. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.[20] c. Incubate overnight at 37°C.[20]

  • Peptide Cleanup (Desalting): a. Acidify the digest with formic acid to a final concentration of 0.1% (to a pH < 3).[17][20] b. Activate a C18 solid-phase extraction (SPE) cartridge with acetonitrile, followed by equilibration with 0.1% formic acid.[20] c. Load the acidified peptide solution onto the cartridge.[20] d. Wash the cartridge with 0.1% formic acid to remove salts and other hydrophilic contaminants.[20] e. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.[20]

  • Sample Preparation for MS Analysis: a. Dry the eluted peptides in a vacuum centrifuge.[20] b. Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.[20]

Visualizations

Peptide_Solubility_Workflow start Start: Insoluble Peptide Fragment verify Verify Peptide Identity and Purity start->verify test_solvent Test with Standard Solvent (e.g., DMF, NMP) verify->test_solvent agitate Vortex or Sonicate test_solvent->agitate If not dissolved dissolved Peptide Dissolved test_solvent->dissolved Success heat Gently Warm (<40°C) agitate->heat If not dissolved agitate->dissolved Success test_range Test Broad Range of Solvents heat->test_range If not dissolved heat->dissolved Success test_range->dissolved Success fail Solubility Issue Persists (Consider Sequence Modification or pH Adjustment) test_range->fail If still not dissolved

Caption: Troubleshooting workflow for peptide fragment solubility.

Peptide_Degradation_Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation peptide Peptide Fragment aggregation Aggregation/ Precipitation peptide->aggregation Self-association adsorption Surface Adsorption peptide->adsorption Binding to surfaces denaturation Denaturation peptide->denaturation Loss of structure hydrolysis Hydrolysis (e.g., at Asp residues) peptide->hydrolysis Reaction with water oxidation Oxidation (Cys, Met, Trp) peptide->oxidation Reaction with oxygen deamidation Deamidation (Asn, Gln) peptide->deamidation Side-chain hydrolysis

Caption: Common degradation pathways for peptide fragments.

MS_Sample_Prep_Workflow start Protein Sample reduce_alkylate Reduction & Alkylation start->reduce_alkylate digest Enzymatic Digestion (e.g., Trypsin) reduce_alkylate->digest cleanup Peptide Cleanup (Desalting) digest->cleanup analyze LC-MS/MS Analysis cleanup->analyze

Caption: Workflow for bottom-up proteomics sample preparation.

References

Technical Support Center: Leptin (93-105) Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Leptin (93-105) during experiments. Adherence to these guidelines will help ensure the stability and biological activity of the peptide, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) and why is its stability a concern?

A1: Leptin (93-105) is a peptide fragment derived from the full-length leptin protein. Like many short peptides, it is susceptible to rapid degradation by proteases, which are enzymes that break down proteins and peptides.[1] These proteases are ubiquitous in biological samples, such as cell lysates and serum-containing culture media, and can quickly inactivate the peptide, leading to a loss of biological activity and inconsistent experimental results.

Q2: How should I store my lyophilized and reconstituted Leptin (93-105)?

A2: Proper storage is the first line of defense against degradation. Lyophilized Leptin (93-105) powder should be stored at -20°C or -80°C.[1] Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles, which can cause peptide degradation. These aliquots should be stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]

Q3: What are the primary sources of proteases in my experiments?

A3: Proteases can be introduced from several sources:

  • Cell Lysates: When cells are lysed, they release a host of intracellular proteases.

  • Serum: Fetal Bovine Serum (FBS) and other animal sera are common supplements in cell culture media and are a significant source of various proteases.[2][3]

  • Biological Fluids: Samples such as plasma and tissue homogenates contain a complex mixture of endogenous proteases.

  • Microbial Contamination: Bacterial or fungal contamination can introduce exogenous proteases into your experimental setup.

Q4: What is a protease inhibitor cocktail and why should I use it?

A4: A protease inhibitor cocktail is a mixture of several different compounds that inhibit a broad range of proteases.[4] Since it is often unknown which specific proteases are present in a sample, a cocktail provides comprehensive protection.[5] Using a broad-spectrum protease inhibitor cocktail is highly recommended in all experimental steps involving Leptin (93-105), from cell lysis to incubation in cell culture media, to preserve its integrity.

Troubleshooting Guides

Issue 1: Loss of Leptin (93-105) Activity in Cell-Based Assays

Possible Cause: Degradation of the peptide by proteases present in the cell culture medium, particularly if it is supplemented with Fetal Bovine Serum (FBS).

Solutions:

  • Incorporate a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail directly to your cell culture medium immediately before adding the Leptin (93-105) peptide.

  • Use Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum media for the duration of the experiment, this will significantly reduce the proteolytic activity.

  • Optimize Incubation Time: Minimize the incubation time of the peptide with the cells to the shortest duration required to observe a biological effect.

  • Perform a Stability Test: To confirm degradation, incubate Leptin (93-105) in your complete cell culture medium for the duration of your experiment. At various time points, analyze the amount of intact peptide remaining using HPLC or LC-MS.

Issue 2: Inconsistent Results Between Experimental Replicates

Possible Cause: Variable degradation of Leptin (93-105) due to inconsistent handling, such as differences in incubation times or the number of freeze-thaw cycles of the peptide stock solution.

Solutions:

  • Standardize Protocols: Ensure that all experimental steps are performed consistently across all replicates. This includes incubation times, temperatures, and the handling of the peptide.

  • Aliquot Peptide Stocks: Upon reconstitution, immediately aliquot the Leptin (93-105) solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Prepare Fresh Working Solutions: Prepare the final working dilution of the peptide immediately before adding it to your experiment. Do not store diluted peptide solutions for extended periods.

Quantitative Data on Protease Inhibitors

To aid in the selection of an appropriate protease inhibitor cocktail, the table below summarizes the components and target proteases of several commercially available cocktails.

Inhibitor Component Target Protease Class Mechanism of Action Commonly Found In Cocktails For
AEBSF, HClSerine ProteasesIrreversibleMammalian, General Use
AprotininSerine ProteasesReversibleMammalian, General Use
BestatinAminopeptidasesReversibleMammalian, General Use
E-64Cysteine ProteasesIrreversibleMammalian, General Use
LeupeptinSerine and Cysteine ProteasesReversibleMammalian, General Use
Pepstatin AAspartic ProteasesReversibleMammalian, General Use
EDTAMetalloproteasesReversible (Chelates Metal Ions)General Use (often supplied separately)
1,10-PhenanthrolineMetalloproteasesReversible (Chelates Metal Ions)General Use

This table is a summary of common components. The exact composition can vary between manufacturers. Always refer to the product data sheet for specific details.[4][6][7][8]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of Leptin (93-105) in Cell Culture Medium

This protocol provides a method to determine the half-life of Leptin (93-105) in your specific experimental conditions.

Materials:

  • Leptin (93-105) peptide

  • Complete cell culture medium (with or without FBS)

  • Protease inhibitor cocktail (optional, for comparison)

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • HPLC or LC-MS system

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare two sets of tubes: one with medium only, and one with medium containing your protease inhibitor cocktail at the desired working concentration.

  • Spike the medium in both sets of tubes with Leptin (93-105) to your final experimental concentration.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.

  • Immediately quench the proteolytic activity by adding the aliquot to the quenching solution.

  • Vortex the mixture and centrifuge at high speed to pellet precipitated proteins.

  • Collect the supernatant and analyze the concentration of the intact Leptin (93-105) using HPLC or LC-MS.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each condition.

Protocol 2: General Bioassay Protocol for Leptin (93-105) with Enhanced Stability

This protocol provides a general workflow for a cell-based bioassay, incorporating steps to minimize peptide degradation.

Materials:

  • Cells responsive to leptin signaling

  • Complete cell culture medium

  • Leptin (93-105) stock solution (aliquoted and stored at -80°C)

  • Broad-spectrum protease inhibitor cocktail

  • Assay-specific reagents (e.g., lysis buffer, antibodies for Western blot, etc.)

Procedure:

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere and reach the appropriate confluency according to your standard protocol.

  • Preparation of Treatment Medium: Immediately before treating the cells, prepare the cell culture medium containing the desired concentrations of Leptin (93-105). Crucially, add the protease inhibitor cocktail to the medium at its recommended working concentration at this step.

  • Cell Treatment: Remove the old medium from the cells and replace it with the freshly prepared treatment medium containing Leptin (93-105) and the protease inhibitor cocktail.

  • Incubation: Incubate the cells for the predetermined duration of your experiment to allow for the biological response.

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell lysis for Western blotting to detect phosphorylated signaling proteins, gene expression analysis, etc.).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Leptin (93-105) Reconstitute Leptin (93-105) Aliquot for Single Use Aliquot for Single Use Reconstitute Leptin (93-105)->Aliquot for Single Use Store at -80°C Store at -80°C Aliquot for Single Use->Store at -80°C Add Leptin (93-105) to Medium Add Leptin (93-105) to Medium Store at -80°C->Add Leptin (93-105) to Medium Prepare Cell Culture Medium Prepare Cell Culture Medium Add Protease Inhibitors to Medium Add Protease Inhibitors to Medium Add Protease Inhibitors to Medium->Add Leptin (93-105) to Medium Treat Cells Treat Cells Add Leptin (93-105) to Medium->Treat Cells Incubate (37°C) Incubate (37°C) Treat Cells->Incubate (37°C) Lyse Cells / Harvest Supernatant Lyse Cells / Harvest Supernatant Incubate (37°C)->Lyse Cells / Harvest Supernatant Downstream Assay (e.g., Western Blot, ELISA) Downstream Assay (e.g., Western Blot, ELISA) Lyse Cells / Harvest Supernatant->Downstream Assay (e.g., Western Blot, ELISA)

Caption: Experimental workflow for a cell-based assay with Leptin (93-105).

G Leptin Leptin LeptinR Leptin Receptor (ObR) Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates AMPK AMPK LeptinR->AMPK Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK_pathway MAPK/ERK Pathway JAK2->MAPK_pathway Activates Nucleus Nucleus STAT3->Nucleus Translocates to Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Metabolic_Effects Metabolic Effects Akt->Metabolic_Effects MAPK_pathway->Metabolic_Effects AMPK->Metabolic_Effects mTOR->Metabolic_Effects GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression Regulates GeneExpression->Metabolic_Effects

Caption: Major signaling pathways activated by full-length Leptin. Note: The specific pathways activated by the (93-105) fragment should be experimentally confirmed.[3][9][10][11][12]

References

Technical Support Center: Optimizing Buffer Conditions for Leptin (93-105) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leptin (93-105). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this bioactive peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (93-105) and what is its primary function?

A1: Leptin (93-105) is a peptide fragment derived from the full-length human leptin protein. It is recognized as a bioactive fragment capable of mimicking the interaction and activation of the leptin receptor, thereby playing a role in regulating energy homeostasis and appetite.

Q2: How should I reconstitute and store lyophilized Leptin (93-105)?

A2: For optimal stability, lyophilized Leptin (93-105) should be stored at -20°C or colder, protected from light. When preparing a stock solution, it is recommended to first dissolve the peptide in a small amount of a suitable solvent before diluting with an aqueous buffer. Based on its acidic isoelectric point (pI ≈ 4.4), initial solubilization can be achieved with a small volume of a basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) or a buffer at a neutral pH. For peptides with hydrophobic character, initial dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) followed by dilution with your experimental buffer is a common practice.

Q3: What are the general recommendations for a starting buffer for in vitro assays?

A3: A common starting point for in vitro bioassays is a physiological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. However, the optimal buffer composition may vary depending on the specific assay and cell type. It is advisable to perform preliminary experiments to determine the ideal buffer conditions for your system.

Q4: My peptide has precipitated out of solution. What should I do?

A4: Peptide precipitation can be caused by several factors including inappropriate buffer pH, high salt concentration, or peptide aggregation. Since Leptin (93-105) is an acidic peptide, ensure your buffer pH is not close to its pI of 4.4, as this will minimize its solubility. If precipitation occurs, you can try to resolubilize the peptide by adjusting the pH of the solution away from its pI. Alternatively, initial reconstitution in a small amount of an organic solvent like DMSO before dilution into the aqueous buffer can help maintain solubility.

Q5: I am observing high background signal in my assay. What could be the cause?

A5: High background is often due to non-specific binding of the peptide to the assay plate or other surfaces. To mitigate this, consider the following:

  • Blocking: Use a blocking agent such as Bovine Serum Albumin (BSA) or casein in your buffer to saturate non-specific binding sites.

  • Detergents: Including a mild non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in your wash buffers can help reduce non-specific interactions.

  • Plate Type: Using low-binding microplates can also significantly reduce background signal.

Troubleshooting Guides

This section provides a structured approach to resolving common issues during your experiments with Leptin (93-105).

Issue 1: Low or No Bioactivity
Possible Cause Troubleshooting Steps
Improper Peptide Storage or Handling Ensure the lyophilized peptide was stored at -20°C or colder and protected from moisture. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Suboptimal Buffer Conditions The pH and ionic strength of your buffer can significantly impact peptide activity. Test a range of pH values (e.g., 7.2, 7.4, 7.6) and ionic strengths. Consider adding a carrier protein like BSA (0.1%) to prevent the peptide from adhering to surfaces and to improve stability.
Peptide Degradation Prepare fresh working solutions for each experiment from a frozen stock. If storing solutions for a short period, keep them at 4°C. For longer storage, freeze at -20°C or -80°C.
Incorrect Assay Setup Verify the cell density, incubation times, and concentrations of all reagents. Ensure that the cells are healthy and responsive.
Issue 2: Poor Solubility or Aggregation
Possible Cause Troubleshooting Steps
Buffer pH close to pI The isoelectric point (pI) of Leptin (93-105) is approximately 4.4. Working at a pH close to the pI will result in minimal solubility. Use a buffer with a pH significantly different from 4.4 (e.g., pH 7.4).
High Peptide Concentration High concentrations can promote aggregation. Try working with lower concentrations of the peptide. If a high concentration is necessary, initial solubilization in a small volume of an appropriate organic solvent (e.g., DMSO) before dilution may be required.
Hydrophobic Interactions To disrupt hydrophobic interactions that can lead to aggregation, consider the inclusion of additives such as chaotropic agents (e.g., guanidine (B92328) hydrochloride or urea) in your solubilization buffer, though be mindful of their compatibility with your assay.

Experimental Protocols & Data

Recommended Buffer for In Vitro Bioactivity Assays

For cell-based assays, a commonly used and recommended buffer is Phosphate-Buffered Saline (PBS) at pH 7.4, supplemented with 0.1% Bovine Serum Albumin (BSA) . The BSA acts as a carrier protein to prevent the peptide from sticking to plasticware and to improve its stability in solution.

Buffer Component Final Concentration
Sodium Chloride (NaCl)137 mM
Potassium Chloride (KCl)2.7 mM
Disodium Phosphate (Na2HPO4)10 mM
Potassium Dihydrogen Phosphate (KH2PO4)1.8 mM
Bovine Serum Albumin (BSA)0.1% (w/v)
pH 7.4
Experimental Workflow for a Cell-Based Bioactivity Assay (e.g., STAT3 Phosphorylation)

This workflow outlines a general procedure for assessing the bioactivity of Leptin (93-105) by measuring the phosphorylation of STAT3 in a responsive cell line (e.g., HEK293 cells transfected with the leptin receptor).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in a multi-well plate B Starve cells in serum-free medium A->B 24h D Treat cells with Leptin (93-105) or vehicle control B->D 4-16h C Prepare Leptin (93-105) dilutions in assay buffer C->D E Lyse cells and collect protein D->E 15-30 min F Perform Western Blot for p-STAT3 and total STAT3 E->F G Quantify band intensities F->G

Caption: A general workflow for assessing Leptin (93-105) bioactivity.

Leptin (93-105) Signaling Pathway

Leptin and its bioactive fragments are known to activate several intracellular signaling cascades upon binding to the leptin receptor (ObR). The primary and most well-characterized pathway is the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin (93-105) ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Target Gene Expression pSTAT3->Gene Dimerization & Nuclear Translocation

Caption: The JAK/STAT signaling pathway activated by Leptin (93-105).

Validation & Comparative

A Comparative Guide to Full-Length Human Leptin and the Leptin (93-105) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the biological activities of full-length human leptin and its derivative fragment, leptin (93-105). While full-length leptin is a well-established regulator of energy homeostasis, research into its fragments aims to identify smaller peptides that may possess unique or more targeted biological activities. This document summarizes the available experimental data to delineate their distinct functional profiles.

Introduction to Leptin and Its (93-105) Fragment

Full-Length Human Leptin is a 16 kDa, 167-amino acid protein hormone predominantly synthesized by adipose tissue.[1][2] It acts as a master regulator of long-term energy balance by signaling the status of fat stores to the brain, primarily the hypothalamus.[2][3] This signaling suppresses appetite and increases energy expenditure, thereby playing a crucial role in maintaining body weight.[4][5]

Leptin (93-105), human, is a 13-amino acid peptide fragment (sequence: NVIQISNDLENLR) derived from the full-length human leptin molecule.[1][6] Various fragments of leptin have been investigated to determine if the hormone's diverse biological activities can be localized to smaller, specific domains.[7][8]

Comparative Analysis of Biological Activity

The primary functions of full-length leptin are extensively documented, whereas the activity of the leptin (93-105) fragment has been explored in a much narrower context, with significantly different outcomes.

Activity in Energy Homeostasis: Food Intake and Body Weight

Full-Length Leptin is a potent anorexigenic hormone. Its administration to leptin-deficient ob/ob mice leads to dramatic reductions in food intake and body weight, normalization of blood glucose and insulin (B600854) levels, and increased energy expenditure.[9][10] These effects are central to its role as an anti-obesity hormone.

Leptin (93-105) Fragment , in contrast, has not been shown to possess anti-obesity effects. Experimental efforts to localize leptin's anorexic activity have identified the critical domain as the region between amino acid residues 106-140, which does not include the 93-105 sequence.[6] Studies exploring various fragments, including 93-105, as potential mimetics to improve anti-obesity properties have met with limited success.[7] There is currently no published experimental data demonstrating that the leptin (93-105) fragment reduces food intake or body weight.

Activity in Steroidogenesis and Insulin Secretion

The most distinct biological activity attributed to the leptin (93-105) fragment is its effect on hormone secretion from peripheral tissues, particularly the adrenal cortex. However, the results are complex and differ from those of the full-length protein.

One in vivo study in rats found that while full-length leptin enhanced plasma aldosterone (B195564) and corticosterone, all tested fragments, including (93-105), also showed a corticosteroid-secretagogue action.[8] Notably, this same study suggested that the observed insulinostatic (insulin-lowering) effect of leptin is likely mediated specifically by the sequence containing residues 93-105.[8]

In vitro studies on rat adrenal cells have yielded conflicting results, suggesting that the fragment may interact with leptin receptors differently than the native hormone. The available data on steroid secretion is summarized in the table below.

Quantitative Data Summary

A significant gap exists in the literature regarding the quantitative comparison of full-length leptin and the (93-105) fragment. No studies providing direct comparisons of receptor binding affinity (Kd) or functional potency (EC50) for key activities like STAT3 activation or appetite suppression are available for the leptin (93-105) fragment. The following table summarizes the available qualitative and semi-quantitative findings on steroidogenesis.

Parameter Full-Length Leptin Leptin (93-105) Fragment Reference
Effect on Corticosterone Secretion (Cultured Rat Adrenal Cells) StimulatoryBiphasic: Stimulatory at 10⁻⁸ M, Inhibitory at 10⁻⁶ M[11]
Effect on Aldosterone & Corticosterone (Freshly Dispersed Rat Adrenal Cells) Enhanced SecretionIneffective[8]
Effect on Insulin Secretion (In Vivo, Rat) InhibitoryElicited a sizeable insulin antisecretagogue effect[8]

Mechanism of Action and Signaling Pathways

The signaling mechanisms for full-length leptin are well-characterized. In stark contrast, there is no published data elucidating the signaling pathways, if any, activated by the leptin (93-105) fragment.

Full-Length Leptin Signaling

Full-length leptin exerts its effects by binding to the long-form leptin receptor (Ob-Rb), a member of the class I cytokine receptor family.[12][13] This binding event induces receptor dimerization and activates the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of the Ob-Rb, creating docking sites for downstream signaling molecules. This initiates several key pathways:

  • JAK/STAT Pathway: This is the principal pathway for leptin's effects on energy balance. Phosphorylation of Tyr1138 recruits STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, such as pro-opiomelanocortin (POMC, anorexigenic) and agouti-related peptide (AgRP, orexigenic).[3][5]

  • PI3K Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in neuronal function and glucose homeostasis.[3]

  • MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway, has also been reported and is implicated in leptin's anorectic actions.[7]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Full-Length Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb Binding JAK2 JAK2 ObRb->JAK2 Activation JAK2->ObRb Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K Pathway JAK2->PI3K Activates MAPK MAPK/ERK Pathway JAK2->MAPK Activates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Gene Transcription (e.g., POMC, AgRP) pSTAT3_dimer->Gene Translocation & Transcriptional Regulation Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_monitor Monitoring (7-14 days) cluster_analysis Endpoint Analysis A1 Select ob/ob mice A2 Acclimate & Establish Baseline (Food Intake, Weight) A1->A2 B1 Implant Osmotic Pumps A2->B1 B2 Administer: 1. Vehicle 2. Full-Length Leptin 3. Leptin (93-105) B1->B2 C1 Measure Daily Food Intake B2->C1 C2 Measure Daily Body Weight B2->C2 D1 Collect Serum (Glucose, Insulin) C1->D1 D2 Dissect & Weigh Fat Pads C2->D2

References

A Comparative Analysis of the Biological Effects of Leptin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two frequently studied leptin fragments: Leptin (116-130) and Leptin (22-56). The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the distinct physiological roles and therapeutic potential of these peptides.

At a Glance: Key Differences in Biological Activity

Biological EffectLeptin (116-130)Leptin (22-56)
Food Intake Reduces food intake by 15% in ob/ob mice after 28 days of daily 1 mg intraperitoneal injections.[1]Induces significant, dose-related, and reversible inhibition of food intake in rats following central administration.[2]
Body Weight Daily 1 mg intraperitoneal injections for 28 days resulted in a 3.4% body weight loss in ob/ob mice, compared to a 14.7% weight gain in the control group.[3]No significant alteration in body weight was observed in the timeframe of the feeding inhibition study.[4]
Neuroprotection Prevents amyloid-β (Aβ)-induced neuronal cell death. Treatment with 10 nM leptin (116-130) resulted in a 51.8 ± 6.3% increase in cell number in the presence of Aβ₁₋₄₂.[2]Does not exhibit neuroprotective effects against Aβ₁₋₄₂-induced toxicity.[2][5]
Synaptic Plasticity Promotes AMPA receptor trafficking to synapses and facilitates activity-dependent hippocampal synaptic plasticity.[5][6][7][8]Does not promote the trafficking of GluA1 to synapses in hippocampal neurons and fails to reverse Aβ₁₋₄₂ inhibition of hippocampal synaptic plasticity.[5]
Neuronal Activity Induces synaptic plasticity at adult hippocampal CA1 synapses.[5]Elicits dose-related depolarizations in 82% of type I and 67% of type II neurons in the rat hypothalamic paraventricular nucleus.[1][4][9]
Receptor Interaction Evidence suggests its effects may not be mediated by the long form of the leptin receptor (OB-Rb), as it was unable to compete with an alkaline phosphatase-leptin fusion protein for binding to OB-R.[10]The precise receptor mediating its effects is not fully elucidated, with evidence suggesting it may not act directly through the canonical leptin receptor.[11]
Signaling Pathways Activates STAT3 and PI3-Kinase/Akt signaling pathways.[2]The downstream signaling pathways are not as well-characterized.

In-Depth Analysis of Biological Effects

Metabolic Regulation: Food Intake and Body Weight

Leptin (116-130) has demonstrated significant effects on metabolic regulation in leptin-deficient ob/ob mice. Daily intraperitoneal injections of 1 mg of the peptide over a 28-day period led to a 15% reduction in food intake and a 3.4% decrease in body weight.[1][3] In contrast, the vehicle-injected control group exhibited a substantial 14.7% weight gain during the same period.[3]

Leptin (22-56) has also been shown to influence feeding behavior. Central administration of this fragment in rats resulted in a significant and dose-dependent inhibition of food intake.[2] However, the studies reporting this effect did not observe a corresponding change in body weight within the experimental timeframe.[4]

Neurobiological Functions: Neuroprotection and Synaptic Plasticity

A striking difference between the two fragments lies in their neurobiological activities. Leptin (116-130) exhibits potent neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to prevent neuronal cell death induced by amyloid-β (Aβ).[2][6] In cell viability assays, treatment with 10 nM of leptin (116-130) led to a significant increase in cell survival in the presence of toxic Aβ₁₋₄₂.[2] Furthermore, this fragment plays a crucial role in synaptic plasticity by promoting the trafficking of AMPA receptors to synapses, a key process for learning and memory.[5][6][7][8]

Conversely, leptin (22-56) does not appear to share these neuroprotective or synaptogenic functions. Studies have shown that it fails to protect neurons from Aβ₁₋₄₂-induced toxicity and does not promote the synaptic localization of the AMPA receptor subunit GluA1.[2][5] It also does not reverse the inhibition of hippocampal synaptic plasticity caused by Aβ₁₋₄₂.[5]

In terms of direct effects on neuronal activity, leptin (22-56) has been observed to cause dose-related depolarizations in a majority of neurons within the paraventricular nucleus of the hypothalamus in rats, suggesting a role in modulating neuronal excitability in this brain region.[1][4][9]

Signaling Pathways

The intracellular signaling cascades activated by these leptin fragments also appear to differ, further highlighting their distinct biological roles.

Leptin (116-130) Signaling Pathway

Leptin (116-130) has been shown to exert its neuroprotective effects through the activation of the STAT3 and PI3-Kinase/Akt signaling pathways.[2] Inhibition of either of these pathways blocks the neuroprotective actions of the fragment.

Leptin_116_130_Signaling Leptin_116_130 Leptin (116-130) Receptor Receptor (?) Leptin_116_130->Receptor PI3K PI3K Receptor->PI3K activates STAT3 STAT3 Receptor->STAT3 activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection Akt->Neuroprotection STAT3->Neuroprotection

Caption: Signaling cascade of Leptin (116-130) leading to neuroprotection.

Leptin (22-56) Signaling Pathway

The signaling pathway for leptin (22-56) is less defined. While it is known to depolarize hypothalamic neurons, the specific downstream effectors have not been as thoroughly characterized as those for leptin (116-130).

Leptin_22_56_Signaling Leptin_22_56 Leptin (22-56) Receptor Receptor (?) Leptin_22_56->Receptor Ion_Channel Ion Channel Receptor->Ion_Channel modulates Depolarization Neuronal Depolarization Ion_Channel->Depolarization

Caption: Proposed mechanism of Leptin (22-56) inducing neuronal depolarization.

Experimental Protocols

In Vivo Administration of Leptin Fragments in Mice

This protocol describes the intraperitoneal administration of leptin fragments to ob/ob mice to assess effects on food intake and body weight.

in_vivo_protocol start Start: Acclimatize ob/ob mice prep Prepare Leptin Fragment (1 mg in saline) or Vehicle (saline) start->prep inject Daily Intraperitoneal (IP) Injection for 28 days prep->inject measure_food Daily Measurement of Food Intake inject->measure_food measure_weight Daily Measurement of Body Weight inject->measure_weight analyze Data Analysis: Compare fragment vs. vehicle group measure_food->analyze measure_weight->analyze end End analyze->end

Caption: Workflow for in vivo assessment of leptin fragments.

Methodology:

  • Animal Model: Female C57BL/6J ob/ob mice are used.

  • Peptide Preparation: Leptin fragments are dissolved in a sterile saline solution to a final concentration for a 1 mg dose per injection. The vehicle control consists of sterile saline alone.

  • Administration: Mice receive daily intraperitoneal (IP) injections of either the leptin fragment solution or the vehicle for a period of 28 consecutive days.[3]

  • Data Collection: Food intake and body weight are measured daily for the duration of the study.

  • Analysis: The data from the leptin fragment-treated group is compared to the vehicle-treated control group to determine the statistical significance of any observed changes.

In Vitro Neuroprotection Assay

This protocol outlines the procedure for assessing the neuroprotective effects of leptin fragments against amyloid-β-induced toxicity in a neuronal cell line.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.[2]

  • Treatment: Differentiated cells are treated with:

    • Vehicle control.

    • Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) to induce toxicity.[2]

    • Aβ₁₋₄₂ in combination with different concentrations of the leptin fragment being tested (e.g., 0.1 nM, 10 nM).[2]

  • Incubation: The cells are incubated with the respective treatments for a specified period (e.g., 24-48 hours).

  • Assessment of Cell Viability: Cell viability is measured using standard assays such as the LDH (lactate dehydrogenase) assay, which measures membrane integrity, or a crystal violet assay to quantify cell number.[2]

  • Analysis: The viability of cells treated with the leptin fragment and Aβ₁₋₄₂ is compared to that of cells treated with Aβ₁₋₄₂ alone to determine the extent of neuroprotection.

Measurement of STAT3 and Akt Phosphorylation

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of STAT3 and Akt in response to leptin fragment treatment.

Methodology:

  • Cell Treatment: Differentiated SH-SY5Y cells are treated with the leptin fragment (e.g., 1 nM Leptin (116-130)) for a specified duration (e.g., 3 hours).[2]

  • Protein Extraction: Following treatment, total protein is extracted from the cells.

  • ELISA: Commercially available ELISA kits specific for the phosphorylated forms of STAT3 (p-STAT3) and Akt (p-Akt), as well as for total STAT3 and Akt, are used. The assay is performed according to the manufacturer's instructions.

  • Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each treatment group. An increase in this ratio in the leptin fragment-treated group compared to the untreated control indicates activation of the signaling pathway.[2]

References

A Comparative Analysis of Human Leptin (93-105) and Full-Length Leptin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the human leptin fragment (93-105) and the full-length native human leptin in their binding affinity to the leptin receptor (ObR). This document synthesizes available data, outlines experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Data Summary

The following table summarizes the reported binding affinities of full-length human leptin to its receptor. No quantitative binding affinity data for the leptin fragment (93-105) were found in the reviewed literature.

LigandReceptorBinding Affinity (Kd)Binding Affinity (Ki)
Full-Length Human Leptin Human Leptin Receptor (ObR)0.2–15 nM[1][2]~200 pM[3][4]
Human Leptin (93-105) Human Leptin Receptor (ObR)Data not reportedData not reported

Experimental Protocols

The determination of binding affinity for ligands to their receptors is commonly achieved through various experimental techniques. A prevalent method is the Radioligand Binding Assay .

Radioligand Binding Assay: A General Protocol

This method is considered a gold standard for quantifying ligand-receptor interactions.[5][6] It allows for the determination of key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Objective: To quantify the binding affinity of a ligand (e.g., leptin) to its receptor (e.g., leptin receptor).

Materials:

  • Radioligand: A radioactively labeled version of the ligand (e.g., 125I-leptin).

  • Receptor Preparation: Membranes from cells or tissues expressing the leptin receptor.

  • Unlabeled Ligand: The non-radioactive ligand of interest (e.g., full-length leptin or leptin fragment) for competition assays.

  • Assay Buffer: A buffer solution optimized for the binding reaction.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand. For competition assays, increasing concentrations of the unlabeled ligand are also added.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the larger membrane-bound complexes.[5][7]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Kd and Bmax for saturation assays, or the IC50 and subsequently the Ki for competition assays.

Leptin Signaling Pathway

Upon binding of leptin to the long-form of its receptor (ObRb), a cascade of intracellular signaling events is initiated. This pathway is crucial for mediating leptin's diverse physiological effects, including the regulation of energy homeostasis. The primary signaling cascade involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.

The binding of leptin to the ObRb induces receptor dimerization and the activation of the associated JAK2 kinase. JAK2 then phosphorylates key tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for various signaling molecules, most notably STAT3. Once recruited, STAT3 is also phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it modulates the transcription of target genes. Other important signaling pathways activated by leptin include the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathways.

Below is a diagram illustrating the canonical JAK/STAT signaling pathway initiated by leptin binding.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2_inactive JAK2 ObR->JAK2_inactive Recruitment STAT3_inactive STAT3 ObR->STAT3_inactive Recruitment JAK2_active p-JAK2 JAK2_inactive->JAK2_active Activation JAK2_active->ObR Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Phosphorylation STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression Modulation

Caption: Leptin-induced JAK/STAT signaling pathway.

Conclusion

Full-length human leptin demonstrates high-affinity binding to its receptor, a critical interaction for its role in energy regulation. While the leptin (93-105) fragment has been identified and is utilized in research, its direct binding affinity to the human leptin receptor has not been quantitatively reported in the reviewed scientific literature. Further studies are required to elucidate the precise binding kinetics of this and other leptin fragments to fully understand their potential physiological roles and therapeutic applications. The provided experimental protocol for radioligand binding assays serves as a foundational method for such future investigations.

References

A Comparative Analysis of the Efficacy of Human Leptin (93-105) and Other Leptin-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of the human leptin fragment (93-105) against full-length human leptin and other leptin-derived peptides. The information is compiled from preclinical studies to assist researchers in evaluating its potential for further investigation.

Introduction

Leptin, a 16 kDa adipokine, plays a pivotal role in regulating energy homeostasis, neuroendocrine function, and metabolism. Its effects are mediated through the leptin receptor (Ob-R), which activates several intracellular signaling cascades. Interest in leptin-derived peptides stems from the potential to isolate specific biological activities of the parent hormone, potentially offering improved therapeutic profiles. This guide focuses on the efficacy of the human leptin fragment (93-105) in comparison to the full-length hormone and other fragments such as (22-56), (116-130), (138-167), and (150-167).

Data Presentation

Hormonal Secretion

The following table summarizes the in vivo effects of human leptin (93-105) and other peptides on plasma aldosterone (B195564) and corticosterone (B1669441) levels in rats.

Table 1: Comparative Effects of Leptin and Leptin Fragments on Adrenocortical Hormone Secretion in Rats

PeptideDosageEffect on Plasma AldosteroneEffect on Plasma CorticosteroneReference
Full-length Leptin (murine) 3 nmol/100g body weightEnhanced Enhanced [1]
Leptin (93-105) human 3 nmol/100g body weightEnhanced Enhanced [1]
Leptin (116-130) human 3 nmol/100g body weightEnhanced No significant effect[1]
Leptin (138-167) human 3 nmol/100g body weightEnhanced No significant effect[1]
Leptin (22-56) human 3 nmol/100g body weightNo significant effectNo significant effect[1]
[Tyr]Leptin (26-39) human 3 nmol/100g body weightNo significant effectEnhanced [1]

Data from a study on regenerating rat adrenal cortex.

Food Intake and Body Weight

Experimental Protocols

In Vivo Assessment of Hormonal Secretion

The data presented in Table 1 was obtained from a study utilizing the following protocol[1]:

  • Animal Model: Male Wistar rats.

  • Peptide Administration: Peptides were administered via three subcutaneous injections at 28, 16, and 4 hours before sacrifice.

  • Dosage: 3 nmol/100g of body weight per injection.

  • Sample Collection: Blood samples were collected for the measurement of plasma aldosterone and corticosterone concentrations.

  • Analytical Method: Radioimmunoassay (RIA) was used to quantify hormone levels.

Signaling Pathways

The binding of full-length leptin to its receptor (Ob-Rb) is known to activate multiple signaling pathways, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway being a primary route for regulating energy balance[1][4][5].

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K SHP2 SHP2 JAK2->SHP2 Activation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization GeneExpression Gene Expression (e.g., POMC, SOCS3) pSTAT3->GeneExpression Translocation & Transcription Regulation Akt Akt PI3K->Akt ERK ERK SHP2->ERK

While the specific signaling pathway for Leptin (93-105) has not been definitively elucidated in the reviewed literature, its observed effects on hormone secretion suggest it may interact with leptin receptors and potentially modulate downstream signaling. Given that the effects of full-length leptin on the adrenal cortex are mediated through Ob-R, it is plausible that Leptin (93-105) also exerts its effects through this receptor, possibly by activating a subset of the downstream pathways.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of leptin-derived peptides is depicted below.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis & Purification Peptide_Admin Peptide Administration (e.g., SC, IV, IP) Peptide_Synthesis->Peptide_Admin Animal_Model Animal Model Selection (e.g., Rats, Mice) Animal_Model->Peptide_Admin Data_Collection Data Collection (Blood Samples, Body Weight, Food Intake) Peptide_Admin->Data_Collection Biochemical_Analysis Biochemical Analysis (e.g., RIA, ELISA) Data_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Conclusion

The available data indicates that the human leptin fragment (93-105) exhibits biological activity, specifically in stimulating aldosterone and corticosterone secretion in rats, an effect it shares with full-length leptin. This suggests that the 93-105 region may contain a functional epitope for interaction with the leptin receptor in adrenal tissue. However, a comprehensive understanding of its efficacy, particularly concerning its effects on food intake and body weight relative to other leptin fragments, requires further direct comparative studies. The specific signaling pathways activated by Leptin (93-105) also remain an area for future investigation. This guide provides a foundation for researchers to design further experiments to fully elucidate the therapeutic potential of this and other leptin-derived peptides.

References

A Comparative Analysis of In Vivo Potency: Leptin (93-105) Fragment Versus Native Leptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-function relationship of leptin is critical for the development of novel therapeutics for metabolic diseases. This guide provides a comparative analysis of the in vivo potency of the synthetic leptin fragment (93-105) against the full-length native leptin, focusing on key metabolic parameters.

While native leptin, a 16 kDa protein, is a well-established regulator of energy homeostasis, research into its constituent peptide fragments has sought to identify smaller, potentially more druggable molecules that retain biological activity. The Leptin (93-105) fragment has been investigated for its potential role in mediating some of leptin's effects. However, a comprehensive review of available in vivo data reveals a significant disparity in potency and function when compared to the native hormone, particularly in the regulation of food intake and body weight.

Quantitative Comparison of In Vivo Effects

Direct comparative studies providing dose-response curves for Leptin (93-105) on food intake and body weight are scarce in the published literature. However, by collating data from independent studies on the fragment and native leptin, a qualitative and semi-quantitative comparison can be made.

ParameterNative LeptinLeptin (93-105)
Effect on Food Intake Potent, dose-dependent reduction in food intake.No significant effect reported in studies focusing on energy balance.
Effect on Body Weight Significant, dose-dependent reduction in body weight.No significant effect reported in studies focusing on energy balance.
Effect on Insulin (B600854) Secretion Inhibits insulin secretion.Demonstrates an insulinostatic (insulin-inhibiting) effect in vivo.[1]

Note: The primary evidence for the bioactivity of Leptin (93-105) lies in its effect on insulin secretion. However, its potency relative to native leptin in this regard has not been quantitatively established.

Detailed Experimental Methodologies

To ensure a clear understanding of the supporting data, the following are detailed protocols from key studies investigating the in vivo effects of native leptin and its fragments.

Protocol 1: Assessment of Native Leptin's Effect on Food Intake and Body Weight in ob/ob Mice

This protocol is based on foundational studies of native leptin's effects in leptin-deficient mice.

  • Animal Model: Genetically obese and leptin-deficient C57BL/6J ob/ob mice are used. These mice exhibit hyperphagia and significant obesity, making them a sensitive model for observing leptin's effects.

  • Acclimation: Animals are individually housed and acclimated to handling and injection procedures for at least one week prior to the experiment.

  • Test Substance Administration: Recombinant mouse or human leptin is dissolved in a sterile vehicle (e.g., phosphate-buffered saline, PBS). Daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections are administered. A range of doses (e.g., 1-10 µg/g body weight/day) is typically used to establish a dose-response relationship.

  • Data Collection:

    • Food Intake: Pre-weighed food is provided, and the remaining amount is measured daily at the same time to calculate 24-hour food consumption.

    • Body Weight: Animals are weighed daily.

  • Duration: The study is typically conducted over a period of 7 to 28 days to observe both acute and chronic effects.

  • Control Group: A control group receiving vehicle-only injections is run in parallel.

Protocol 2: Evaluation of Leptin (93-105) on Hormone Secretion in Rats

This protocol is adapted from the study by Malendowicz et al. (2004), which investigated the acute endocrine effects of leptin fragments.

  • Animal Model: Adult male Wistar rats are used.

  • Acclimation: Animals are housed under controlled conditions with free access to standard laboratory chow and water.

  • Test Substance Administration: Lyophilized Leptin (93-105) is dissolved in saline. A single intravenous (i.v.) injection is administered. The study cited used a dose of 10 nmol/kg body weight.

  • Data Collection:

    • Blood Sampling: Blood samples are collected at baseline and at specific time points post-injection (e.g., 15, 30, and 60 minutes).

    • Hormone Analysis: Plasma concentrations of insulin, corticosterone, and other hormones are measured using radioimmunoassay (RIA) or ELISA kits.

  • Control Group: A control group receiving saline-only injections is included.

Signaling Pathways and Mechanisms of Action

The differential effects of native leptin and the Leptin (93-105) fragment are rooted in their distinct interactions with the leptin receptor and subsequent downstream signaling cascades.

Native Leptin Signaling Pathway

Native leptin exerts its effects by binding to the long form of the leptin receptor (Ob-Rb), which is highly expressed in the hypothalamus. This binding event triggers the activation of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical cascade for the regulation of energy homeostasis.

Native_Leptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Native Leptin ObRb Leptin Receptor (Ob-Rb) Leptin->ObRb JAK2 JAK2 ObRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Regulation of Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., ob/ob mice) Acclimation Acclimation and Baseline Measurements Animal_Model->Acclimation Group_Vehicle Vehicle Control Acclimation->Group_Vehicle Group_Native Native Leptin (multiple doses) Acclimation->Group_Native Group_Fragment Leptin (93-105) (multiple doses) Acclimation->Group_Fragment Measurements Daily Measurement of: - Food Intake - Body Weight - Blood Glucose - Plasma Insulin Group_Vehicle->Measurements Group_Native->Measurements Group_Fragment->Measurements Analysis Statistical Analysis (Dose-Response Curves) Measurements->Analysis

References

A Comparative Guide to the Specific Activity of Human Leptin (93-105)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the specific activity of the human leptin fragment (93-105). We will explore its performance relative to full-length leptin and other key metabolic regulators, supported by available experimental data. This guide also details the experimental protocols used in these studies and visualizes the pertinent signaling pathways.

Quantitative Data Presentation

The biological activity of Leptin (93-105) and related peptides has been investigated in various studies. The following tables summarize the quantitative data from key experiments, focusing on effects on body weight, food intake, and steroid secretion.

Table 1: Comparison of the In Vivo Effects of Leptin Fragments on Body Weight and Food Intake in ob/ob Mice

This table is based on a study by Grasso et al. (1997), which provides valuable insights into the activity of leptin fragments proximal to the 93-105 sequence. While the 93-105 fragment was not directly tested in this study for these endpoints, the data for surrounding fragments offer a comparative context.

Peptide FragmentDosageDurationChange in Body Weight (%)Reduction in Food Intake (%)
Vehicle Control -28 days+14.7%-
Leptin (106-120) 1 mg/day, i.p.28 days+1.8%15%
Leptin (116-130) 1 mg/day, i.p.28 days-3.4%15%
Leptin (126-140) 1 mg/day, i.p.28 days+4.2%15%
Leptin (136-150) 1 mg/day, i.p.28 days+20.3%No significant reduction
Leptin (146-160) 1 mg/day, i.p.28 days+25.0%No significant reduction
Leptin (156-167) 1 mg/day, i.p.28 days+24.8%No significant reduction

Table 2: Effects of Leptin (93-105) and Full-Length Leptin on Steroid Hormone Secretion in Rats

This table summarizes findings from a study by Markowska et al. (2004), which directly assessed the in vivo effects of the human Leptin (93-105) fragment on adrenocortical steroid secretion.

TreatmentDosageEffect on Plasma Aldosterone (B195564)Effect on Plasma Corticosterone (B1669441)
Murine Leptin (1-147) 3 nmol/100g BW, s.c.EnhancedEnhanced
Human Leptin (93-105) 3 nmol/100g BW, s.c.RaisedRaised
Human Leptin (116-130) 3 nmol/100g BW, s.c.RaisedNo significant effect
Human Leptin (138-167) 3 nmol/100g BW, s.c.RaisedNo significant effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Assessment of Leptin Fragments on Body Weight and Food Intake

Objective: To determine the effect of synthetic leptin fragments on body weight and food intake in a murine model of obesity.

Animal Model: Female C57BL/6J ob/ob mice, which are genetically deficient in leptin.

Procedure:

  • Peptide Administration: Synthetic leptin fragments (e.g., 106-120, 116-130, etc.) were administered daily via intraperitoneal (i.p.) injection at a dose of 1 mg per mouse. A control group received vehicle injections.

  • Duration: The study was conducted over a period of 28 days.

  • Body Weight Measurement: The body weight of each mouse was recorded daily.

  • Food Intake Measurement: Daily food consumption was measured for each mouse.

  • Data Analysis: The percentage change in body weight from the initial weight was calculated. The reduction in food intake was determined by comparing the consumption in the peptide-treated groups to the vehicle control group. Statistical significance was determined using appropriate statistical tests (e.g., ANOVA).

In Vivo Assessment of Leptin Fragments on Steroid Secretion

Objective: To evaluate the effect of leptin and its fragments on the secretion of aldosterone and corticosterone in rats.

Animal Model: Adult male rats.

Procedure:

  • Peptide Administration: Murine leptin (1-147) and various human leptin fragments, including (93-105), were administered via three subcutaneous (s.c.) injections at a dose of 3 nmol/100 g of body weight. The injections were given 28, 16, and 4 hours before sacrifice.

  • Blood Collection: At the end of the treatment period, blood samples were collected.

  • Hormone Measurement: Plasma concentrations of aldosterone and corticosterone were determined using radioimmunoassay (RIA).

  • Data Analysis: The hormone levels in the treated groups were compared to those in a control group that received vehicle injections.

Signaling Pathways

The signaling cascade initiated by full-length leptin is well-characterized. However, the precise signaling mechanism for the Leptin (93-105) fragment is not yet fully elucidated and may differ from the canonical pathway.

Full-Length Leptin Signaling Pathway

Full-length leptin exerts its effects by binding to the long-form leptin receptor (Ob-Rb), which activates several intracellular signaling cascades, primarily the JAK/STAT and PI3K/Akt pathways.

Full-Length Leptin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Ob-Rb Leptin Receptor (Ob-Rb) Leptin->Ob-Rb Binding & Dimerization JAK2 JAK2 Ob-Rb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation pSTAT3 pSTAT3 (Dimer) Gene_Expression Gene Expression (e.g., POMC, SOCS3) pSTAT3->Gene_Expression Transcription Regulation Akt Akt PI3K->Akt Activation pAkt pAkt Biological_Effects_PI3K ↑ Glucose Uptake ↓ Gluconeogenesis pAkt->Biological_Effects_PI3K Cellular Responses Biological_Effects ↓ Food Intake ↑ Energy Expenditure Gene_Expression->Biological_Effects Protein Synthesis Leptin_93_105_Signaling_Hypothesis Leptin_93_105 Leptin (93-105) Unknown_Receptor Unknown Receptor / Non-Receptor Mechanism Leptin_93_105->Unknown_Receptor Interaction? Intracellular_Signaling Intracellular Signaling (e.g., Calcium flux, other kinases) Unknown_Receptor->Intracellular_Signaling Activation? Biological_Effects ↑ Steroidogenesis Intracellular_Signaling->Biological_Effects

Unveiling the Cross-Reactivity of Anti-Leptin Antibodies with Fragment 93-105: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic disease research, the precise characterization of antibody specificity is paramount. This guide provides a comparative analysis of the cross-reactivity of anti-leptin antibodies with the leptin fragment 93-105, offering supporting experimental data and detailed protocols to inform antibody selection and experimental design.

Leptin, a 16 kDa adipokine, is a central regulator of energy homeostasis. Antibodies targeting leptin are invaluable tools for its quantification and functional studies. However, the recognition of specific epitopes, such as the 93-105 fragment, can vary significantly between different antibody preparations. This guide delves into the available data on this specific cross-reactivity.

Executive Summary of Findings

Evidence suggests that the 93-105 region of leptin is immunogenic and can be recognized by anti-leptin antibodies. A key study by Grasso et al. (2004) demonstrated that an antiserum generated against the bovine leptin fragment 91-110 successfully recognized the full-length bovine leptin molecule.[1] This indicates that this region contains a distinct epitope. While this study was conducted on bovine leptin with a custom antiserum, it provides a strong proof-of-concept for the potential cross-reactivity of other anti-leptin antibodies with the homologous human fragment 93-105.

The amino acid sequence of the human leptin fragment 93-105 is NVIQISNDLENLR .[2][3][4][5]

Comparative Analysis of Anti-Leptin Antibodies

Due to the limited direct comparative data, this section provides a framework for researchers to evaluate potential cross-reactivity based on available information.

Antibody Type Immunogen Potential for Cross-Reactivity with Fragment 93-105 Supporting Evidence/Rationale
Polyclonal Antiserum against Leptin Fragment 91-110 (Bovine) Synthetic oligopeptide corresponding to amino acids 91-110 of bovine leptin.High The antiserum was shown to react with full-length bovine leptin, confirming this region contains a recognizable epitope.[1]
Polyclonal/Monoclonal Antibodies against Full-Length Recombinant Leptin Full-length recombinant human or mouse leptin.Possible The 93-105 sequence is part of the full-length protein. If this region is immunodominant or accessible, antibodies will likely be generated against it. However, without specific epitope mapping, this is not guaranteed.
Antibodies against N-terminal Fragments of Leptin Synthetic peptides or recombinant fragments corresponding to the N-terminal region (e.g., amino acids 1-100).Possible The 93-105 fragment is located at the C-terminal end of this immunogen. Reactivity would depend on the immunogenicity of this specific portion of the larger fragment.

Experimental Protocols

To enable researchers to independently assess the cross-reactivity of their chosen anti-leptin antibodies, this section details the key experimental protocols adapted from relevant literature.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol is designed to quantify the binding of an anti-leptin antibody to both full-length leptin and the 93-105 fragment.

Materials:

  • 96-well microplate

  • Recombinant full-length human leptin

  • Synthetic human leptin fragment 93-105 (NVIQISNDLENLR)

  • Anti-leptin antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS-T: 0.05% Tween 20 in PBS)

  • Plate reader

Procedure:

  • Coating: Coat separate wells of a 96-well plate with 100 µL of either full-length leptin (1 µg/mL) or leptin fragment 93-105 (1 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of serially diluted anti-leptin antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Data Analysis: Compare the optical density (OD) values obtained for full-length leptin and the 93-105 fragment at different antibody concentrations. A significant OD signal in the wells coated with the fragment indicates cross-reactivity.

ELISA_Workflow cluster_coating Coating cluster_steps Assay Steps Coat_Full Coat with Full-Length Leptin Wash1 Wash Coat_Full->Wash1 Coat_Fragment Coat with Leptin Fragment 93-105 Coat_Fragment->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Add_Primary_Ab Add Anti-Leptin Antibody Wash2->Add_Primary_Ab Wash3 Wash Add_Primary_Ab->Wash3 Add_Secondary_Ab Add HRP-Secondary Antibody Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_TMB Add TMB Substrate Wash4->Add_TMB Stop Add Stop Solution Add_TMB->Stop Read Read Absorbance at 450 nm Stop->Read

ELISA workflow for assessing cross-reactivity.
Protocol 2: Western Blotting for Cross-Reactivity Assessment

This protocol can be used to visually assess the binding of an anti-leptin antibody to the full-length protein and potentially to a conjugated version of the 93-105 fragment.

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Recombinant full-length human leptin

  • Leptin fragment 93-105 conjugated to a carrier protein (e.g., KLH)

  • Anti-leptin antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of full-length leptin and the conjugated leptin fragment.

  • SDS-PAGE: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-leptin antibody (at the recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Data Analysis: A band corresponding to the molecular weight of the conjugated leptin fragment will indicate cross-reactivity.

Western_Blot_Workflow Sample_Prep Sample Preparation (Full-length & Conjugated Fragment) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Bands Detection->Analysis Antibody_Selection_Logic Start Start: Need to Detect/Block Leptin Fragment 93-105? Check_Data Check Manufacturer's Data for Epitope Mapping or Fragment Reactivity Start->Check_Data Data_Available Data Available? Check_Data->Data_Available Select_Ab Select Antibody with Confirmed Reactivity Data_Available->Select_Ab Yes No_Data No Data Available Data_Available->No_Data No Perform_Validation Perform In-House Validation (ELISA/Western Blot) No_Data->Perform_Validation Cross_Reactive Cross-Reactive? Perform_Validation->Cross_Reactive Use_Ab Use Antibody for a Specific Application Cross_Reactive->Use_Ab Yes Find_Alternative Find Alternative Antibody or Generate Custom Antibody Cross_Reactive->Find_Alternative No

References

Validating the Biological Relevance of Leptin (93-105): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the leptin fragment (93-105) with full-length leptin and other fragments. It is designed to assist researchers and professionals in drug development in understanding the potential of this peptide fragment. The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

Comparative Analysis of Biological Effects

The leptin fragment (93-105) has demonstrated distinct biological activities, particularly in the regulation of adrenocortical function. Its effects, however, can differ from those of full-length leptin and other fragments, suggesting a specific role for this peptide sequence.

Effects on Steroid Hormone Secretion

Leptin (93-105) has been shown to modulate the secretion of aldosterone (B195564) and corticosterone (B1669441). In vivo studies in rats have demonstrated that administration of Leptin (93-105) can increase plasma levels of both of these steroid hormones.[1] This suggests a potential role for this fragment in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

In vitro studies using cultured rat adrenocortical cells have revealed a more complex, dose-dependent effect on corticosterone secretion. At a concentration of 10⁻⁸ M, Leptin (93-105) stimulates corticosterone release, while at a higher concentration of 10⁻⁶ M, it has an inhibitory effect.[2] This biphasic response suggests that the physiological outcome of Leptin (93-105) action may be dependent on its local concentration at the adrenal cortex.

In contrast, other leptin fragments exhibit different effects. For instance, in one study, fragment 116-130 was found to be ineffective in altering corticosterone secretion, while fragments 150-167 and 26-39 were stimulatory, and fragments 138-167 and 22-56 were inhibitory.[2] Another study, however, found that fragment 116-130 did raise aldosterone levels.[1] These differential effects highlight the specificity of action of various leptin fragments.

Peptide/FragmentAldosterone SecretionCorticosterone SecretionReference
Leptin (93-105) IncreaseIncrease (in vivo)[1]
-Stimulation (10⁻⁸ M, in vitro)[2]
-Inhibition (10⁻⁶ M, in vitro)[2]
Full-length Leptin IncreaseIncrease[1]
Leptin (116-130) IncreaseIneffective (in vitro)[1][2]
Leptin (150-167) -Stimulation (in vitro)[2]
Leptin (138-167) IncreaseInhibition (in vitro)[1][2]
Leptin (22-56) -Inhibition (in vitro)[2]
Leptin (26-39) -Stimulation (in vitro)[2]
Effects on Adrenocortical Cell Proliferation

Similar to its effects on hormone secretion, Leptin (93-105) exhibits a dose-dependent, biphasic effect on the proliferation of cultured rat adrenocortical cells. A proliferative effect is observed at a concentration of 10⁻⁸ M, while an anti-proliferative effect is seen at 10⁻⁶ M.[2] This suggests that Leptin (93-105) may play a role in the growth and remodeling of the adrenal cortex.

In comparison, fragment 26-39 showed an enhanced proliferation of these cells, whereas fragments 138-167 and 22-56 were ineffective.[2] Fragments 150-167 also displayed a similar biphasic effect to Leptin (93-105), being proliferogenic at 10⁻⁸ M and anti-proliferogenic at 10⁻⁶ M.[2]

Peptide/FragmentAdrenocortical Cell ProliferationReference
Leptin (93-105) Proliferogenic (10⁻⁸ M)[2]
Anti-proliferogenic (10⁻⁶ M)[2]
Leptin (150-167) Proliferogenic (10⁻⁸ M)[2]
Anti-proliferogenic (10⁻⁶ M)[2]
Leptin (26-39) Enhanced proliferation[2]
Leptin (138-167) Ineffective[2]
Leptin (22-56) Ineffective[2]

Experimental Protocols

Radioimmunoassay (RIA) for Corticosterone Measurement in Rat Plasma

This protocol outlines the general steps for measuring corticosterone levels in rat plasma, a common method used in studies investigating the effects of leptin and its fragments.

1. Sample Collection and Preparation:

  • Blood samples are collected from rats into tubes containing an anticoagulant (e.g., EDTA).

  • The blood is centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Prior to the assay, plasma samples may require extraction with an organic solvent like dichloromethane (B109758) to separate corticosterone from binding proteins. The solvent is then evaporated, and the residue is reconstituted in assay buffer.

2. Assay Procedure:

  • A standard curve is prepared using known concentrations of corticosterone.

  • A fixed amount of ¹²⁵I-labeled corticosterone (tracer) and a specific corticosterone antibody are added to all tubes (standards, samples, and controls).

  • The tubes are incubated to allow for competitive binding between the unlabeled corticosterone (in standards and samples) and the labeled corticosterone for the antibody binding sites.

  • A precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) is added to separate the antibody-bound corticosterone from the free corticosterone.

  • The tubes are centrifuged, and the supernatant is decanted.

  • The radioactivity of the pellet (containing the antibody-bound fraction) is measured using a gamma counter.

3. Data Analysis:

  • A standard curve is generated by plotting the percentage of bound tracer against the concentration of the corticosterone standards.

  • The concentration of corticosterone in the unknown samples is determined by interpolating their percentage of bound tracer on the standard curve.

Cell Proliferation Assay using [³H]-Thymidine Incorporation

This protocol describes a common method to assess cell proliferation by measuring the incorporation of a radioactive nucleoside into newly synthesized DNA.

1. Cell Culture and Treatment:

  • Rat adrenocortical cells are seeded in multi-well plates and cultured until they reach the desired confluence.

  • The cells are then treated with various concentrations of Leptin (93-105) or other peptides for a specified period (e.g., 96 hours).

2. Radiolabeling:

  • [³H]-Thymidine is added to each well and the plates are incubated for a further period (e.g., 4-24 hours) to allow for its incorporation into the DNA of proliferating cells.

3. Cell Harvesting and DNA Precipitation:

  • The cells are harvested onto glass fiber filters using a cell harvester.

  • The filters are washed to remove unincorporated [³H]-Thymidine.

  • The DNA is precipitated on the filter paper using an acid solution (e.g., trichloroacetic acid).

4. Scintillation Counting:

  • The filters are dried and placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity incorporated into the DNA is measured using a liquid scintillation counter.

5. Data Analysis:

  • The counts per minute (CPM) are proportional to the rate of cell proliferation.

  • The results are often expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Leptin (93-105)

While the precise signaling pathway for Leptin (93-105) has not been definitively elucidated, it is hypothesized to interact with the leptin receptor (Ob-R) and potentially activate downstream signaling cascades similar to full-length leptin. The diagram below illustrates a hypothetical model based on known leptin signaling pathways. Further research is required to validate the specific pathways activated by the 93-105 fragment.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_93_105 Leptin (93-105) Ob_R Leptin Receptor (Ob-R) Leptin_93_105->Ob_R JAK2 JAK2 Ob_R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK (ERK1/2) JAK2->MAPK Activation Gene_Expression Gene Expression (Steroidogenesis, Proliferation) STAT3->Gene_Expression Transcription Regulation Akt Akt PI3K->Akt Activation MAPK->Gene_Expression Modulation Akt->Gene_Expression Modulation

Caption: Hypothetical signaling pathway of Leptin (93-105).

Experimental Workflow for Validating Biological Effects

The following diagram outlines a typical workflow for investigating and validating the biological relevance of a peptide fragment like Leptin (93-105).

G Peptide_Synthesis Peptide Synthesis & Purification (Leptin 93-105) In_Vitro_Studies In Vitro Studies (Adrenocortical Cell Culture) Peptide_Synthesis->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Animal Models - Rats) Peptide_Synthesis->In_Vivo_Studies Hormone_Assay Hormone Secretion Assay (RIA for Aldosterone/ Corticosterone) In_Vitro_Studies->Hormone_Assay Proliferation_Assay Cell Proliferation Assay ([³H]-Thymidine) In_Vitro_Studies->Proliferation_Assay Data_Analysis Data Analysis & Interpretation Hormone_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Hormone_Measurement Plasma Hormone Measurement (RIA) In_Vivo_Studies->Hormone_Measurement Hormone_Measurement->Data_Analysis Biological_Relevance Validation of Biological Relevance Data_Analysis->Biological_Relevance

Caption: Experimental workflow for validating peptide effects.

References

A Head-to-Head Comparison of Leptin Mimetics: Analyzing Preclinical and Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against obesity and its metabolic comorbidities, researchers are actively exploring novel therapeutic strategies that target the leptin signaling pathway. This guide provides a comprehensive head-to-head comparison of two distinct approaches: a direct leptin mimetic, MA-[D-Leu-4]-OB3, and a downstream pathway modulator, the melanocortin-4 receptor (MC4R) agonist, Setmelanotide. This analysis, tailored for researchers, scientists, and drug development professionals, summarizes key preclinical and clinical data to inform future research and development in this critical area.

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance by signaling satiety to the brain. However, in many individuals with obesity, a state of leptin resistance renders the body unresponsive to these signals. Leptin mimetics aim to overcome this resistance or bypass dysfunctional components of the leptin pathway.

Performance at a Glance: MA-[D-Leu-4]-OB3 vs. Setmelanotide

To facilitate a clear comparison, the following tables summarize the available quantitative data for the peptide leptin mimetic MA-[D-Leu-4]-OB3 and the MC4R agonist Setmelanotide. It is important to note that a direct head-to-head clinical trial has not been conducted, and the preclinical data presented here are from separate studies, which may have variations in experimental conditions.

Parameter MA-[D-Leu-4]-OB3 Setmelanotide Source
Target Leptin Receptor (LEPR)Melanocortin-4 Receptor (MC4R)[1][2]
Mechanism of Action Leptin Receptor AgonistMC4R Agonist[2][3]
Binding Affinity (EC₅₀) Data not available0.27 nM (for human MC4R)[4]

Table 1: Key Molecular and Mechanistic Properties

Animal Model Dose Treatment Duration Change in Body Weight Change in Food Intake Source
MA-[D-Leu-4]-OB3
ob/ob mice (ad libitum)Not specifiedNot specifiedReduced body weight gain by 11.6%Reduced by 16.5%[5]
Wild-type mice (ad libitum)Not specifiedNot specifiedReduced body weight gain by 4.4%Reduced by 6.8%[5]
Setmelanotide
Diet-Induced Obese (DIO) mice1.0 mg/kg/day10 days3.7 ± 1.6 g weight lossReduced caloric intake[6]
Diet-Induced Obese (DIO) mice2.7 µmol/kg/day10 days10.2% ± 1.5% weight lossNot specified[7]

Table 2: Preclinical Efficacy in Mouse Models of Obesity

Patient Population Treatment Duration Key Efficacy Endpoint Source
Setmelanotide
LEPR Deficiency~1 year45% of patients achieved ≥10% weight loss[8]
POMC Deficiency~1 year80% of patients achieved ≥10% weight loss[8]

Table 3: Clinical Efficacy of Setmelanotide in Genetic Obesity Disorders

In-Depth Analysis of a Leptin Mimetic: MA-[D-Leu-4]-OB3

MA-[D-Leu-4]-OB3 is a synthetic peptide leptin mimetic that has demonstrated promising preclinical activity. Studies in diet-induced obese (DIO) mice, a model that closely mimics human obesity, have shown that oral administration of MA-[D-Leu-4]-OB3 can improve glycemic control.[9] Furthermore, in leptin-deficient ob/ob mice, this mimetic reduced body weight gain and food intake.[5] A key feature of MA-[D-Leu-4]-OB3 and its parent compound, [D-Leu-4]-OB3, is their ability to cross the blood-brain barrier and localize in the hypothalamus, the brain region critical for regulating energy balance.[10] Myristic acid conjugation of [D-Leu-4]-OB3 to create MA-[D-Leu-4]-OB3 significantly improves its pharmacokinetic profile, leading to higher maximum concentration (Cmax), longer half-life (t1/2), and slower clearance.[11]

A Downstream Approach: The MC4R Agonist Setmelanotide

Setmelanotide represents a different therapeutic strategy by targeting the melanocortin-4 receptor (MC4R), a key component of the leptin signaling pathway downstream of the leptin receptor itself. This approach is particularly relevant for individuals with genetic defects in the leptin receptor (LEPR) or pro-opiomelanocortin (POMC), the precursor to the natural MC4R ligand.[2]

Preclinical studies in DIO mice have demonstrated that Setmelanotide administration leads to significant weight loss, primarily by reducing caloric intake.[6][12] Clinical trials have confirmed its efficacy in patients with rare genetic disorders of obesity. In individuals with LEPR deficiency, 45% of participants achieved at least a 10% reduction in body weight after approximately one year of treatment.[8] The efficacy was even more pronounced in patients with POMC deficiency, where 80% of participants reached this endpoint.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Leptin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Leptin_Mimetic Leptin Mimetic (e.g., MA-[D-Leu-4]-OB3) Leptin_Mimetic->LEPR JAK2 JAK2 LEPR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Transcription Regulation Satiety Satiety Gene_Expression->Satiety

Caption: Leptin and leptin mimetic signaling pathway.

MC4R_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cell Target Neuron Membrane cluster_downstream Downstream Effects POMC POMC Neuron alphaMSH α-MSH POMC->alphaMSH Release MC4R MC4R alphaMSH->MC4R Satiety_Signal Satiety Signal MC4R->Satiety_Signal Energy_Expenditure Increased Energy Expenditure MC4R->Energy_Expenditure Setmelanotide Setmelanotide Setmelanotide->MC4R Activation

Caption: MC4R signaling pathway and the action of Setmelanotide.

Experimental_Workflow_OGTT Start Start Fasting Fast Mice (e.g., 6 hours) Start->Fasting Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fasting->Baseline_Glucose Glucose_Admin Oral Gavage of Glucose Solution Baseline_Glucose->Glucose_Admin Blood_Sampling Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Measure Blood Glucose Concentration Blood_Sampling->Glucose_Measurement Data_Analysis Analyze Glucose Tolerance Curve Glucose_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a leptin mimetic) for its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., ¹²⁵I-leptin).

  • Unlabeled test compound.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. Calculate the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of a test compound on glucose metabolism.

Materials:

  • Experimental mice (e.g., DIO C57BL/6J).

  • Glucose solution (e.g., 20% dextrose).

  • Oral gavage needles.

  • Glucometer and test strips.

  • Blood collection tubes (e.g., heparinized capillaries).

Procedure:

  • Fasting: Fast the mice for a predetermined period (e.g., 6 hours) with free access to water.[12]

  • Baseline Measurement: At time 0, measure the baseline blood glucose level from a small tail blood sample.

  • Glucose Administration: Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect small blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Immediately measure the blood glucose concentration of each sample using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Conclusion

Both direct leptin mimetics and downstream pathway modulators like MC4R agonists represent promising avenues for the treatment of obesity. MA-[D-Leu-4]-OB3 shows potential as an orally available agent that can cross the blood-brain barrier and improve metabolic parameters in preclinical models. Setmelanotide has demonstrated clear clinical efficacy in specific patient populations with genetic defects in the leptin-melanocortin pathway.

The choice of therapeutic strategy will likely depend on the underlying cause of obesity and leptin resistance in a given patient population. Further head-to-head comparative studies, particularly in relevant preclinical models, are warranted to better delineate the relative efficacy and potential advantages of these different approaches. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.

References

A Comparative Guide to the Differential Signaling of Full-Length Leptin and its (93-105) Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling mechanisms and biological effects of full-length human leptin and its peptide fragment, leptin (93-105). While full-length leptin's signaling cascades are well-characterized, the precise intracellular pathways activated by the (93-105) fragment remain an area of ongoing investigation. This document summarizes the current experimental evidence, presents quantitative data, and outlines the methodologies used in key studies.

Executive Summary

Full-length leptin, a 16 kDa hormone, is a critical regulator of energy homeostasis, acting primarily through the long-form leptin receptor (Ob-Rb) to activate multiple intracellular signaling pathways, including the JAK2/STAT3, MAPK/ERK, and PI3K/Akt pathways. These pathways mediate its well-known effects on appetite suppression and energy expenditure.

In contrast, the leptin (93-105) fragment, a smaller peptide, has been shown to exert distinct biological effects, particularly in the regulation of steroid hormone production by the adrenal cortex. While it is suggested that these effects are mediated through leptin receptors, the specific downstream signaling events have not been fully elucidated. This guide will delve into the knowns and unknowns of their respective signaling activities.

Comparative Data on Biological Activity

The primary characterized differential activity between full-length leptin and the (93-105) fragment lies in their effects on adrenal steroidogenesis. The following tables summarize the quantitative data from studies on rat adrenal cells.

Table 1: Effect on Aldosterone (B195564) Secretion

TreatmentConcentrationChange in Aldosterone SecretionReference
Full-length murine leptin (1-147)3 nmol/100g body weight (in vivo)Increased plasma aldosterone[1]
Leptin (93-105)3 nmol/100g body weight (in vivo)Increased plasma aldosterone[1]

Table 2: Effect on Corticosterone (B1669441) Secretion

TreatmentConcentrationChange in Corticosterone SecretionReference
Full-length murine leptin (1-147)3 nmol/100g body weight (in vivo)Increased plasma corticosterone[1]
Leptin (93-105)3 nmol/100g body weight (in vivo)Increased plasma corticosterone[1]
Leptin (93-105)10⁻⁸ M (in vitro)Stimulatory[2]
Leptin (93-105)10⁻⁶ M (in vitro)Inhibitory[2]

Signaling Pathways

Full-Length Leptin Signaling

Full-length leptin binds to the extracellular domain of the Ob-Rb receptor, inducing receptor dimerization and the activation of the associated Janus kinase 2 (JAK2). This initiates a cascade of phosphorylation events that trigger three primary signaling pathways:

  • JAK2/STAT3 Pathway: This is the principal pathway for leptin's metabolic effects. Activated JAK2 phosphorylates STAT3, which then dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in energy homeostasis.

  • MAPK/ERK Pathway: This pathway is involved in cellular growth, proliferation, and differentiation. Full-length leptin can activate this pathway, contributing to its diverse physiological roles.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and metabolism. Leptin's activation of this pathway plays a role in its neuroprotective and metabolic functions.

Full_Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus leptin Full-length Leptin ob_rb Leptin Receptor (Ob-Rb) leptin->ob_rb Binding & Dimerization jak2 JAK2 ob_rb->jak2 Activation stat3 STAT3 jak2->stat3 Phosphorylation pi3k PI3K jak2->pi3k Activation shp2 SHP2 jak2->shp2 Activation stat3_dimer STAT3 Dimer stat3->stat3_dimer akt Akt pi3k->akt gene_transcription Gene Transcription (e.g., SOCS3, POMC) akt->gene_transcription ras Ras shp2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_transcription stat3_dimer->gene_transcription

Full-length leptin signaling cascade.

Leptin (93-105) Signaling

The precise intracellular signaling pathway for the leptin (93-105) fragment has not been definitively characterized. Studies suggest that it may interact with leptin receptor isoforms, but direct binding and subsequent activation of downstream signaling molecules have not been demonstrated. The known effects of leptin (93-105) are on steroidogenesis in adrenal cells. It is hypothesized that the fragment may modulate the activity of steroidogenic enzymes.

Leptin_Fragment_Signaling cluster_extracellular Extracellular cluster_cell Adrenal Cell leptin_fragment Leptin (93-105) receptor Leptin Receptor? leptin_fragment->receptor unknown_pathway Uncharacterized Signaling Pathway receptor->unknown_pathway steroidogenesis Modulation of Steroidogenic Enzymes unknown_pathway->steroidogenesis steroid_hormones ↑ Aldosterone ↑/↓ Corticosterone steroidogenesis->steroid_hormones

Hypothesized signaling of Leptin (93-105).

Experimental Protocols

In Vivo Study of Steroid Secretion
  • Animal Model: Male Wistar rats.

  • Procedure: Animals receive three subcutaneous injections of either full-length murine leptin (1-147) or a leptin fragment (e.g., human leptin 93-105) at a dose of 3 nmol/100 g body weight. Injections are administered 28, 16, and 4 hours before sacrifice.

  • Sample Collection: Trunk blood is collected at the time of sacrifice.

  • Analysis: Plasma concentrations of aldosterone and corticosterone are measured by radioimmunoassay (RIA).

  • Reference: [1]

In Vitro Study of Corticosterone Secretion
  • Cell Model: Cultured rat adrenocortical cells.

  • Procedure: Adrenocortical cells are incubated for 96 hours with leptin (93-105) at concentrations of 10⁻⁸ M and 10⁻⁶ M.

  • Sample Collection: The cell culture medium is collected after the incubation period.

  • Analysis: The concentration of corticosterone in the medium is determined by a fluorimetric method.

  • Reference: [2]

Discussion and Future Directions

The available evidence clearly indicates that full-length leptin and its (93-105) fragment have differential biological activities. While full-length leptin's role in energy homeostasis is mediated by well-defined signaling pathways, the (93-105) fragment appears to have a more specific function in modulating adrenal steroidogenesis.

The biphasic effect of the (93-105) fragment on corticosterone secretion is particularly intriguing and suggests a complex regulatory mechanism that may involve different receptor isoforms or the engagement of distinct downstream effectors at varying concentrations.

Future research should focus on elucidating the precise molecular signaling pathway of the leptin (93-105) fragment. Key research questions include:

  • Does the (93-105) fragment bind directly to leptin receptors, and if so, with what affinity?

  • Which leptin receptor isoforms are involved in mediating its effects?

  • Does the (93-105) fragment activate any of the known downstream signaling pathways of full-length leptin, such as JAK/STAT, MAPK/ERK, or PI3K/Akt?

  • What are the molecular targets within the steroidogenic pathway that are modulated by the (93-105) fragment?

Answering these questions will not only provide a more complete understanding of leptin biology but may also open new avenues for the development of targeted therapeutics for metabolic and endocrine disorders. The development of selective agonists or antagonists based on leptin fragments could offer a novel approach to modulate specific aspects of leptin's pleiotropic effects.

References

The Fine Balance: Unraveling the Structure-Activity Relationship of Leptin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the potent bioactivity of leptin's molecular subunits.

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis, neuroendocrine function, and metabolism.[1] Its pleiotropic effects are mediated through the leptin receptor (ObR), a member of the class I cytokine receptor superfamily.[1] However, the therapeutic application of the full-length leptin molecule is hampered by challenges such as poor blood-brain barrier penetration and the development of leptin resistance. This has spurred intensive research into smaller, bioactive leptin fragments that may offer improved pharmacological properties. This guide provides a comparative analysis of key leptin fragments, summarizing their biological activities with supporting quantitative data and detailed experimental protocols.

Agonist Fragments: Mimicking Leptin's Metabolic and Cognitive Effects

A significant body of research has focused on identifying leptin fragments that retain the agonist properties of the native hormone, particularly in appetite suppression and cognitive enhancement.

The most extensively studied agonist fragment is Leptin(116-130) . This peptide has been shown to mimic many of the central effects of leptin, including reduction of food intake and body weight in animal models.[2][3] Furthermore, compelling evidence suggests that Leptin(116-130) and its derivatives play a role in synaptic plasticity and offer neuroprotective effects, making them potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.[3][4][5] More recent studies have even pinpointed smaller hexamers within this region, such as Leptin(116-121) , Leptin(117-122) , Leptin(118-123) , and Leptin(120-125) , that replicate the neuroprotective and cognitive-enhancing actions of the parent fragment and full-length leptin.[6][7][8]

Another fragment, Leptin(22-56) , has also been reported to possess anorexigenic effects, reducing food intake upon administration.[9] However, its neuroprotective capabilities appear to be less pronounced compared to the Leptin(116-130) fragment.[3][9]

The table below summarizes the in vivo effects of various leptin agonist fragments on body weight and food intake in ob/ob mice.

FragmentDosageAdministration RouteDurationChange in Body WeightReduction in Food IntakeReference
Leptin(106-120) 1 mg/dayIntraperitoneal28 days-12.3% in the first 7 days~15%[2][10]
Leptin(116-130) 1 mg/dayIntraperitoneal28 days-13.8% in the first 7 days~15%[2][10]
Leptin(126-140) 1 mg/dayIntraperitoneal28 days-9.8% in the first 7 days~15%[2][10]

Antagonist Fragments: Blocking Leptin's Action for Therapeutic Gain

In contrast to agonists, leptin antagonist fragments are being developed to inhibit leptin signaling. This is particularly relevant in pathologies associated with leptin excess, such as certain types of cancer where leptin can promote tumor growth.[11][12]

One of the first peptide antagonists was designed based on leptin's binding site I, corresponding to the LDFI sequence (amino acids 39-42) . This tetrapeptide acts as a full leptin antagonist, inhibiting leptin-induced cancer cell growth and migration.[11][13] Another notable antagonist is LPrA-2 , a fragment corresponding to amino acids 70-95 , which also demonstrates anti-tumor activity by blocking leptin's effects.[11]

Mutations in key residues have also been shown to convert leptin into an antagonist. For instance, mutations in the LDFI sequence (e.g., L39A/D40A/F41A) result in muteins that bind to the leptin receptor with an affinity similar to native leptin but lack agonistic activity.[11][14]

Fragment/MuteinTarget RegionActivityTherapeutic PotentialReference
LDFI Peptide Amino acids 39-42AntagonistAnti-cancer[11][13]
LPrA-2 Amino acids 70-95AntagonistAnti-cancer[11]
L39A/D40A/F41A Amino acids 39-41AntagonistAnti-cancer[14]

Signaling Pathways and Experimental Workflows

The biological effects of leptin and its fragments are mediated through a complex network of intracellular signaling pathways. Upon binding to the ObR, leptin activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily JAK2 and STAT3.[11][15] Other important pathways include the phosphatidylinositol 3-kinase (PI3K) and the extracellular signal-regulated kinase (ERK) pathways.[11][14]

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin/Fragment Leptin/Fragment ObR Leptin Receptor (ObR) Leptin/Fragment->ObR Binding JAK2 JAK2 ObR->JAK2 Activation PI3K PI3K ObR->PI3K Activation ERK ERK ObR->ERK Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene Expression Gene Expression STAT3->Gene Expression Transcription Regulation Biological Effects Biological Effects PI3K->Biological Effects ERK->Biological Effects Gene Expression->Biological Effects

Caption: Leptin Receptor Signaling Pathways.

The investigation of leptin fragments typically involves a series of in vitro and in vivo experiments to characterize their bioactivity. A general workflow for such studies is outlined below.

Peptide_Synthesis Peptide Synthesis & Purification In_Vitro_Binding In Vitro Receptor Binding Assay Peptide_Synthesis->In_Vitro_Binding In_Vitro_Activity In Vitro Bioactivity Assays (e.g., cell proliferation, signaling) Peptide_Synthesis->In_Vitro_Activity In_Vivo_Studies In Vivo Animal Studies (e.g., food intake, body weight) In_Vitro_Binding->In_Vivo_Studies In_Vitro_Activity->In_Vivo_Studies Data_Analysis Data Analysis & SAR Determination In_Vivo_Studies->Data_Analysis

Caption: Experimental Workflow for Leptin Fragment Analysis.

Detailed Experimental Protocols

1. In Vivo Assessment of Food Intake and Body Weight in ob/ob Mice

  • Objective: To determine the in vivo effect of leptin fragments on appetite and body weight.

  • Animal Model: Female C57BL/6J ob/ob mice are used as they lack functional leptin and exhibit a phenotype of obesity and hyperphagia.[2][10]

  • Procedure:

    • Mice are housed individually and allowed to acclimate.

    • A baseline for body weight and daily food intake is established for each mouse.

    • Peptide fragments are dissolved in a vehicle (e.g., saline) and administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg).[10] Control mice receive vehicle injections only.

    • Body weight and food intake are measured daily for the duration of the study (e.g., 28 days).[10]

    • Data is analyzed to compare the changes in body weight and food consumption between the peptide-treated and control groups.

2. Competitive Receptor Binding Assay

  • Objective: To determine the binding affinity of leptin fragments to the leptin receptor.

  • Materials:

    • Radiolabeled leptin (e.g., 125I-leptin).

    • Cells expressing the human leptin receptor (e.g., COS7 cells transfected with the full-length human leptin receptor cDNA).[16]

    • Unlabeled leptin fragments at various concentrations.

  • Procedure:

    • Cells expressing the leptin receptor are incubated with a constant concentration of 125I-leptin.

    • Increasing concentrations of unlabeled leptin fragments are added to compete for binding to the receptor.

    • After incubation, the cells are washed to remove unbound ligand.

    • The amount of bound 125I-leptin is quantified using a gamma counter.

    • The data is used to generate a competition curve and calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each fragment, which are measures of binding affinity.[16]

3. In Vitro Neuronal Cell Viability Assay

  • Objective: To assess the neuroprotective effects of leptin fragments against amyloid-β (Aβ)-induced toxicity.[3][7]

  • Cell Model: Primary hippocampal neurons or neuronal cell lines (e.g., SH-SY5Y).

  • Procedure:

    • Neuronal cells are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of the leptin fragment for a specified period.

    • Aβ oligomers (e.g., Aβ1-42) are added to the culture medium to induce cytotoxicity.[3][7]

    • After incubation, cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) assay.[7]

    • The results are analyzed to determine if the leptin fragment can prevent or reduce Aβ-induced cell death.[3][7]

References

Unveiling the Functional Landscape of Leptin (93-105): A Comparative Guide for Human and Murine Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional characteristics of the human and murine leptin (93-105) peptide fragment. This document summarizes key data, details experimental methodologies, and visualizes relevant biological pathways to support ongoing research and therapeutic development.

At a Glance: Identical Sequences Suggest Conserved Function

A foundational aspect of comparing the functional differences between human and murine leptin (93-105) is the primary amino acid sequence. Analysis reveals that this 13-amino acid fragment is 100% identical between the two species.

Amino Acid Sequence of Human and Murine Leptin (93-105): N-Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg-C

This absolute conservation strongly suggests that the intrinsic functional properties of the leptin (93-105) fragment are highly likely to be identical in both humans and mice. Consequently, direct comparative studies focusing solely on this fragment are scarce in the scientific literature. The functional data available are primarily derived from studies using the human sequence, with the implicit assumption of conserved activity in murine models.

Functional Insights: Beyond the Primary Sequence

While the amino acid sequence of the 93-105 fragment is identical, it is crucial to consider the broader context of the full-length leptin protein, which exhibits an 84% sequence identity between humans and mice.[1] Functional differences observed with the complete leptin molecule may arise from variations in other regions that could allosterically influence the activity of the 93-105 domain or its interaction with the leptin receptor.

In Vitro Functional Data

However, studies on various leptin fragments have provided some functional context. One study investigating the effects of human leptin fragments on cultured rat adrenocortical cells reported a dose-dependent biphasic effect of the 93-105 fragment on corticosterone (B1669441) secretion.[2] Specifically, a stimulatory effect was observed at a concentration of 10⁻⁸ M, while an inhibitory effect was seen at 10⁻⁶ M.[2] Interestingly, a separate study on freshly dispersed rat adrenocortical cells found the human 93-105 fragment to be ineffective in modulating aldosterone (B195564) and corticosterone secretion.

SpeciesFragment SequenceFunctional AssayConcentrationObserved Effect
HumanNVIQISNDLENLRCorticosterone Secretion (cultured rat adrenocortical cells)10⁻⁸ MStimulation[2]
HumanNVIQISNDLENLRCorticosterone Secretion (cultured rat adrenocortical cells)10⁻⁶ MInhibition[2]
HumanNVIQISNDLENLRAldosterone & Corticosterone Secretion (freshly dispersed rat adrenocortical cells)10⁻⁸ M and 10⁻⁶ MIneffective
In Vivo Functional Data

Research focused on the in vivo effects of leptin fragments has suggested that the primary locus of leptin's anorexigenic (appetite-suppressing) activity may reside in regions other than 93-105. A study in leptin-deficient ob/ob mice indicated that the biological activity related to reducing food intake and body weight is primarily localized to the 106-140 amino acid region of the leptin molecule. This suggests that the 93-105 fragment may not be a primary driver of the well-known metabolic effects of leptin.

Signaling Pathways and Experimental Workflows

Leptin exerts its effects through the leptin receptor (Ob-R), a member of the class I cytokine receptor family. Activation of the long-form of the receptor (Ob-Rb) initiates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.

Leptin Signaling Pathway

Leptin_Signaling Leptin Leptin ObR Leptin Receptor (Ob-Rb) Leptin->ObR Binds Leptin_Fragment Leptin (93-105) Leptin_Fragment->ObR Interacts? JAK2 JAK2 ObR->JAK2 Activates PI3K PI3K ObR->PI3K Activates MAPK MAPK/ERK ObR->MAPK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects (Food Intake, Energy Expenditure) Akt->Metabolic_Effects MAPK->Metabolic_Effects Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Regulates Gene_Expression->Metabolic_Effects Leads to

Leptin signaling cascade upon receptor binding.
Experimental Workflow for In Vivo Peptide Analysis

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Human/Murine Leptin 93-105) Administration Peptide Administration (e.g., Intraperitoneal, Intracerebroventricular) Peptide_Synthesis->Administration Animal_Model Animal Model Selection (e.g., C57BL/6 mice, ob/ob mice) Animal_Model->Administration Monitoring Monitoring (Food Intake, Body Weight, etc.) Administration->Monitoring Tissue_Collection Tissue Collection (e.g., Hypothalamus, Adrenal Glands) Monitoring->Tissue_Collection Biochemical_Assays Biochemical Assays (e.g., ELISA, Western Blot for pSTAT3) Tissue_Collection->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis

A generalized workflow for in vivo studies of peptide fragments.

Detailed Experimental Protocols

In Vivo Administration of Leptin Fragments in Mice

Objective: To assess the in vivo effects of leptin (93-105) on food intake and body weight in mice.

Materials:

  • Leptin (93-105) peptide (human or murine sequence)

  • Sterile, pyrogen-free saline

  • 8-12 week old male C57BL/6 mice or ob/ob mice

  • Metabolic cages for monitoring food and water intake

  • Animal scale

Procedure:

  • Acclimatization: House mice individually in metabolic cages for at least 3 days to acclimate.

  • Peptide Preparation: Dissolve the leptin (93-105) peptide in sterile saline to the desired concentration (e.g., 1 mg/ml).

  • Baseline Measurement: Record the body weight and 24-hour food intake for each mouse for 2-3 consecutive days to establish a baseline.

  • Administration: Administer the leptin fragment solution or a vehicle control (saline) via intraperitoneal (IP) or intracerebroventricular (ICV) injection. The dose will need to be optimized based on preliminary studies.

  • Post-injection Monitoring: Continue to record body weight and 24-hour food intake daily for the duration of the study (e.g., 7-14 days).

  • Data Analysis: Compare the changes in body weight and food intake between the peptide-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

In Vitro STAT3 Phosphorylation Assay

Objective: To determine if leptin (93-105) can induce the phosphorylation of STAT3 in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the long form of the leptin receptor (Ob-Rb)

  • Leptin (93-105) peptide

  • Full-length leptin (positive control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: Plate the HEK293-Ob-Rb cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treatment: Treat the cells with varying concentrations of the leptin (93-105) fragment, full-length leptin (positive control), or vehicle (PBS) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 for each treatment group.

Conclusion

The identical amino acid sequence of the human and murine leptin (93-105) fragment strongly indicates a conserved functional role. The limited available data, primarily from studies on the human fragment in rat models, suggest a potential modulatory role in the endocrine system, though its direct involvement in the primary metabolic functions of leptin appears to be minimal. Future research directly comparing the effects of this fragment in both human and murine systems, particularly in the context of the full-length protein and its interaction with the species-specific leptin receptor, would be beneficial to fully elucidate any subtle functional distinctions. Researchers are encouraged to utilize the provided experimental protocols as a foundation for further investigation into the nuanced biology of leptin and its fragments.

References

Comparative Analysis of Leptin (93-105): Unraveling its Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct comparative data on the Leptin (93-105) fragment necessitates a broader look at the well-documented activities of its parent molecule, full-length leptin, to infer potential mechanisms and guide future research. While the specific actions of the Leptin (93-105) peptide fragment remain an area of emerging investigation, the extensive body of research on full-length leptin provides a robust framework for understanding its potential roles in cellular signaling and function across various cell lines.

Leptin, a 167-amino acid peptide hormone primarily secreted by adipose tissue, is a key regulator of energy homeostasis.[1] Its influence, however, extends far beyond metabolic control, with demonstrated effects on cell proliferation, apoptosis, and angiogenesis in a multitude of cell types. The biological activity of leptin is mediated through its interaction with the leptin receptor (Ob-R), which triggers a cascade of intracellular signaling events.

Proliferative and Anti-Apoptotic Effects of Full-Length Leptin

Full-length leptin has been shown to promote cell proliferation and inhibit apoptosis in a variety of cancer cell lines. This has raised interest in its role in cancer progression, particularly in obesity-related malignancies.

Cell LineEffect on ProliferationEffect on ApoptosisKey Signaling Pathways Implicated
MCF-7 (Breast Cancer) IncreasedInhibitedSTAT3, NF-κB
HT-29 (Colorectal Cancer) IncreasedNo significant effectNot specified
OVCAR-3 (Ovarian Cancer) IncreasedNot specifiedNot specified
Ishikawa & ECC1 (Endometrial Cancer) IncreasedNot specifiedJAK/STAT, ERK, PI3K/Akt

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of leptin's cellular effects. Researchers should refer to specific publications for detailed protocols.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of leptin (e.g., 0, 10, 50, 100 ng/mL).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Treat cells with leptin at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Leptin Signaling Pathways

The binding of leptin to its receptor (Ob-Rb) initiates several downstream signaling cascades that mediate its diverse biological effects. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary mediator of leptin signaling. Additionally, the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways are also activated and play crucial roles in leptin-induced cell proliferation and survival.

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Ob-Rb Leptin Receptor (Ob-Rb) Leptin->Ob-Rb Binding JAK2 JAK2 Ob-Rb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K MAPK MAPK JAK2->MAPK pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) pSTAT3->Gene_Expression Transcription Regulation Akt Akt PI3K->Akt Activation Akt->Gene_Expression Cell Survival MAPK->Gene_Expression Proliferation

Caption: Simplified overview of major signaling pathways activated by leptin.

While the specific signaling mechanisms of the Leptin (93-105) fragment are yet to be fully elucidated, it is plausible that it may engage with components of the full-length leptin's signaling network to exert its biological effects. Further research focusing on direct comparative studies of this peptide fragment across a panel of cell lines is crucial to delineate its precise functions and therapeutic potential.

References

Validating In Vitro Findings of Leptin (93-105) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro experimental findings related to the biological activity of the leptin fragment (93-105). It aims to objectively assess the validation of in vitro observations in live animal models, offering valuable insights for researchers in metabolic diseases and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Leptin, a key adipokine in energy homeostasis, exerts its pleiotropic effects through various signaling pathways. Structure-activity studies have identified several bioactive fragments within the full-length leptin molecule. This guide focuses on the Leptin (93-105) fragment, for which in vivo studies have suggested a role in modulating insulin (B600854) and corticosteroid secretion. However, a direct validation of these effects in corresponding in vitro systems remains a subject of ongoing investigation. This guide synthesizes the available data to highlight the current understanding and identify knowledge gaps in the study of Leptin (93-105).

Comparative Analysis of In Vivo and In Vitro Findings

The following sections present a detailed comparison of the observed effects of Leptin (93-105) and other relevant leptin fragments in both live animal (in vivo) and cell-based (in vitro) experimental settings.

Effects on Insulin Secretion

In vivo evidence points towards an insulinostatic (inhibitory) role for the Leptin (93-105) fragment. An acute in vivo study in rats demonstrated that along with fragments 116-130 and 138-167, Leptin (93-105) produced a significant insulin antisecretagogue effect[1]. This suggests that the insulin-inhibiting property of the full-length leptin molecule may be, at least in part, mediated by this specific amino acid sequence.

Currently, there is a lack of published in vitro studies that directly investigate the effect of the Leptin (93-105) fragment on insulin secretion from isolated pancreatic islets or beta-cell lines. This represents a significant gap in the direct validation of the in vivo findings. However, extensive in vitro research on full-length leptin has consistently shown its ability to suppress insulin secretion from isolated human, rat, and mouse pancreatic islets[2][3][4]. It is hypothesized that Leptin (93-105) may contribute to this effect, a theory that awaits direct in vitro confirmation.

Effects on Aldosterone (B195564) and Corticosterone (B1669441) Secretion

The in vivo and in vitro findings regarding the effect of Leptin (93-105) on adrenocortical steroid secretion present a more complex picture.

An in vivo study investigating the effects of leptin fragments on the regenerating rat adrenal cortex found that Leptin (93-105) increased the plasma concentrations of both aldosterone and corticosterone[5]. This suggests a stimulatory role for this fragment in adrenal steroidogenesis in a live animal model.

In contrast, an in vitro study using freshly dispersed rat adrenocortical cells reported that the human leptin fragment (93-105) was ineffective in stimulating aldosterone and corticosterone secretion[6]. This discrepancy between in vivo and in vitro results suggests that the in vivo effects of Leptin (93-105) on adrenal steroid secretion may be indirect or require the presence of other systemic factors that are absent in a primary cell culture system.

Data Summary Tables

Table 1: In Vivo Effects of Leptin and Its Fragments on Hormone Secretion in Rats

PeptideAldosterone SecretionCorticosterone SecretionInsulin SecretionReference
Leptin (full-length)IncreasedIncreasedDecreased[1]
Leptin (93-105) Increased Increased Decreased [1][5]
Leptin (116-130)IncreasedNot specifiedDecreased[1][5]
Leptin (138-167)IncreasedNot specifiedDecreased[1][5]
Leptin (22-56)No effectDecreasedNo effect[1][6]

Table 2: In Vitro Effects of Leptin and Its Fragments on Hormone Secretion

PeptideCell TypeAldosterone SecretionCorticosterone SecretionInsulin SecretionReference
Leptin (full-length)Rat Adrenocortical CellsIncreasedIncreasedNot Applicable[6]
Leptin (full-length)Pancreatic Islets (Rat, Human)Not ApplicableNot ApplicableDecreased[2][3][4]
Leptin (93-105) Rat Adrenocortical Cells No effect No effect Data not available [6]
Leptin (116-130)Rat Adrenocortical CellsIncreasedIncreasedData not available[6]
Leptin (22-56)Rat Adrenocortical CellsNo effectDecreasedData not available[6]

Experimental Protocols

In Vivo Administration of Leptin Fragments in Rats

Objective: To assess the acute effects of leptin and its fragments on plasma hormone levels.

Animal Model: Male Wistar rats.

Procedure:

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Leptin or its fragments (e.g., 93-105) are administered via subcutaneous or intraperitoneal injection. A typical dosage for fragments is in the range of 3 nmol/100 g body weight[5].

  • Control animals receive a vehicle injection (e.g., saline).

  • Blood samples are collected at specified time points after injection (e.g., 4, 16, and 28 hours)[5].

  • Plasma is separated by centrifugation.

  • Hormone concentrations (aldosterone, corticosterone, insulin, glucagon) are determined using specific radioimmunoassays (RIA)[1].

In Vitro Insulin Secretion from Isolated Pancreatic Islets

Objective: To measure the direct effect of a test substance (e.g., Leptin 93-105) on insulin secretion from pancreatic islets.

Procedure:

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by purification using a density gradient.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

  • Static Incubation Assay:

    • Groups of islets (e.g., 10-20 islets per well) are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes).

    • The pre-incubation buffer is then replaced with fresh KRB buffer containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentration, with or without the test peptide (e.g., Leptin 93-105) at various concentrations.

    • Islets are incubated for a further 60 minutes.

  • Sample Collection and Analysis:

    • The supernatant (containing secreted insulin) is collected.

    • The insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or RIA.

    • Results are often expressed as insulin secreted as a percentage of total insulin content (measured after lysing the islets).

In Vitro Steroid Secretion from Adrenocortical Cells

Objective: To determine the direct effect of a test substance (e.g., Leptin 93-105) on aldosterone and corticosterone secretion.

Procedure:

  • Cell Preparation: Adrenal glands are removed from rats, and the zona glomerulosa (for aldosterone) and zona fasciculata/reticularis (for corticosterone) are separated. The tissue is then dispersed into single cells using collagenase and DNase.

  • Cell Incubation:

    • Aliquots of the dispersed cells are incubated in a suitable medium (e.g., Medium 199) in the presence or absence of the test peptide (e.g., Leptin 93-105) at various concentrations (e.g., 10⁻⁸ and 10⁻⁶ M)[6].

    • The incubation is typically carried out for a period of 60-120 minutes at 37°C.

  • Hormone Measurement:

    • The incubation is stopped, and the supernatant is collected.

    • The concentrations of aldosterone and corticosterone in the supernatant are measured by specific RIAs[6].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Leptin Signaling Pathway in Pancreatic Beta-Cells Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-Rb) Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates Insulin_Gene_Expression Insulin Gene Expression STAT3->Insulin_Gene_Expression Inhibits Akt Akt PI3K->Akt Insulin_Secretion Insulin Secretion Akt->Insulin_Secretion Inhibits

Caption: Leptin's inhibitory effect on insulin secretion is mediated via the JAK2-STAT3 and PI3K-Akt pathways.

G Workflow for In Vivo Validation of Leptin (93-105) cluster_invivo In Vivo Study cluster_invitro In Vitro Study Administer Administer Leptin (93-105) to Rats Collect_Blood Collect Blood Samples Administer->Collect_Blood Measure_Hormones_InVivo Measure Plasma Insulin & Aldosterone Collect_Blood->Measure_Hormones_InVivo Compare_Results Compare In Vivo and In Vitro Results Measure_Hormones_InVivo->Compare_Results Isolate_Cells Isolate Pancreatic Islets & Adrenal Cells Treat_Cells Treat Cells with Leptin (93-105) Isolate_Cells->Treat_Cells Measure_Hormones_InVitro Measure Secreted Insulin & Aldosterone Treat_Cells->Measure_Hormones_InVitro Measure_Hormones_InVitro->Compare_Results

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Leptin (93-105), Human

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents like Leptin (93-105), human, is a critical aspect of laboratory safety and environmental responsibility. While specific disposal protocols for every peptide may not be readily available, this guide provides a comprehensive, step-by-step approach based on general best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[1][2]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although this compound is a fragment of a naturally occurring hormone, its full toxicological properties in a concentrated, synthetic form may not be extensively documented.[1] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory: [1][2][3]

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]

  • Eye Protection: Wear safety goggles or a face shield to protect against accidental splashes.[1][2]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]

All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[1][2]

Waste Segregation: Proper segregation of waste at the point of generation is critical.[3] Establish separate, clearly labeled waste streams for liquid and solid waste contaminated with this compound.

Solid Waste Disposal: Solid waste includes items such as:

  • Contaminated pipette tips, tubes, and gloves[1][3]

  • Empty vials that contained the peptide[1]

  • Contaminated absorbent paper[3]

Procedure:

  • Collection: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][3] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[3]

  • Labeling: The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[1]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal, which will likely involve incineration.[1][4]

Liquid Waste Disposal: Liquid waste includes:

  • Unused or expired solutions containing this compound

  • Contaminated buffers or cell culture media[3][4]

Procedure:

  • Collection: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[1][3]

  • Chemical Inactivation (if required by your institution): For bioactive peptides, chemical inactivation may be recommended before disposal. A common method is chemical hydrolysis.[1]

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]

Quantitative Data for Chemical Inactivation

The following table summarizes general recommendations for the chemical inactivation of peptide waste. The optimal conditions for this compound may vary, and it is essential to consult with your institution's EHS department.

ParameterRecommendationSource
Inactivation Reagent 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (B78521) (NaOH)[1]
Ratio (Waste:Reagent) 1 part waste to 10 parts inactivation solution[1]
Reaction Time Minimum of 24 hours[1]
Neutralization Adjust pH to between 6.0 and 8.0 before final collection[1]

Experimental Protocol: General Chemical Inactivation of Peptide Waste

This protocol describes a general procedure for inactivating liquid peptide waste through chemical hydrolysis.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).[1]

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[1]

  • Reaction: Allow the mixture to react for a sufficient time, typically a minimum of 24 hours, to ensure complete degradation of the peptide.[1]

  • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide. For basic solutions, add a weak acid. Always monitor the pH during neutralization.[1]

  • Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated Accumulation Area collect_solid->store inactivation_check Institutional Protocol: Inactivation Required? collect_liquid->inactivation_check inactivate Perform Chemical Inactivation (e.g., 1M HCl or NaOH, 24h) inactivation_check->inactivate Yes inactivation_check->store No neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize neutralize->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound laboratory waste.

References

Essential Safety and Operational Guide for Handling Leptin (93-105), Human

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Leptin (93-105), human. These procedures are based on best practices for handling synthetic peptides in a laboratory setting.

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, the following personal protective equipment is recommended when handling this compound, in both its lyophilized powder and solubilized forms.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against accidental splashes of peptide solutions.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Inspect gloves for integrity before use.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredUse a certified respirator if there is a risk of inhaling aerosolized peptide solutions.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound, and ensuring a safe laboratory environment.

Storage: For long-term stability, store the lyophilized peptide at -20°C or, preferably, -80°C in a sealed container with a desiccant.[1][2] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide may be hygroscopic.[1][2]

Handling:

  • Weighing: Weigh the desired amount of the lyophilized powder quickly in an area with minimal air currents to avoid dispersal.

  • Solubilization: The solubility of a peptide is sequence-dependent. For this compound, which is a fragment of a larger protein, it is advisable to consult the manufacturer's specific instructions for the best solvent. If not provided, a general approach is to start with sterile, distilled water. If solubility is an issue, small amounts of dilute acetic acid or ammonium (B1175870) bicarbonate may be used for acidic and basic peptides, respectively.[2] For peptides with poor aqueous solubility, organic solvents like DMSO or DMF may be necessary, followed by a slow, dropwise addition to an aqueous buffer while stirring.[2]

  • Aseptic Technique: Handle the peptide using sterile techniques to prevent microbial contamination, especially for cell-based assays.

Disposal Plan

Proper disposal of peptide waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Peptide Waste: This includes unused lyophilized peptide and contaminated consumables like weigh boats and pipette tips.

    • Procedure: Collect all solid waste in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Peptide Waste: This includes peptide solutions and any contaminated buffers or media.

    • Procedure:

      • Inactivation: For biologically active peptides, inactivation is recommended. A common method is to treat the liquid waste with a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%) for at least 30 minutes.[3]

      • Neutralization: After inactivation, neutralize the pH of the solution.[3]

      • Disposal: Dispose of the neutralized aqueous waste in accordance with local and institutional regulations. This may involve drain disposal with copious amounts of water or collection as hazardous waste.[3] Solvent-based waste must be collected in a separate, labeled hazardous waste container.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the general workflow for receiving, storing, preparing, and using this compound in a research setting.

Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal Receive Receive Lyophilized Peptide Store Store at -20°C or -80°C Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Peptide Equilibrate->Weigh Solubilize Solubilize in Appropriate Solvent Weigh->Solubilize Use Use in Experiment Solubilize->Use SolidWaste Collect Solid Waste Use->SolidWaste LiquidWaste Collect & Inactivate Liquid Waste Use->LiquidWaste Dispose Dispose per Institutional Guidelines SolidWaste->Dispose LiquidWaste->Dispose

Caption: General workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.